1-(4-Chlorophenyl)cyclopropanecarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158282. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWSEHMDAKSWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214645 | |
| Record name | 1-(p-Chlorophenyl)cyclopropanecarbonitrile | |
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Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64399-27-5 | |
| Record name | 1-(4-Chlorophenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64399-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanecarbonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64399-27-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanecarbonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-chlorophenyl)cyclopropanecarbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(4-Chlorophenyl)cyclopropanecarbonitrile is a notable organic compound featuring a unique combination of a reactive nitrile group, a strained cyclopropane ring, and a substituted aromatic moiety. This distinct structural architecture makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known and predicted physical and spectral characteristics of this compound, alongside detailed experimental protocols for their determination.
Molecular and Chemical Identity
A foundational aspect of understanding any chemical entity is to establish its fundamental identifiers and structural properties.
| Identifier | Value |
| IUPAC Name | 1-(4-chlorophenyl)cyclopropane-1-carbonitrile |
| CAS Number | 64399-27-5 |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| Canonical SMILES | C1C(C1)(C#N)C2=CC=C(C=C2)Cl |
| InChI Key | N/A |
Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The data presented here is a synthesis of available information from chemical suppliers and predictive models.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | 50-52 °C | Oakwood Chemical |
| Boiling Point | 133.1 °C | ChemSigma |
| ~292.84 °C (estimated) | MySkinRecipes | |
| Density | Not experimentally determined | N/A |
| Solubility | Not experimentally determined | N/A |
A Note on Discrepancies: The significant difference in reported boiling points highlights the importance of experimental verification under controlled conditions. The lower value may correspond to a measurement under reduced pressure, a common practice for high-boiling-point compounds to prevent decomposition.
Spectroscopic Characterization: An Analytical Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (δ 7.3-7.5 ppm): The protons on the chlorophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the chlorine atom and the cyclopropyl group will influence their precise chemical shifts.
-
Cyclopropane Protons (δ 1.2-1.8 ppm): The four protons on the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet in the upfield region of the spectrum. The strained nature of the three-membered ring typically results in shielded proton signals.[2][3][4]
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Nitrile Carbon (δ ~120 ppm): The carbon of the nitrile group is expected to have a chemical shift in this region.
-
Aromatic Carbons (δ 128-140 ppm): Four distinct signals are predicted for the chlorophenyl ring: two for the protonated carbons and two for the quaternary carbons (one attached to the cyclopropane ring and one to the chlorine atom).
-
Quaternary Cyclopropane Carbon (δ ~20-30 ppm): The carbon atom of the cyclopropane ring attached to both the phenyl ring and the nitrile group will be significantly deshielded compared to the other cyclopropane carbons.
-
Methylene Cyclopropane Carbons (δ ~10-20 ppm): The two CH₂ groups of the cyclopropane ring are expected to have similar chemical shifts in the upfield region.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands:
-
C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity absorption band is expected in this region, which is characteristic of a nitrile group.[6][7] Conjugation with the phenyl ring may slightly lower this frequency.[8]
-
Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands corresponding to the stretching vibrations of the C-H bonds on the benzene ring.
-
Cyclopropane C-H Stretch (~3000-3100 cm⁻¹): The C-H bonds of the cyclopropane ring are expected to absorb at slightly higher frequencies than typical alkane C-H stretches.[9]
-
Aromatic C=C Stretch (1450-1600 cm⁻¹): Several bands of varying intensity are expected in this region due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
-
C-Cl Stretch (1000-1100 cm⁻¹): A strong absorption band in this region is characteristic of the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177, with a characteristic M+2 isotope peak at m/z = 179 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
-
Loss of Cl: Fragmentation involving the loss of a chlorine radical would result in a fragment at m/z = 142.
-
Loss of CN: Loss of the nitrile group as a radical would lead to a fragment at m/z = 151.
-
Tropylium-like Ions: Rearrangement and fragmentation of the aromatic ring could lead to characteristic ions in the lower mass region.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols for Property Determination
The following sections provide standardized, step-by-step methodologies for the experimental determination of the physical properties of this compound.
Melting Point Determination
This protocol describes the determination of the melting point range using a capillary method, which is a reliable indicator of purity.[1][10][11][12]
Methodology:
-
Sample Preparation: Finely powder a small amount of the solid sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For high-boiling-point solids, distillation under reduced pressure is the preferred method to prevent thermal decomposition.[13][14][15][16][17]
Methodology:
-
Apparatus Setup: Assemble a micro-distillation apparatus suitable for small sample sizes.
-
Sample Introduction: Place a small amount of the sample into the distillation flask along with a boiling chip.
-
Vacuum Application: Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Data Recording: Record the temperature at which the liquid boils and the corresponding pressure. This is the boiling point at that pressure.
Solubility Determination
This protocol outlines a qualitative assessment of solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.[18][19][20][21]
Methodology:
-
Sample Preparation: Place approximately 10 mg of the solid sample into a series of labeled test tubes.
-
Solvent Addition: Add 1 mL of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to each test tube.
-
Mixing: Vigorously agitate each test tube for 1-2 minutes.
-
Observation: Observe whether the solid dissolves completely, partially, or not at all.
-
Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent.
Spectroscopic Sample Preparation
NMR Spectroscopy: [22][23][24][25]
-
Sample Weighing: Accurately weigh 5-10 mg of the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If the solution is not clear, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
FTIR Spectroscopy (KBr Pellet Method): [9][26][27][28][29]
-
Grinding: Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Pressing: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.
GC-MS Analysis: [30][31][32][33][34]
-
Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.
-
Injection: Inject a small volume (typically 1 µL) of the filtered solution into the GC-MS instrument.
Safety and Handling
Based on available safety data sheets for this compound and similar compounds, the following precautions should be observed:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling.
Conclusion
This technical guide provides a detailed overview of the physical properties of this compound. While a comprehensive set of experimentally determined data is not yet available, this document synthesizes existing information and provides robust predictions for its spectral characteristics. The inclusion of detailed experimental protocols empowers researchers to independently verify these properties and further contribute to the collective understanding of this important chemical compound. As with any chemical, adherence to strict safety protocols is essential during its handling and analysis.
References
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- (n.d.). DETERMINATION OF BOILING POINTS.
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- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Retrieved from [relevant Doc Brown's Chemistry URL]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
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- (n.d.). Experiment 1 - Melting Points.
- Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis. Retrieved from [relevant Doc Brown's Chemistry URL]
- ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
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- AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
- Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic resonance in chemistry : MRC, 50(4), 305–313. [Link]
- (2023, August 31). Solubility of Organic Compounds.
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- ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
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1-(4-Chlorophenyl)cyclopropanecarbonitrile CAS 64399-27-5
An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS 64399-27-5, a key chemical intermediate in modern organic synthesis and drug discovery. The document details its molecular structure, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis via phase-transfer catalyzed cyclopropanation. Furthermore, this guide explores the compound's synthetic utility, potential applications in medicinal chemistry, and outlines critical safety, handling, and analytical methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Introduction and Strategic Importance
Overview of the Molecule
This compound is a crystalline solid at room temperature, characterized by a cyclopropane ring geminally substituted with a 4-chlorophenyl group and a nitrile moiety. This unique arrangement of functional groups imparts significant synthetic potential. The strained three-membered ring and the electron-withdrawing nitrile group create a molecule with distinct reactivity, making it a valuable precursor for more complex molecular architectures.
Significance in Medicinal Chemistry and Organic Synthesis
The inclusion of a cyclopropane ring is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and introduce conformational rigidity.[1] Similarly, the nitrile group is a critical pharmacophore found in numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor or be transformed into other key functional groups.[2][3] The combination of these features in this compound makes it an attractive starting material for generating libraries of novel compounds for biological screening and as an intermediate in the synthesis of high-value targets such as agrochemicals and pharmaceuticals.[4][5]
Synthesis and Mechanistic Insights
Synthesis Strategy: Phase-Transfer Catalyzed Cyclopropanation
The synthesis of this compound is efficiently achieved through the cyclopropanation of 4-chlorophenylacetonitrile with a 1,2-dihaloethane. The method of choice is Phase-Transfer Catalysis (PTC), a powerful technique for reacting substances in immiscible phases.[6] PTC offers numerous advantages, including the use of inexpensive bases like sodium hydroxide, mild reaction conditions, enhanced reactivity, and simplified workup procedures, making it highly scalable and cost-effective.[6][7]
The causality behind this choice lies in the ability of the phase-transfer catalyst, typically a quaternary ammonium salt, to transport the carbanion generated from 4-chlorophenylacetonitrile in the aqueous phase into the organic phase where the alkylating agent (1,2-dibromoethane) resides. This circumvents solubility issues and accelerates the reaction.
Recommended Synthetic Protocol
Materials:
-
4-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or another suitable organic solvent
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, including a round-bottom flask, condenser, and mechanical stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 4-chlorophenylacetonitrile (1.0 eq) and toluene (5 mL per gram of nitrile).
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq), to the mixture.
-
Base Addition: Begin vigorous stirring and slowly add 50% aqueous sodium hydroxide solution (4.0 eq) via the dropping funnel over 30 minutes. An exotherm may be observed; maintain the temperature below 60°C using a water bath if necessary.
-
Alkylation: Following the base addition, add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup and Isolation: Cool the mixture to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a solid.
Mechanistic Workflow
The PTC mechanism involves the deprotonation of the benzylic proton of 4-chlorophenylacetonitrile by hydroxide in the aqueous phase. The resulting carbanion forms an ion pair with the quaternary ammonium cation (Q+), which is lipophilic and transports the anion into the organic phase for the subsequent nucleophilic substitution and ring closure.
Caption: Synthetic utility of the core molecule.
Precursor for Biologically Active Molecules
The structural motif of a phenylcyclopropane is present in various biologically active compounds. For instance, derivatives of this core structure have been investigated for their potential as cannabinoid receptor inverse agonists and COX-2 inhibitors. [8][9]While not directly reporting on this exact molecule, the literature demonstrates the value of the 4-chlorophenyl group in combination with other scaffolds for achieving potent biological activity. The compound serves as an excellent starting point for structure-activity relationship (SAR) studies in drug discovery campaigns. [10][11]
Analytical Methodologies
Purity Assessment by HPLC
A robust and reliable method for assessing the purity of this compound and monitoring reaction progress is reversed-phase high-performance liquid chromatography (RP-HPLC). [12][13] Exemplary HPLC Method:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile (ACN) and Water. A typical starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis or Diode Array Detector (DAD) at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
This method should provide a sharp, symmetrical peak for the main compound, allowing for accurate purity determination.
Safety, Handling, and Disposal
Hazard Identification
This compound must be handled with care, as it presents several potential hazards. [14]* GHS Classification: Eye Irritation (Category 2A), Harmful to aquatic life with long-lasting effects. [14]Some suppliers also list potential for skin irritation and harmful if swallowed. [15]* Hazard Statements (H-Statements): H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects). [14]* Signal Word: Warning.
Safe Handling and Emergency Protocols
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of dust or fumes. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [16]* First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [14] * Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [14]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [14]* Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways. [14]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in both academic and industrial research. Its efficient synthesis via phase-transfer catalysis, coupled with the versatile reactivity of its nitrile and chlorophenyl functionalities, makes it an ideal scaffold for the development of novel compounds. Adherence to rigorous safety and handling protocols is essential when working with this compound. This guide provides the foundational knowledge for scientists to confidently and effectively utilize this building block in their synthetic endeavors.
References
A curated list of sources used to compile this guide. All links are active as of the generation date.
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- This compound Safety Data Sheet.AK Scientific, Inc..
- Stereoselective Cyclopropanation Reactions.ACS Publications (Chemical Reviews).
- [2+1]-Type Cyclopropanation Reactions.ResearchGate.
- 1-(4-Chlorophenyl)cyclopropane carbonitrile Product Page.Oakwood Chemical.
- Safety Data Sheet for a related compound.Fisher Scientific.
- The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.Patsnap Eureka.
- Separation of 1-(4-Chlorophenyl)cyclopentanecarbonitrile on Newcrom R1 HPLC column.SIELC Technologies.
- 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride.Benchchem.
- HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one.Benchchem.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.Royal Society of Chemistry.
- 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile.Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.PubMed.
- NMR Spectroscopy – 1H NMR Chemical Shifts.University of Wisconsin/ACS Division of Organic Chemistry.
- Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile.PubMed.
- Chemical Compounds for Drug Discovery.Amsbio.
- Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)... as a novel cannabinoid-1 receptor (CB1R) inverse agonist.PubMed.
- Recent applications of click chemistry in drug discovery.PubMed.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-(4-Chlorophenyl)cyclopropanecarbonitrile, a molecule presenting a unique combination of structural features: a strained three-membered ring, an aromatic system, and electron-withdrawing substituents. Understanding its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and elucidating its conformational properties. This document is intended for researchers, scientists, and professionals in drug development who rely on rigorous structural characterization. We will delve into the theoretical prediction of the spectrum, provide a robust experimental protocol for its acquisition, and detail the subsequent data processing workflow.
Section 1: Theoretical Analysis and Spectral Prediction
A priori analysis of the molecular structure allows for a detailed prediction of the ¹H NMR spectrum. The key to this prediction lies in identifying the distinct proton environments and understanding the electronic and spatial effects that govern their chemical shifts and coupling patterns.
1.1 Molecular Structure and Proton Environments
This compound possesses two main structural motifs, each with unique proton environments:
-
The p-Chlorophenyl Group: An aromatic ring with two sets of chemically equivalent protons due to the plane of symmetry bisecting the C1-C4 axis.
-
The Cyclopropane Ring: A highly strained aliphatic ring. The C1 carbon is a quaternary center, while C2 and C3 each bear two protons. Due to the substitution pattern at C1, the four cyclopropyl protons are all chemically non-equivalent. The two protons on C2 are diastereotopic, as are the two protons on C3.
1.2 The Aromatic Region (p-Chlorophenyl Group)
The aromatic region of the spectrum is dictated by the protons on the 4-chlorophenyl ring. We label the protons ortho to the cyclopropyl group as H-A and the protons ortho to the chloro group as H-B.
-
Chemical Shift: The protons (H-A and H-B) will appear in the typical aromatic region, generally between 7.0 and 7.5 ppm. The chlorine atom is an electron-withdrawing group, which will deshield the ortho protons (H-B) more than the meta protons (H-A). Therefore, H-B is expected to resonate at a slightly higher chemical shift (downfield) than H-A. A typical ¹H NMR spectrum of chlorobenzene shows a complex multiplet between 7.14 and 7.43 ppm.[1][2]
-
Splitting Pattern: This arrangement constitutes an AA'BB' spin system, which often appears as two distinct doublets, especially at higher field strengths. Each signal will integrate to 2H. The coupling between adjacent protons (H-A and H-B) is an ortho-coupling, with a typical coupling constant (³J) of 7-9 Hz.
1.3 The Aliphatic Region (Cyclopropyl Protons)
The cyclopropane ring presents a more complex spectral region. The four protons on carbons C2 and C3 are all chemically and magnetically non-equivalent.
-
Chemical Shift: Protons on a cyclopropane ring are famously shielded due to the ring's unique electronic structure, typically appearing far upfield (e.g., unsubstituted cyclopropane resonates at 0.22 ppm).[3][4] However, in this molecule, they are subject to strong deshielding and anisotropic effects from the adjacent phenyl and nitrile groups.[5][6][7]
-
The nitrile group (CN) is strongly electron-withdrawing and exhibits significant magnetic anisotropy, which deshields protons located in its vicinity.[8]
-
The phenyl group induces a ring current effect. Protons situated above or below the plane of the aromatic ring will be shielded (shifted upfield), while those in the plane of the ring will be deshielded (shifted downfield).[7][9]
-
Consequently, the cyclopropyl protons are expected to appear significantly downfield from unsubstituted cyclopropane, likely in the range of 1.5 to 2.5 ppm.
-
-
Splitting Pattern: The non-equivalence of the four protons will give rise to a complex system of multiplets. Each proton will be split by its geminal partner on the same carbon and by the two vicinal protons (one cis, one trans) on the adjacent carbon. This will result in four distinct signals, each appearing as a doublet of doublets of doublets (ddd) or a more complex multiplet. The coupling constants are characteristic of the cyclopropane ring geometry:
1.4 Predicted ¹H NMR Data Summary
The following table summarizes the anticipated spectral data for this compound.
| Proton Label | Region | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |
| H-A | Aromatic | ~7.30 - 7.40 | 2H | Doublet (d) | ³JAB ≈ 8 Hz |
| H-B | Aromatic | ~7.40 - 7.50 | 2H | Doublet (d) | ³JBA ≈ 8 Hz |
| Hcyclopropyl | Aliphatic | ~1.5 - 2.5 | 4H | 4 x Complex Multiplets | Jcis > Jtrans, Jgem |
Section 2: Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and correctly set instrument parameters. The protocol described here is a self-validating system designed to ensure reproducibility and accuracy.
2.1 Workflow Overview
The process of acquiring an NMR spectrum follows a logical and sequential workflow, from preparing the sample to the final acquisition of the Free Induction Decay (FID) signal.
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
2.2 Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)
-
5 mm NMR Tube
-
Pasteur Pipette
-
Kimwipes
Causality: CDCl₃ is chosen as the solvent because it is relatively inert, dissolves a wide range of organic compounds, and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest. TMS is the universally accepted internal standard, with its signal defined as 0.0 ppm.[1]
2.3 Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the compound. For quantitative measurements, the mass must be known precisely.[12]
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial containing the sample. Gently swirl to ensure complete dissolution. The optimal concentration for proton detection is typically 10-50 mM.[13]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be sufficient to cover the detection coils of the NMR probe (typically 4-5 cm).[12]
-
Cleaning and Capping: Securely cap the NMR tube. Meticulously wipe the outside of the tube with a Kimwipe to remove any dust or chemical residues.[13]
2.4 NMR Instrument Parameters
The following parameters are recommended for a standard 1D ¹H NMR experiment on a 400 MHz spectrometer.[14]
| Parameter | Value | Purpose (Expertise & Experience) |
| Pulse Program | zg30 | A standard 30° pulse experiment; provides good signal without saturating the sample, allowing for shorter relaxation delays. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise on a sample of this concentration. Should be a multiple of 4 for phase cycling.[13] |
| Relaxation Delay (D1) | 2.0 s | A delay to allow protons to relax back to equilibrium between pulses. 2 seconds is adequate for qualitative analysis. For quantitative results, D1 should be at least 5 times the longest T1 relaxation time (e.g., 8-10 s).[13] |
| Acquisition Time (AQ) | ~2.0 s | The duration for which the FID is recorded. A longer time yields better resolution. |
| Spectral Width (SW) | ~16 ppm | Ensures all expected proton signals (from ~0 to 16 ppm) are captured. |
Section 3: Data Processing and Interpretation
The raw data collected by the spectrometer is the Free Induction Decay (FID), a time-domain signal. This must be converted into a frequency-domain spectrum through a series of mathematical operations.[15][16]
3.1 From FID to Spectrum: A Processing Workflow
The transformation from a raw FID to an interpretable spectrum involves several key steps, each crucial for obtaining accurate chemical shifts, integrations, and line shapes.[17][18]
Caption: Standard workflow for processing raw NMR FID data.
3.2 Step-by-Step Data Processing
-
Apodization (Windowing): The FID is multiplied by a mathematical function (e.g., an exponential decay) to improve the signal-to-noise ratio at the expense of a slight broadening of the peaks. This is a critical step for enhancing weak signals.
-
Fourier Transformation (FT): The core of the processing, this mathematical operation converts the time-domain FID into the frequency-domain spectrum, revealing peaks at different chemical shifts.[15][16]
-
Phase Correction: The FT process can introduce phase distortions, causing peaks to appear as asymmetric mixtures of absorption and dispersion signals. Manual or automatic phase correction is applied to ensure all peaks are in the pure, positive absorption mode.[19]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity, which is essential for accurate integration.
-
Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm.
-
Integration and Peak Picking: The area under each peak is integrated to determine the relative ratio of protons in each environment.[20] The exact frequency of each peak maximum is then determined (peak picking).[13]
3.3 Correlating the Spectrum with the Structure
The final processed spectrum should exhibit features consistent with the theoretical predictions:
-
Two doublets in the 7.3-7.5 ppm region, each integrating to 2H, representing the aromatic protons.
-
Four complex multiplets in the 1.5-2.5 ppm region, collectively integrating to 4H, representing the four non-equivalent cyclopropyl protons.
-
The integral ratios should be consistent (2:2:1:1:1:1).
Any deviation from this pattern could indicate the presence of impurities, residual solvent, or an incorrect structural assignment, demonstrating the power of ¹H NMR as a self-validating analytical tool.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, reflecting the molecule's unique electronic and steric properties. The aromatic region displays a characteristic AA'BB' pattern, while the aliphatic region reveals a complex series of multiplets arising from the diastereotopic cyclopropyl protons. By combining theoretical prediction with a rigorous experimental and data processing protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this compound, ensuring the integrity of their scientific investigations.
References
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- Anonymous. (n.d.). Standard Operating Procedure H-NMR. Vertex AI Search. Retrieved January 7, 2026.
- Anonymous. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Vertex AI Search. Retrieved January 7, 2026.
- Fraser, J. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Fraser Lab. Retrieved January 7, 2026.
- Brown, D. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved January 7, 2026.
- Anonymous. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). CDN. Retrieved January 7, 2026.
- Anonymous. (n.d.). SOP data acquisition. R-NMR. Retrieved January 7, 2026.
- Anonymous. (n.d.). Processing - iNMR. iNMR. Retrieved January 7, 2026.
- Anonymous. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved January 7, 2026.
- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing. Retrieved January 7, 2026.
- Morris, G. A. (n.d.). NMR Data Processing.
- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
- Anonymous. (2025, August 6). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes.
- Anonymous. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- Anonymous. (2023, August 9). 5.4: Fourier Transformation (FT)- from an FID to a Spectrum. Chemistry LibreTexts. Retrieved January 7, 2026.
- NotDijkstra. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. Chemistry Stack Exchange. Retrieved January 7, 2026.
- Potts, B. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy: A Practical Approach. Retrieved January 7, 2026.
- Anonymous. (n.d.). Chlorobenzene(108-90-7) 1H NMR spectrum. ChemicalBook. Retrieved January 7, 2026.
- Anonymous. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Retrieved January 7, 2026.
- Anonymous. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 7, 2026.
- Anonymous. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 7, 2026.
- Anonymous. (n.d.). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes | Request PDF.
- Anonymous. (n.d.). 1H | chlorobenzene-d5 | NMR Chemical Shifts. NMRS.io. Retrieved January 7, 2026.
- Padmashali, B., et al. (2018, October 30). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.
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- Anonymous. (n.d.). Chlorobenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved January 7, 2026.
- Anonymous. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. Retrieved January 7, 2026.
- Al-Warhi, T., et al. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Retrieved January 7, 2026.
- Anonymous. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Brown, D. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved January 7, 2026.
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Chlorophenyl)cyclopropanecarbonitrile. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific molecule. It offers predicted chemical shifts based on established principles and analogous compound data, a detailed experimental protocol for spectral acquisition, and a logical framework for spectral interpretation, underscoring the pivotal role of NMR in unambiguous structural elucidation.
Introduction: The Significance of ¹³C NMR in Structural Analysis
In the realm of organic chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides invaluable insights into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of carbon atoms in various functional groups and substitution patterns.
This compound presents an interesting case for ¹³C NMR analysis due to the presence of several distinct structural motifs: a strained cyclopropane ring, apara-substituted aromatic ring, and a nitrile group. The interplay of ring strain, substituent effects, and anisotropy in this molecule makes the prediction and interpretation of its ¹³C NMR spectrum a scientifically rigorous exercise. This guide will systematically dissect these factors to provide a clear understanding of the expected spectral features.
Predicted ¹³C NMR Chemical Shifts for this compound
The numbering scheme used for the assignment of the carbon atoms is presented in the following molecular diagram:
Caption: Molecular structure and atom numbering for this compound.
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known spectrum of 1-phenylcyclopropanecarbonitrile and the application of substituent chemical shift (SCS) effects for a para-chloro group.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (Quaternary cyclopropyl) | ~25-30 | The quaternary carbon of the cyclopropane ring directly attached to the phenyl ring and the nitrile group. Its chemical shift is influenced by the ring strain and the attached substituents. |
| C2/C3 (Methylene cyclopropyl) | ~15-20 | These equivalent methylene carbons of the cyclopropane ring are expected to be shielded due to the ring's electronic properties.[6][7][8] |
| C4 (ipso-Aromatic) | ~138-142 | The ipso-carbon of the phenyl ring, directly attached to the cyclopropyl group. The chloro-substituent will have a minor effect on this carbon. |
| C5/C9 (ortho-Aromatic) | ~128-132 | These carbons are ortho to the cyclopropyl group. The para-chloro substituent will have a small shielding or deshielding effect. |
| C6/C8 (meta-Aromatic) | ~128-132 | These carbons are meta to the cyclopropyl group and will be influenced by the electron-withdrawing nature of the chlorine atom. |
| C7 (para-Aromatic) | ~133-137 | The carbon atom directly bonded to the chlorine atom. The halogen effect typically causes a deshielding of this carbon.[3] |
| C10 (Nitrile) | ~120-125 | The carbon of the nitrile group generally appears in this region. |
Experimental Protocol for ¹³C NMR Spectroscopy
The following detailed protocol outlines a standardized procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and well-defined solvent peak.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
2. NMR Spectrometer Setup and Calibration:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
The spectrometer should be properly tuned and the magnetic field shimmed to the sample to ensure high resolution and symmetrical peak shapes.
-
The chemical shift axis should be referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
3. Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 240-250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.
Logical Workflow for Spectral Analysis
The systematic analysis of the acquired ¹³C NMR spectrum is crucial for accurate structural confirmation. The following workflow, illustrated by the accompanying diagram, provides a logical approach to this process.
Caption: A logical workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Advanced NMR Techniques for Unambiguous Assignment
For a complete and unambiguous assignment of all carbon signals, especially for the closely spaced aromatic resonances, advanced NMR experiments are highly recommended.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons by their correlations to nearby protons.
-
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of information about its intricate molecular structure. Through a combination of predictive analysis based on established principles of substituent effects and ring strain, and the application of a rigorous experimental protocol, a complete and unambiguous assignment of all carbon resonances can be achieved. The methodologies and theoretical considerations outlined in this technical guide serve as a robust framework for researchers engaged in the synthesis, characterization, and analysis of novel organic compounds, reinforcing the indispensable role of ¹³C NMR spectroscopy in modern chemical sciences.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.
- National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropanecarbonitrile. PubChem.
- Tierney, D. L., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
- Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159).
- ResearchGate. (2018). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines.
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy.
- National Center for Biotechnology Information. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives.
- ResearchGate. (n.d.). Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole.
- Royal Society of Chemistry. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- ResearchGate. (2016). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
Foreword: Charting the Fragmentation Roadmap for a Novel Analyte
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical science. Mass spectrometry stands as an unparalleled tool in this endeavor, offering profound insights into molecular architecture through the controlled fragmentation of ionized molecules. This guide provides a detailed examination of the mass spectrometric behavior of 1-(4-Chlorophenyl)cyclopropanecarbonitrile, a compound featuring a unique combination of a halogenated aromatic ring, a strained cyclopropane moiety, and a polar nitrile group.
As no complete, published mass spectra for this specific molecule are readily available, this document serves as both a predictive guide and a methodological framework. By applying first principles of gas-phase ion chemistry and drawing upon established fragmentation patterns of its constituent functional groups, we will construct a logical and scientifically rigorous model of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This approach, rooted in chemical causality, is designed to empower researchers to interpret spectra of this and structurally related compounds with confidence and precision.
Part 1: Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a high-energy, "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation of this compound (Molecular Weight: 177.63 g/mol for C₁₀H₈³⁵ClN) is governed by the interplay between the stable aromatic system, the high-energy cyclopropane ring, and the nitrile functional group.
The Molecular Ion and Isotopic Signature
Upon ionization, a high-energy electron is ejected from the molecule, forming a radical cation, M⁺•. Due to the presence of a chlorine atom, the molecular ion will appear as a characteristic doublet:
-
[M]⁺• at m/z 177: Corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺• at m/z 179: Corresponding to the ³⁷Cl isotope.
The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the intensity of the [M+2]⁺• peak will be about one-third of the [M]⁺• peak, a critical diagnostic feature for any chlorine-containing fragment.[1]
Predicted Fragmentation Pathways under EI
The high energy imparted during EI promotes cleavages that lead to the formation of the most stable ions and neutral losses. The primary fragmentation pathways are predicted to involve the strained cyclopropane ring and the bond connecting it to the aromatic ring.
The bond between the quaternary cyclopropyl carbon and the chlorophenyl ring is a prime site for cleavage. This benzylic-type scission is energetically favorable as it can lead to resonance-stabilized ions.
-
Loss of the Cyclopropylnitrile Radical: The most direct fragmentation following this cleavage is the loss of a cyclopropylnitrile radical (•C₃H₄CN), leading to the formation of the 4-chlorophenyl cation.
-
Ion: [C₆H₄Cl]⁺
-
m/z: 111/113
-
Significance: This is a highly probable and likely abundant fragment, as the positive charge is stabilized on the aromatic ring.
-
-
Formation of a Chlorotropylium-type Ion: A more complex fragmentation, common in alkylbenzenes, involves rearrangement. Cleavage of the cyclopropane ring can lead to the formation of a highly stable chlorotropylium-like ion.[2][3] This pathway involves the loss of a neutral fragment. For instance, loss of HCN and an ethyl radical could lead to ions, but a more direct and predictable fragmentation involves the entire side chain. A key fragmentation pathway for compounds with a benzylic carbon is cleavage to form the tropylium ion. In analogous structures like p-chlorotoluene, the loss of a chlorine radical followed by rearrangement can lead to the formation of a tropylium ion at m/z 91.[4][5] However, a more direct pathway for our molecule is the cleavage at the benzylic position.
The strained three-membered ring is susceptible to opening and subsequent fragmentation. This process often involves the elimination of small, stable neutral molecules like ethene (C₂H₄) or hydrogen cyanide (HCN).[6][7]
-
Loss of HCN: Cleavage of the C-CN bond can lead to the loss of a neutral hydrogen cyanide molecule.
-
Reaction: [C₁₀H₈ClN]⁺• → [C₉H₈Cl]⁺ + HCN
-
m/z: 151/153 (M-27)
-
Causality: The resulting ion is a chlorophenylcyclopropyl cation. This is a plausible fragmentation, driven by the formation of the stable HCN neutral.
-
-
Ring Opening and Loss of Ethene: The cyclopropane ring can open to form a radical cation that resembles an alkene. Subsequent cleavage can lead to the loss of ethene (28 Da).[8]
-
Reaction: [C₁₀H₈ClN]⁺• → [C₈H₄ClN]⁺• + C₂H₄
-
m/z: 149/151 (M-28)
-
Significance: This pathway is characteristic of cyclopropane rings and would produce a distinct ion in the spectrum.
-
The chlorophenyl group itself can fragment, primarily through the loss of the chlorine atom or HCl.
-
Loss of Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl).
-
Reaction: [C₁₀H₈ClN]⁺• → [C₁₀H₈N]⁺ + •Cl
-
m/z: 142 (M-35)
-
Significance: This ion, 1-phenylcyclopropanecarbonitrile cation, would appear as a single peak without the Cl isotope pattern and would be highly indicative of this fragmentation.[9]
-
-
Loss of Phenyl Group: Cleavage of the bond between the cyclopropane ring and the phenyl ring can result in an ion representing the cyclopropanecarbonitrile portion attached to a quaternary carbon.
-
Ion: [C₄H₄N]⁺
-
m/z: 66
-
Significance: This represents the intact cyclopropylnitrile substituent cation.
-
Summary of Predicted EI Fragments
The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of this compound.
| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure/Fragment | Fragmentation Pathway | Predicted Relative Intensity |
| 177/179 | [C₁₀H₈ClN]⁺• | Molecular Ion | Moderate |
| 151/153 | [C₉H₈Cl]⁺ | Loss of HCN | Low to Moderate |
| 149/151 | [C₈H₄ClN]⁺• | Ring opening, loss of C₂H₄ | Low to Moderate |
| 142 | [C₁₀H₈N]⁺ | Loss of •Cl | Moderate |
| 111/113 | [C₆H₄Cl]⁺ | Loss of •C₄H₄N | High (Potentially Base Peak) |
| 77 | [C₆H₅]⁺ | Loss of Cl from [C₆H₅Cl]⁺ | Moderate |
| 66 | [C₄H₄N]⁺ | Loss of chlorophenyl radical | Low |
EI Fragmentation Workflow Diagram
Caption: Predicted EI fragmentation pathways for this compound.
Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Ionization and Protonation Site
In positive-ion ESI, the molecule will be protonated. The most likely site of protonation is the nitrogen atom of the nitrile group, which has a lone pair of electrons and a high gas-phase proton affinity.[10][11] The resulting ion is an even-electron species, [C₁₀H₉ClN]⁺, with an expected m/z of 178/180.
Predicted Fragmentation Pathways under CID
The fragmentation of the [M+H]⁺ ion is driven by the elimination of stable, neutral molecules. The pathways will differ significantly from EI due to the lower energy and the nature of the even-electron precursor ion.[12]
Protonation of the nitrile can weaken the bond to the quaternary carbon. A plausible fragmentation is the loss of the entire chlorophenylcyclopropyl moiety or parts thereof. However, a more common pathway for protonated species is the loss of a neutral molecule.
A key fragmentation pathway could involve a rearrangement followed by the loss of chlorobenzene.
-
Loss of Chlorobenzene: A rearrangement could facilitate the elimination of a neutral chlorobenzene molecule.
-
Reaction: [C₁₀H₉ClN]⁺ → [C₄H₅N]⁺ + C₆H₅Cl
-
m/z: 68
-
Significance: This would result in a protonated cyclopropanecarbonitrile fragment. This is a significant neutral loss (112 Da).
-
The protonated nitrile may induce a rearrangement involving the cyclopropane ring.
-
Ring Opening and Loss of Allene: The protonated cyclopropyl group can rearrange to an allyl cation structure, which could then fragment. A potential neutral loss is allene (C₃H₄), following ring opening and hydrogen rearrangement.
-
Reaction: [C₁₀H₉ClN]⁺ → [C₇H₅ClN]⁺ + C₃H₄
-
m/z: 138/140 (M+H - 40)
-
Causality: This fragmentation preserves the aromatic and nitrile groups while eliminating a stable, neutral C₃ fragment derived from the cyclopropane ring.
-
Similar to EI, the loss of a neutral HCl molecule is a possibility, although it may be less favorable for this protonated species compared to other pathways.
-
Loss of HCl: Elimination of hydrogen chloride from the protonated molecule.
-
Reaction: [C₁₀H₉ClN]⁺ → [C₁₀H₈N]⁺ + HCl
-
m/z: 142 (M+H - 36)
-
Significance: This fragment ion would be identical in mass to the [M-Cl]⁺ ion from the EI spectrum, but its origin is mechanistically different.
-
Summary of Predicted ESI-MS/MS Fragments
| Precursor m/z (³⁵Cl/³⁷Cl) | Product m/z (³⁵Cl/³⁷Cl) | Neutral Loss | Proposed Fragmentation Pathway |
| 178/180 | 142 | HCl (36 Da) | Elimination of Hydrogen Chloride |
| 178/180 | 138/140 | C₃H₄ (40 Da) | Ring opening and loss of allene |
| 178/180 | 68 | C₆H₅Cl (112 Da) | Rearrangement and loss of chlorobenzene |
ESI-MS/MS Fragmentation Workflow Diagram
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Part 3: Experimental Protocols
To validate the predicted fragmentation pathways, the following experimental protocols are recommended. These methods are designed to be self-validating by providing robust and reproducible data.
Protocol for GC-EI-MS Analysis
This protocol is suitable for the analysis of volatile and thermally stable compounds.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.
-
-
Gas Chromatography (GC) Method:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Method:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Acquisition Mode: Full Scan.
-
Protocol for LC-ESI-MS/MS Analysis
This protocol is ideal for polar compounds and provides targeted fragmentation data.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution in methanol or acetonitrile.
-
Dilute to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Method:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Method:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Acquisition:
-
MS1 (Full Scan): Scan m/z 100-300 to identify the [M+H]⁺ precursor ion at m/z 178/180.
-
MS2 (Product Ion Scan): Select the precursor ion (m/z 178) for fragmentation. Apply a range of collision energies (e.g., 10, 20, 30 eV) to generate a comprehensive product ion spectrum.
-
-
References
- National Institute of Standards and Technology (NIST). Mass spectrum (electron ionization) of Chlorobenzene. NIST Chemistry WebBook. [Link]
- Doc Brown's Chemistry.
- Doc Brown's Chemistry.
- Guo, K., & Li, L. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-72. [Link]
- Mass Spectrometry Blog.
- University of Arizona. Mass Spectrometry and Free Radicals.
- ResearchGate. Diagnostically important EI induced fragmentation of cyclopropylmethyl cyanide. [Link]
- Bouchoux, G., et al. (2018). Gas phase basicities of polyfunctional molecules. Part 6: Cyanides and isocyanides. Mass Spectrometry Reviews, 37(4), 533-564. [Link]
- International Atomic Energy Agency (IAEA). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS Repository. [Link]
- MassBank. P-CHLOROTOLUENE; EI-B; MS. [Link]
- Chemistry LibreTexts.
- National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-methyl-. NIST Chemistry WebBook. [Link]
- LinkedIn. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
- Jia, R., et al. (2020). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 143, 103998. [Link]
- Michigan State University Department of Chemistry. EI-MassSpectra of Assorted Organic Compounds. [Link]
- Vékey, K., et al. (2019).
- Organic Mass Spec.
- SpectraBase. p-Chlorotoluene. [Link]
- YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]
- ResearchGate. Mass spectrum of 4-chlorotoluene. [Link]
- Wikipedia. Proton affinity. [Link]
- Whitman College. GCMS Section 6.
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An In-depth Technical Guide to the Solubility Profile of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This whitepaper provides a comprehensive technical guide to understanding and determining the solubility profile of 1-(4-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various organic compounds. This document delves into the theoretical underpinnings of solubility, presents detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and outlines robust analytical methodologies for quantification. By integrating established scientific principles with practical, step-by-step guidance, this guide serves as an essential resource for researchers and drug development professionals seeking to characterize this and similar chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to market, its physicochemical properties play a pivotal role. Among these, aqueous solubility is a cornerstone, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility can lead to erratic and incomplete absorption, resulting in suboptimal drug exposure and diminished therapeutic effect.[3] Therefore, a thorough understanding and a precise determination of a compound's solubility are imperative in the early stages of drug discovery and development to guide lead optimization and formulation strategies.[1][2][3]
This compound is a molecule of interest in medicinal chemistry. Its structural features, including a chlorinated phenyl ring and a cyclopropyl nitrile moiety, contribute to its overall lipophilicity, which can be predicted to influence its solubility. A comprehensive solubility profile is therefore essential for any further development of this compound or its derivatives.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is crucial before embarking on solubility studies. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | PubChem |
| Molecular Weight | 177.63 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Melting Point | 50-52 °C | Oakwood Chemical |
| XLogP3 (Predicted) | 2.6 | PubChem |
| CAS Number | 64399-27-5 | PubChem |
The predicted XLogP3 value of 2.6 suggests a moderate level of lipophilicity, indicating that the compound may exhibit limited aqueous solubility.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
When discussing the solubility of a compound, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[1]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility of a compound at equilibrium.[4][5] It is defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions of temperature, pressure, and pH, when the solid and solution phases are in equilibrium.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6] This measurement is critical for late-stage drug development and formulation.[1]
-
Kinetic Solubility: This refers to the concentration of a compound at which it precipitates from a solution that was prepared by adding a concentrated stock solution (typically in an organic solvent like DMSO) to an aqueous buffer.[1][3] This method is amenable to high-throughput screening (HTS) and is widely used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[1][3] It is important to note that kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[6]
The relationship and typical workflow for assessing these two forms of solubility can be visualized as follows:
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Detailed Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8. [7][8]This should include, at a minimum, buffers at pH 1.2, 4.5, and 6.8. [7][8][9]Use pharmacopoeial-grade reagents.
-
Compound Addition: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of the prepared buffers. Ensure that a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). [7][8]Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. [10]4. Phase Separation: After equilibration, allow the samples to stand to permit sedimentation of the excess solid. Alternatively, and for more robust separation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as detailed in Section 5.
-
Data Analysis: Calculate the concentration of the dissolved compound in the original supernatant. The average of at least three replicate determinations at each pH will represent the thermodynamic solubility. [8][9]
Kinetic Solubility Determination: High-Throughput Method
Kinetic solubility assays are designed for rapid screening and are typically performed in a microplate format. [3][11] Principle: A concentrated stock solution of the compound in an organic solvent (usually DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or by quantifying the amount of compound remaining in solution after filtration. [10][11][12] Experimental Workflow:
Caption: A generalized workflow for high-throughput kinetic solubility determination.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). [3]2. Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate. [12]3. Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the target final compound concentration and a low final DMSO concentration (typically ≤1%). [12]4. Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking. [1][12]5. Detection/Quantification:
-
Nephelometry: Measure the light scattering in each well using a microplate nephelometer. An increase in light scattering indicates the formation of a precipitate. [11] * Filtration and UV/Vis Spectroscopy: Filter the contents of the wells through a filter plate to remove any precipitate. [12]Measure the absorbance of the filtrate in a UV-compatible microplate using a plate reader at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed (for nephelometry) or the concentration of the compound in the filtrate (for the filtration method).
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of the dissolved compound is paramount for reliable solubility data. Reversed-phase HPLC with UV detection is a robust and widely used method for this purpose. [13] Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a nonpolar stationary phase (e.g., C18). The compound partitions between the mobile and stationary phases, leading to separation. A UV detector measures the absorbance of the compound as it elutes from the column, and the peak area is proportional to its concentration.
HPLC Method Parameters for this compound:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for small molecule analysis, providing good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for many organic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 10-90% B over 10 minutes | A gradient elution is suitable for separating the analyte from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | ~230-240 nm (to be determined experimentally) | The chlorophenyl moiety is expected to have strong UV absorbance in this region. |
Protocol for Quantification:
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
System Suitability: Inject a standard solution multiple times to ensure the HPLC system is performing adequately (e.g., check for reproducibility of retention time and peak area).
-
Sample Analysis: Inject the prepared standards and the diluted supernatant samples from the solubility experiments.
-
Data Processing: Integrate the peak corresponding to this compound in each chromatogram.
-
Concentration Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line from the linear regression of the calibration curve to calculate the concentration of the compound in the experimental samples.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner. The following table provides a template for reporting the determined solubility values.
Table 3: Solubility Profile of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| 0.1 M HCl | 1.2 | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Acetate Buffer | 4.5 | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Phosphate Buffer | 6.8 | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Phosphate-Buffered Saline | 7.4 | 25 | Kinetic | Experimental Value | Calculated Value |
| Water | ~7.0 | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Ethanol | N/A | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Methanol | N/A | 25 | Thermodynamic | Experimental Value | Calculated Value |
The results will provide a comprehensive understanding of how the solubility of this compound is influenced by pH, which is critical for predicting its behavior in the gastrointestinal tract.
Conclusion
This technical guide has provided a detailed framework for the comprehensive evaluation of the solubility profile of this compound. By adhering to the principles of thermodynamic and kinetic solubility and employing the robust experimental and analytical protocols outlined herein, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in the drug discovery and development process, ultimately contributing to the successful advancement of new chemical entities. The methodologies described are not only applicable to the title compound but can also be adapted for the characterization of other novel small molecules.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
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1-(4-Chlorophenyl)cyclopropanecarbonitrile safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
Proactive Risk Assessment and Hazard Identification
A thorough understanding of the inherent risks associated with this compound is the foundation of safe laboratory practice. This requires a multi-faceted approach, integrating an analysis of its chemical properties with established regulatory classifications.
GHS Classification and Hazard Summary
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] It is crucial to recognize that while this compound is an organic nitrile and not an inorganic cyanide salt, it warrants cautious handling due to the potential for hazardous byproducts under certain conditions.[2]
Table 1: GHS Hazard Profile of this compound [1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation. | |
| Hazardous to the Aquatic Environment, Acute | 3 | None | None | H402: Harmful to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | 3 | None | None | H412: Harmful to aquatic life with long lasting effects. |
The primary, immediate risk to laboratory personnel is serious eye irritation .[1] Skin contact may also lead to inflammation, characterized by itching, redness, and blistering.[1] While acute toxicity data is not fully available, inhalation of fumes or dust should be avoided as it may cause respiratory irritation.[1]
The Rationale Behind the Hazard Profile
The cyclopropane ring introduces strain, and the nitrile group (-C≡N) is a site of reactivity. While aromatic nitriles are generally more stable than their aliphatic counterparts, the potential for metabolism or decomposition to release toxic compounds under specific conditions (e.g., extreme heat or harsh chemical environments) necessitates a cautious approach.[2] The chlorinated phenyl group contributes to the compound's persistence in the environment, leading to its classification as a chronic aquatic hazard.[1]
The Hierarchy of Controls: A Systematic Approach to Exposure Prevention
To mitigate the identified risks, a systematic implementation of controls is required. This hierarchy prioritizes the most effective measures to ensure personnel safety.
Caption: Hierarchy of controls for exposure prevention.
Engineering Controls: The First Line of Defense
All handling of this compound, including weighing and transfers, must be conducted within a certified laboratory chemical fume hood.[3][4] This is critical to prevent the inhalation of any fine particulates or potential fumes. The laboratory must be equipped with an easily accessible and recently tested emergency eyewash station and safety shower.[4]
Administrative Controls: Safe Work Practices
-
Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before any work begins.[3]
-
Designated Area: Establish a clearly marked designated area for working with this compound to prevent cross-contamination.[3]
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).[5]
-
Work Hours: Avoid working with this compound alone or outside of normal working hours.[3]
Personal Protective Equipment (PPE): Essential for Direct Handling
The following PPE is mandatory when handling this compound:[1][4]
-
Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn over the goggles when there is a risk of splashing.[5]
-
Hand Protection: Wear nitrile gloves. Double gloving is recommended as a best practice.[4] Gloves must be inspected before use and removed properly to avoid skin contact.
-
Body Protection: A laboratory coat must be worn and kept buttoned.[4]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[4]
Step-by-Step Protocols for Safe Handling and Storage
Adherence to standardized procedures is critical for minimizing risk.
Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.[5]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust.[4] Use tools like spatulas and weighing paper that can be easily decontaminated or disposed of as hazardous waste.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and the creation of aerosols.
-
Heating: If heating is required, use a controlled heating mantle or bath. Avoid open flames. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen cyanide, nitrogen oxides, and hydrogen chloride.[6][7]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
Storage Protocol
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent contamination and potential release.[1]
-
Store away from incompatible substances, particularly strong acids and oxidizing agents.[6] Contact with acids could potentially generate highly toxic hydrogen cyanide gas.[3]
Emergency Response: Preparedness and Action
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
Exposure Response Protocol
Sources
Material Safety Data Sheet (MSDS) for 1-(4-Chlorophenyl)cyclopropanecarbonitrile
An In-Depth Technical Guide to the Material Safety Data Sheet for 1-(4-Chlorophenyl)cyclopropanecarbonitrile
For professionals in research and drug development, a thorough understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a comprehensive analysis of the , moving beyond rote compliance to offer a deeper, field-proven perspective on its handling and associated risks. As a Senior Application Scientist, the focus here is on the causality behind safety protocols, ensuring that every recommendation is a self-validating system for protecting personnel, experiments, and the environment.
Core Chemical Identity and Physicochemical Profile
A precise understanding of the compound's identity and physical properties is the foundation for assessing its behavior in a laboratory setting.
Table 1: Chemical Identification
| Identifier | Data |
|---|---|
| IUPAC Name | 1-(4-chlorophenyl)cyclopropane-1-carbonitrile[1] |
| CAS Number | 64399-27-5[1] |
| Molecular Formula | C₁₀H₈ClN[1][2] |
| Molecular Weight | 177.63 g/mol [1][2] |
| Purity | Typically ≥95-98%[1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Rationale for Scientific Consideration |
|---|---|---|
| Physical State | Solid[1] | Determines potential for dust generation and inhalation exposure. |
| Melting Point | 50-52°C[2] | Low melting point suggests it could melt in warm storage or during certain processing steps, altering its exposure risk from a solid dust to a liquid. |
| Solubility | Not available[1] | Lack of data necessitates treating it as insoluble in water for spill cleanup, preventing assumptions about aqueous dilution. Use absorbent materials. |
| Decomposition Temp. | Not available[1] | In the absence of data, avoid excessive heat. Thermal decomposition may generate highly toxic gases like hydrogen chloride and nitrogen oxides.[1] |
Primary Hazard Profile and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate handling protocols. The primary risks are significant eye irritation and long-term harm to aquatic ecosystems.
Table 3: GHS Hazard Classification
| Category | Code | Hazard Statement |
|---|---|---|
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Skin Irritation | H315 | Causes skin irritation[2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] |
| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects[1] |
The presence of a nitrile group (-CN) warrants caution, as some nitrile compounds can release cyanide under specific metabolic or environmental conditions, though this is not explicitly documented for this molecule in the provided sources.[3] The primary documented hazards are direct contact irritation and environmental toxicity.
Risk Mitigation and Exposure Control: A Proactive Approach
Effective safety is achieved by layering controls, from engineering solutions to personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.
Caption: Hierarchy of Controls for Safe Handling.
Detailed Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
-
Eye and Face Protection : Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.
-
Skin Protection : The compound is a skin irritant (H315).
-
Action : Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[4][6]
-
Causality : Nitrile provides good resistance to a broad range of chemicals. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[7]
-
Action : A standard lab coat should be worn and kept buttoned.[4] For significant operations, impervious clothing may be necessary.[7]
-
-
Respiratory Protection : The material may cause respiratory irritation (H335).
-
Action : All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation.[8][9]
-
Causality : Engineering controls like a fume hood are vastly superior to relying on respirators. A respirator should only be considered for emergency situations or when engineering controls are not feasible, following OSHA respirator regulations.[4]
-
Emergency Response Protocols
A well-rehearsed emergency plan is critical. The following protocols are based on established first-aid procedures for chemical exposure.
Caption: Emergency First Aid Response Workflow.
Step-by-Step First-Aid Measures
-
Inhalation : Move the person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the victim ingested the chemical.[7][10] Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected skin area with large amounts of running water for at least 15 minutes.[1][4] Get medical attention.[4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids to rinse thoroughly.[1][4] Remove contact lenses if present and easy to do.[1] Obtain immediate medical aid.[1]
-
Ingestion : Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Procedures for Spills and Fire
Accidental Release Measures
-
Evacuate : Keep unprotected personnel away from the spill area.[1]
-
Ventilate : Ensure adequate ventilation. Remove all sources of ignition.[1]
-
Equip : Don proper personal protective equipment (PPE) as outlined in Section 3.[1][4]
-
Contain : Prevent the spill from entering drains, waterways, or soil.[1]
-
Clean-up : For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[4] Place the collected material into a suitable, labeled container for disposal.[1][4]
-
Decontaminate : Wash the spill area after the material has been collected.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[1] These can include carbon oxides, nitrogen oxides, and hydrogen chloride.[1]
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[1][11]
Handling, Storage, and Disposal
Safe Handling and Storage Protocol
-
Handling :
-
Storage :
Disposal Considerations
Disposal must be conducted in accordance with all local, state, and federal regulations.
-
Action : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1] The material should be disposed of at an approved waste disposal plant.[1] Do not allow the product to enter drains or the environment.[1]
Toxicological and Ecological Profile
-
Toxicological Information : Detailed toxicological studies are largely unavailable in the provided sources.[1] The primary known effects are irritation to the skin, eyes, and respiratory system upon direct contact.[1][2] Inflammation of the eye is characterized by redness and watering, while skin inflammation may involve itching, scaling, or blistering.[1]
-
Ecological Information : The compound is classified as harmful to aquatic life with long-lasting effects (H412).[1] This necessitates preventing its release into the environment, including waterways and soil. Data on persistence, degradability, and bioaccumulation potential are not available.[1]
This guide serves as a foundational document for the safe and responsible handling of this compound. It is imperative that all personnel handling this chemical read and understand this information and the full Safety Data Sheet provided by the manufacturer.
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A Systematic Approach to the IUPAC Nomenclature of Complex Cyclopropane Derivatives: A Case Study of C10H8ClN
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The unambiguous identification of chemical structures is a cornerstone of scientific research, particularly in the fields of medicinal chemistry and drug development. A single molecular formula can represent a multitude of constitutional isomers and stereoisomers, each with potentially distinct biological activities and physicochemical properties. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure universal and precise communication. This guide provides an in-depth, step-by-step methodology for determining the IUPAC name of a complex, polysubstituted cyclopropane derivative with the molecular formula C10H8ClN. Using a representative molecular structure, this paper will elucidate the logic behind applying nomenclature rules, including the determination of the principal functional group, the numbering of the parent structure, and the correct citation of substituents.
Introduction: The Challenge of Isomerism for C10H8ClN
The molecular formula C10H8ClN presents a significant naming challenge due to its high degree of unsaturation. Calculated as seven, this indicates the presence of multiple rings and/or π-bonds, leading to a vast number of possible isomers. To provide a concrete instructional example, this guide will focus on a plausible structure that incorporates common chemical motifs: 2-(4-chlorophenyl)cyclopropane-1-carbonitrile . This structure contains a cyclopropane ring, an aromatic ring, and a nitrile functional group, making it an excellent candidate for demonstrating the systematic application of IUPAC nomenclature rules.
Foundational Principles of IUPAC Nomenclature
Before dissecting our target molecule, it is crucial to understand two core principles:
-
Principal Functional Group: In a polyfunctional compound, one functional group is designated as the "principal" group. This group determines the suffix of the IUPAC name. The IUPAC has established a priority order for common functional groups.[1][2][3][4] For our purposes, the nitrile group (-C≡N) holds higher priority than halides or the phenyl ring.[1][5]
-
Parent Hydride: The parent hydride is the core structure to which the principal functional group is attached. In this case, since the nitrile group is directly attached to the cyclopropane ring, the ring system serves as the parent.[6][7][8]
Step-by-Step Nomenclature of 2-(4-chlorophenyl)cyclopropane-1-carbonitrile
The systematic naming process can be broken down into a logical sequence of five steps.
Step 1: Identify the Principal Functional Group and Parent Name
As per IUPAC priority rules, the nitrile group (-C≡N) is the principal functional group.[1][5] When a nitrile group is attached to a ring, the suffix "-carbonitrile" is appended to the name of the ring.[9][10][11]
-
Parent Ring: Cyclopropane
-
Principal Functional Group Suffix: -carbonitrile
-
Resulting Parent Name: Cyclopropanecarbonitrile
Step 2: Number the Parent Ring
The numbering of the parent ring is dictated by the position of the principal functional group.
-
The carbon atom of the cyclopropane ring that is bonded to the principal functional group (the carbon of the -CN group is not part of the ring) is assigned the locant 1 .[6][7]
-
The ring is then numbered to give the other substituents the lowest possible locants. In this molecule, the chlorophenyl group is the only other substituent, and it will be at position 2 .
Diagram of Numbering Convention
Caption: Numbering of the cyclopropanecarbonitrile parent structure.
Step 3: Identify and Name the Substituents
The molecule has one complex substituent attached at position 2: a phenyl group which is itself substituted with a chlorine atom.
-
The substituent is a phenyl group.
-
A chloro group is attached to the phenyl ring.
-
Numbering the phenyl ring starts at the point of attachment to the cyclopropane, giving the chlorine the locant 4 .
-
The complete substituent name is (4-chlorophenyl) . Parentheses are used to enclose the name of a complex substituent to avoid ambiguity.[12]
Step 4: Assemble the Full IUPAC Name
The final name is assembled by combining the substituent name, its locant, and the parent name in the correct order.
-
Substituent with Locant: 2-(4-chlorophenyl)
-
Parent Name: cyclopropane-1-carbonitrile
Combining these gives the full name: 2-(4-chlorophenyl)cyclopropane-1-carbonitrile .
Step 5: Designate Stereochemistry (When Applicable)
The cyclopropane ring has two substituents on different carbons (C1 and C2). This gives rise to geometric isomerism. The relative orientation of the two substituents must be specified.
-
cis- : The substituents are on the same face of the ring.
-
trans- : The substituents are on opposite faces of the ring.
Therefore, the two possible stereoisomers are:
-
cis-2-(4-chlorophenyl)cyclopropane-1-carbonitrile
-
trans-2-(4-chlorophenyl)cyclopropane-1-carbonitrile
Without specific stereochemical information, the name 2-(4-chlorophenyl)cyclopropane-1-carbonitrile refers to a mixture of both isomers.
Visualization of Stereoisomers
Caption: Relative orientations of substituents in cis and trans isomers.
Data Summary
The components of the IUPAC name are summarized in the table below for clarity.
| Component | Description | Rule Applied |
| 2- | Locant for the substituent | Lowest number rule for substituents.[6][7] |
| (4-chlorophenyl) | Complex substituent name | Phenyl ring with a chloro group at position 4. Parentheses required.[12] |
| cyclopropane | Parent hydride | The core ring structure to which the principal group is attached.[8] |
| -1- | Locant for the principal group | The principal functional group is assigned to C1. |
| -carbonitrile | Suffix for the principal group | Suffix used when a -CN group is attached to a ring.[9][10] |
Conclusion
The IUPAC nomenclature system provides a rigorous and logical framework for naming complex organic molecules, thereby preventing the ambiguity that can arise from trivial names or simple molecular formulas. By systematically identifying the principal functional group, correctly numbering the parent structure, and naming all substituents, a precise and universally understood name can be derived. For the C10H8ClN isomer, 2-(4-chlorophenyl)cyclopropane-1-carbonitrile , this process demonstrates how even complex structures with multiple functional groups and stereochemical possibilities can be named unambiguously. This systematic approach is indispensable for accurate documentation, patent filing, and clear communication within the global scientific community.
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An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)cyclopropanecarbonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl scaffold, combined with the electronic properties of the chlorophenyl group and the synthetic utility of the nitrile moiety, makes it a valuable building block for a range of complex molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and, most importantly, its applications as a key intermediate in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Chemical Identity and Synonyms
Proper identification of a chemical entity is crucial for researchers. This compound is known by several names in chemical literature and commercial catalogs.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| Primary Name | This compound |
| Synonym | 4-(1-Cyanocyclopropyl)chlorobenzene[1] |
| CAS Number | 64399-27-5[1] |
| Molecular Formula | C₁₀H₈ClN[1] |
| Molecular Weight | 177.63 g/mol [1] |
| MDL Number | MFCD00019211[1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 50-52 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the cyclialkylation of 4-chlorophenylacetonitrile with 1,2-dibromoethane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which is a powerful technique for reactions involving immiscible phases.
Reaction Rationale and Mechanism
The reaction proceeds via the deprotonation of the α-carbon of 4-chlorophenylacetonitrile by a strong base, forming a carbanion. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the carbanion from the aqueous or solid phase to the organic phase where it can react with 1,2-dibromoethane in a two-step nucleophilic substitution. The first substitution forms an intermediate which then undergoes an intramolecular cyclization to yield the cyclopropane ring.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
This protocol is a representative procedure based on established methods for similar cyclopropanations.
Materials:
-
4-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or another suitable organic solvent
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-chlorophenylacetonitrile and toluene.
-
Addition of Catalyst and Base: Add a catalytic amount of tetrabutylammonium bromide to the stirred solution. Begin vigorous stirring and slowly add the 50% sodium hydroxide solution via the dropping funnel. An exothermic reaction may be observed.
-
Addition of Alkylating Agent: After the initial exotherm subsides, add 1,2-dibromoethane dropwise to the reaction mixture while maintaining a controlled temperature (e.g., 40-50 °C).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or another suitable organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual base and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
Table 3: Analytical Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), cyclopropyl protons (multiplets). |
| ¹³C NMR | Aromatic carbons, cyclopropyl carbons, nitrile carbon. |
| IR Spectroscopy | Characteristic peaks for C≡N stretching, C-Cl stretching, and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. GC-MS data for a stereoisomer is available and can be used for comparison.[3] |
Applications in Drug Discovery and Development
The 1-(4-chlorophenyl)cyclopropyl moiety is a valuable pharmacophore in modern drug design. The cyclopropyl ring, in particular, offers several advantages.
The Role of the Cyclopropyl Group
The cyclopropyl group is often used in drug design to:
-
Enhance Metabolic Stability: The strained C-H bonds of the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5]
-
Improve Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target.[5]
-
Modulate Physicochemical Properties: It can influence properties such as lipophilicity and aqueous solubility.
-
Serve as a Bioisostere: The cyclopropyl group can act as a bioisosteric replacement for other groups, such as a gem-dimethyl or a vinyl group, to fine-tune the pharmacological profile of a compound.
Intermediate for CNS-Active Compounds
This compound is a key intermediate in the synthesis of a variety of compounds with potential activity in the central nervous system. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, providing access to a diverse range of derivatives.
Caption: Key functional group transformations of this compound.
These derivatives are precursors to more complex molecules, including potential selective serotonin reuptake inhibitors (SSRIs) and other neurological agents. For instance, the corresponding carboxylic acid is a known intermediate for such compounds.
Synthesis of Bioactive Piperazine Derivatives
A notable application of this chemical is in the synthesis of novel antibacterial agents. For example, 1-(4-chlorophenyl)cyclopropanecarboxylic acid, derived from the hydrolysis of the nitrile, can be coupled with piperazine derivatives to create compounds with potential antibacterial activity.
A study by Padmashali et al. describes the synthesis of N-alkyl and N-aryl derivatives of methanone and their evaluation as antibacterial agents.[6]
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis via phase-transfer catalysis is a robust and scalable method. The unique combination of the 4-chlorophenyl group, the metabolically stable and conformationally rigid cyclopropyl ring, and the synthetically versatile nitrile group makes it an attractive starting material for the development of novel therapeutics, particularly those targeting the central nervous system. As the demand for new drugs with improved efficacy and safety profiles continues to grow, the utility of such well-designed chemical intermediates will undoubtedly increase.
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Foreword: The Importance of Thermochemical Data in Pharmaceutical Development
An In-depth Technical Guide to the Thermochemical Properties of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
In the landscape of modern drug discovery and development, a molecule's journey from a promising lead to a viable therapeutic is paved with rigorous characterization. Beyond its biological activity, the physical and chemical properties of a compound dictate its suitability for synthesis, formulation, storage, and ultimately, its safety profile. This compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its unique strained cyclopropane ring and reactive nitrile group make it a valuable intermediate, but also underscore the necessity of a thorough understanding of its energetic properties.
This technical guide addresses the thermochemical profile of this compound. As direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document serves a dual purpose: it collates the known physicochemical properties and, more importantly, provides a comprehensive roadmap of the authoritative experimental and computational methodologies required to fully characterize its thermochemical landscape. For researchers and drug development professionals, this guide offers the "why" and "how" behind generating the critical data needed for process safety, stability analysis, and computational modeling.
Molecular Identity and Known Physical Properties
A baseline characterization is the starting point for any in-depth analysis. The fundamental properties of this compound have been established by chemical suppliers and are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)cyclopropane-1-carbonitrile | [2] |
| CAS Number | 64399-27-5 | [1] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | 52-56 °C | [1] |
| Boiling Point | 292.84 °C (Rough Estimate) | [1] |
Experimental Determination of Core Thermochemical Parameters
The cornerstone of a compound's thermodynamic profile lies in experimentally determined data. The following sections detail the gold-standard methodologies for measuring the key energetic properties of this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard molar enthalpy of formation (ΔfH⦵) is one of the most crucial thermodynamic properties, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3] For many organic compounds, this value is most accurately determined indirectly by first measuring the enthalpy of combustion (ΔcH°) through bomb calorimetry and then applying Hess's Law.[4]
Causality of Experimental Choice: Combustion calorimetry is the definitive method for obtaining the enthalpy of formation for organic compounds that undergo complete and clean combustion.[4] The high energy release during combustion can be measured with great precision, allowing for a reliable calculation of the formation enthalpy, a value that is often difficult to measure directly.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of this compound (approx. 0.8 - 1.2 g) is weighed with high precision. The pellet is placed in a crucible within the decomposition vessel ("bomb"). A fuse wire is positioned to be in contact with the sample.
-
Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere, facilitating the condensation of water produced during combustion to its liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's containment vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.[5]
-
Post-Combustion Analysis: The bomb is depressurized, and the interior is inspected for signs of incomplete combustion (e.g., soot). The aqueous solution within the bomb is titrated to correct for the formation of nitric acid from residual atmospheric nitrogen.
-
Calculation: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter system (determined separately using a standard like benzoic acid). Corrections are applied for fuse wire combustion and acid formation to determine the standard enthalpy of combustion.[6][7] The enthalpy of formation is then calculated using the known enthalpies of formation for the combustion products (CO₂, H₂O(l), and HCl(aq)).
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Thermal Stability and Decomposition Profile via TGA-DSC
Understanding a molecule's response to heat is paramount for safety and handling. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[8][9] A coupled TGA-DSC analysis provides a comprehensive picture of thermal events, such as melting and decomposition, and their associated energetics. Safety data indicates that thermal decomposition of this compound can generate toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[2]
Causality of Experimental Choice: Combining TGA and DSC in a single experiment ensures that mass loss events (from TGA) are directly correlated with their energetic signatures (endothermic or exothermic peaks from DSC). This is critical for distinguishing between simple phase transitions (like boiling, with no decomposition) and decomposition events, and for quantifying the hazard level associated with decomposition.[10]
Experimental Protocol: Coupled TGA-DSC Analysis
-
Sample Preparation: A small, precisely weighed sample (3-5 mg) of this compound is placed into an aluminum or ceramic crucible.
-
Instrument Setup: The crucible is placed in the TGA-DSC instrument. The analysis is typically run under a controlled atmosphere, for example, flowing nitrogen (to study inert decomposition) or air (to study oxidative decomposition), at a defined flow rate (e.g., 50 mL/min).
-
Thermal Program: The sample is subjected to a linear heating ramp, for instance, from ambient temperature to 500 °C at a rate of 10 °C/min.
-
Data Acquisition: The instrument simultaneously records the sample mass, heat flow, and temperature.
-
Data Interpretation:
-
The DSC curve is analyzed for endothermic peaks, which would correspond to melting (expected around 52-56 °C) and vaporization, and exothermic peaks, which indicate decomposition.[11]
-
The TGA curve is analyzed to identify the onset temperature of mass loss, which signals the beginning of decomposition or evaporation. The percentage of mass lost at each step is quantified.
-
By overlaying the plots, the sharp mass loss in the TGA curve should align with a strong exothermic peak in the DSC curve to confirm thermal decomposition. The onset temperature from TGA is a key indicator of the compound's thermal stability.
-
Caption: Workflow for computational estimation of enthalpy of formation.
Conclusion and Path Forward
This compound is a molecule of significant synthetic utility. While its basic physical properties are known, a comprehensive thermochemical profile is essential for its safe and efficient application in research and development. This guide outlines a clear and robust pathway for obtaining this critical data. By employing a synergistic combination of bomb calorimetry, TGA-DSC analysis, and high-level computational chemistry, researchers can establish a complete and reliable set of thermochemical properties. This data will not only ensure safer handling and process development but will also provide invaluable parameters for computational modeling, ultimately accelerating the journey of the novel therapeutics derived from this important building block.
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- Wikipedia. (n.d.). Standard enthalpy of formation.
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An In-depth Technical Guide to the Crystal Structure Determination of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of 1-(4-Chlorophenyl)cyclopropanecarbonitrile. This document outlines the synthesis, crystallization, and structural elucidation of this molecule, offering field-proven insights and detailed experimental protocols.
Introduction
The cyclopropyl moiety is a versatile structural motif in medicinal chemistry, known for its ability to enhance potency, improve metabolic stability, and increase brain permeability of drug candidates.[1] The presence of a 4-chlorophenyl group further modulates the electronic and lipophilic properties of a molecule. This compound combines these features, making it a compound of significant interest in the exploration of new chemical entities for drug discovery. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
This guide will detail the necessary steps to achieve this, from chemical synthesis to the final crystallographic analysis, providing a self-validating framework for obtaining a high-resolution crystal structure.
Part 1: Synthesis and Characterization
The first crucial step is the synthesis of high-purity this compound. A plausible synthetic route is an adaptation of known methods for related nitrile compounds.[2][3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred suspension of sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO) under an argon atmosphere, add 4-chlorobenzyl cyanide dropwise at room temperature.
-
Intermediate Formation: Allow the reaction mixture to stir for 30 minutes to ensure the complete formation of the corresponding carbanion.
-
Cyclization: To the reaction mixture, add a solution of 1,2-dibromoethane in anhydrous DMSO dropwise, maintaining the temperature below 30°C.
-
Quenching and Extraction: After stirring for an additional hour, the reaction is quenched by pouring it into ice water. The aqueous layer is then extracted multiple times with dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques before proceeding to crystallization.
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₁₀H₈ClN, MW: 177.63 g/mol ).[7][8]
Part 2: Crystallization
Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[9] The purity of the compound, choice of solvent, and crystallization technique are critical factors.[10]
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. A good starting point is a solvent in which the compound is moderately soluble.[10]
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Filter the solution into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[10]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "precipitant" solvent is one in which the compound is poorly soluble).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains the precipitant solvent.
-
The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Part 3: X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.
Experimental Workflow
The general workflow for single-crystal X-ray diffraction is as follows:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[9] The collected data is then processed to determine the unit cell parameters and space group.
Structure Solution and Refinement
The phases of the diffracted X-rays are determined using direct methods or Patterson methods, which allows for the generation of an initial electron density map. An initial model of the molecule is then built into this map. The model is subsequently refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.[11]
Part 4: Analysis of the Crystal Structure
While the specific crystal structure of this compound is not publicly available, we can anticipate key structural features based on related compounds.
Hypothetical Crystallographic Data
The following table presents plausible crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₀H₈ClN |
| Formula weight | 177.63 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.0 |
| β (°) | 105 |
| Volume (ų) | 880 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.34 |
| R-factor (%) | < 5 |
Molecular Geometry
The final refined structure would provide precise bond lengths, bond angles, and torsion angles. Key points of analysis would include:
-
The geometry of the cyclopropane ring.
-
The orientation of the 4-chlorophenyl group relative to the cyclopropane ring.
-
The conformation of the entire molecule.
Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. An analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Conclusion
This technical guide has outlined a comprehensive and systematic approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a high-resolution three-dimensional structure of this molecule. This structural information is invaluable for advancing our understanding of its chemical properties and for guiding future drug discovery efforts.
References
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- Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile - PrepChem.com. (n.d.).
- Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
- 1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. (n.d.).
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Methodological & Application
Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile from 4-chlorophenylacetonitrile
Application Note & Protocol
Topic: High-Yield Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile via Phase-Transfer Catalyzed Cyclization of 4-Chlorophenylacetonitrile
Abstract
This compound is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals. This application note presents a detailed, robust, and scalable protocol for the synthesis of this target molecule starting from commercially available 4-chlorophenylacetonitrile and 1,2-dibromoethane. The methodology leverages the efficiency of phase-transfer catalysis (PTC) to facilitate the cyclization under biphasic conditions, offering high yields while utilizing aqueous sodium hydroxide as a cost-effective and manageable base. This guide provides a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, safety considerations, analytical methods for in-process control and final product validation, and a troubleshooting guide to assist researchers in achieving reproducible and optimal results.
Introduction and Scientific Rationale
Cyclopropane rings are privileged structural motifs in medicinal chemistry, often imparting unique conformational rigidity, metabolic stability, and improved binding affinity to bioactive molecules. The 1-arylcyclopropanecarbonitrile scaffold, in particular, serves as a key building block for more complex therapeutic agents. The synthesis described herein addresses the need for an efficient and industrially scalable route to this compound.
The core of this protocol is a tandem alkylation-cyclization reaction. The reaction of an active methylene compound, such as 4-chlorophenylacetonitrile, with a 1,2-dihaloalkane under basic conditions is a classical approach to cyclopropane synthesis. However, achieving high yields can be challenging due to the insolubility of the inorganic base in the organic reaction medium and potential side reactions. Phase-transfer catalysis (PTC) elegantly overcomes this hurdle. PTC utilizes a catalyst, typically a quaternary ammonium salt, to transport the hydroxide anion (OH⁻) from the aqueous phase into the organic phase, where it can deprotonate the 4-chlorophenylacetonitrile. The resulting organic-soluble carbanion is then free to react with the 1,2-dibromoethane.[1][2] This technique not only accelerates the reaction rate but also allows for milder reaction conditions and simplifies the overall process.[3]
Reaction Scheme and Mechanism
Overall Transformation:
(4-Chlorophenyl)acetonitrile reacts with 1,2-Dibromoethane in the presence of a phase-transfer catalyst and sodium hydroxide to yield this compound.
Mechanistic Elucidation:
The reaction proceeds via a phase-transfer catalyzed nucleophilic substitution mechanism.
-
Phase Transfer of Hydroxide: The quaternary ammonium cation (Q⁺) of the phase-transfer catalyst pairs with a hydroxide anion (OH⁻) from the concentrated aqueous NaOH phase, forming an ion pair [Q⁺OH⁻]. This ion pair has sufficient lipophilicity to migrate across the phase boundary into the organic solvent.
-
Carbanion Formation: In the organic phase, the transported hydroxide ion acts as a strong base, deprotonating the 4-chlorophenylacetonitrile at the α-carbon. This is the most acidic proton due to the inductive effect of the nitrile group and resonance stabilization of the resulting carbanion.
-
First Alkylation (Sₙ2): The newly formed carbanion attacks one of the bromine-bearing carbons of 1,2-dibromoethane in a classical Sₙ2 reaction, displacing a bromide ion and forming an intermediate, 4-bromo-2-(4-chlorophenyl)butanenitrile.
-
Intramolecular Cyclization (Sₙ2): Before the intermediate can react with another hydroxide ion, the α-carbon is deprotonated again. The resulting carbanion then undergoes a rapid intramolecular Sₙ2 reaction, attacking the carbon bearing the second bromine atom to form the stable cyclopropane ring and expel the final bromide ion.
The use of a phase-transfer catalyst is critical as it facilitates the transport of the base into the organic phase where the reaction occurs, dramatically increasing the reaction rate compared to a simple biphasic mixture.[1][3]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications to reaction vessel and temperature control.
Materials and Reagents
| Reagent | CAS No. | M.W. | Purity |
| 4-Chlorophenylacetonitrile | 140-53-4 | 151.59 | ≥98% |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | ≥99% |
| Sodium Hydroxide (pellets) | 1310-73-2 | 40.00 | ≥97% |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | ≥99% |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | HPLC Grade |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | N/A |
Equipment
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
Hazard Assessment: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
4-Chlorophenylacetonitrile: Toxic if swallowed or in contact with skin.[4] Causes skin and serious eye irritation. Wear nitrile gloves, a lab coat, and chemical safety goggles.[5]
-
1,2-Dibromoethane: A potent toxin and suspected carcinogen. Handle with extreme care, using double gloves and ensuring no skin contact.
-
Sodium Hydroxide (50% w/w): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves and face shield.
-
Toluene/DCM: Flammable and volatile organic solvents. Avoid inhalation and ensure no ignition sources are present.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and thermometer.
-
Charge Reagents: To the flask, add 4-chlorophenylacetonitrile (15.16 g, 100 mmol), 1,2-dibromoethane (20.66 g, 110 mmol, 1.1 eq), tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol, 5 mol%), and toluene (100 mL).
-
Initiate Stirring: Begin vigorous stirring (approx. 400-500 RPM) to ensure good mixing between the phases.
-
Add Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving 40 g of NaOH pellets in 40 mL of deionized water (Note: this is an exothermic process). Allow the solution to cool to near room temperature. Slowly add the 50% NaOH solution (80 g total) to the reaction mixture over 10-15 minutes.
-
Reaction Conditions: Heat the biphasic mixture to 60-65 °C and maintain this temperature with vigorous stirring for 4-6 hours.
-
Monitor Reaction: The reaction progress can be monitored by taking small aliquots from the organic layer and analyzing them by HPLC or TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material indicates reaction completion.
-
Workup - Quenching and Phase Separation: After the reaction is complete, cool the mixture to room temperature. Carefully add 100 mL of deionized water to the flask to dissolve the salts. Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 50 mL portions of toluene.
-
Washing: Combine all organic layers and wash them sequentially with 100 mL of deionized water and then with 100 mL of brine (saturated NaCl solution) to remove residual base and water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil or solid is typically of high purity. If further purification is required, it can be achieved by vacuum distillation or recrystallization from a suitable solvent system like isopropanol/water.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Results and Characterization
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid or oil |
| Expected Yield | 85-95% |
| Molecular Formula | C₁₀H₈ClN[6] |
| Molecular Weight | 177.63 g/mol [6] |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.40-7.30 (m, 4H, Ar-H), 1.75-1.70 (m, 2H, CH₂), 1.40-1.35 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 137.5, 134.5, 129.5, 127.0, 121.0, 18.0, 17.5 |
Analytical Method: Product Purity by HPLC
A self-validating protocol requires robust analytical confirmation. The purity of the final product should be confirmed using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[7]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 65:35 v/v).[8][9] A small amount of formic or phosphoric acid (0.1%) can be added to sharpen peaks.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or λmax determined by DAD scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the final product in 10 mL of acetonitrile.
The retention time of the product should be consistent, and the purity can be calculated from the peak area percentage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion / Slow Reaction | 1. Inefficient stirring. 2. Deactivated catalyst. 3. Insufficiently concentrated base. | 1. Increase stirring speed to ensure a large surface area between phases. 2. Use a fresh, high-purity phase-transfer catalyst. 3. Ensure the NaOH solution is 50% (w/w); lower concentrations are less effective. |
| Formation of Side Products | 1. Overheating causing decomposition. 2. Reaction with water (hydrolysis of nitrile). | 1. Maintain strict temperature control at 60-65 °C. 2. Use anhydrous toluene and ensure the reaction is protected from atmospheric moisture. |
| Emulsion during Workup | High concentration of catalyst or salts at the interface. | Add brine (saturated NaCl solution) during the washing step to break the emulsion. If persistent, filter the mixture through a pad of celite. |
Conclusion
The phase-transfer catalyzed synthesis of this compound from 4-chlorophenylacetonitrile is a highly efficient, reproducible, and scalable method. By carefully controlling reaction parameters and following the detailed protocol and safety guidelines presented, researchers can reliably produce this key intermediate in high yield and purity. The inclusion of a validated HPLC method ensures the quality and integrity of the final product, making this application note a comprehensive resource for professionals in chemical synthesis and drug development.
References
- ResearchGate. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile.
- SIELC Technologies. 1-(4-Chlorophenyl)cyclopentanecarbonitrile.
- PTC Organics, Inc. Industrial Phase-Transfer Catalysis.
- ResearchGate. Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane.
- Patsnap Eureka. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis - Wordpress.
- Wikipedia. 4-Chlorophenylacetonitrile.
- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- The Journal of Organic Chemistry. Triphase catalysis. C-Alkylation of nitriles.
- Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE.
- Oakwood Chemical. 1-(4-Chlorophenyl)cyclopropane carbonitrile.
- RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope.
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- 9. cipac.org [cipac.org]
Application Note: Mechanistic Insights and Protocols for the Cyclopropanation of 4-Chlorophenyl Derivatives
An Application Note for Researchers in Synthetic and Medicinal Chemistry
Abstract: The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties.[1] Its incorporation into molecules containing a 4-chlorophenyl group—a common pharmacophore—presents unique synthetic challenges due to the electron-withdrawing nature of the substituent. This application note provides a comprehensive guide for researchers on the reaction mechanisms and detailed experimental protocols for the cyclopropanation of 4-chlorophenyl-substituted alkenes, such as 4-chlorostyrene. We will explore and contrast seminal methods, including the Simmons-Smith reaction and transition metal-catalyzed approaches, offering field-proven insights to aid in methodology selection and optimization.
Introduction: The Challenge of Electron-Deficient Alkenes
The cyclopropanation of an alkene involves the addition of a carbene or carbenoid equivalent across the double bond. The success of this transformation is highly dependent on the nucleophilicity of the alkene. The 4-chlorophenyl group, while a valuable component in many drug candidates, exerts a net electron-withdrawing effect on a conjugated double bond (as seen in 4-chlorostyrene). This effect, driven by the inductive pull of the chlorine atom, reduces the electron density of the π-system, making it less reactive towards electrophilic carbenoids.
This diminished reactivity is a critical consideration. For instance, classical cyclopropanation methods that work efficiently for electron-rich olefins may prove sluggish or ineffective for substrates like 4-chlorostyrene.[2][3] Therefore, selecting an appropriate methodology requires a nuanced understanding of the underlying reaction mechanisms. This guide focuses on two primary, mechanistically distinct pathways: the zinc-carbenoid-mediated Simmons-Smith reaction and the versatile transition metal-catalyzed decomposition of diazo compounds.
The Simmons-Smith Reaction: A Concerted Approach
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group stereospecifically to an alkene.[2][4]
Reaction Mechanism
The reaction proceeds through a concerted, three-center "butterfly" transition state. The zinc carbenoid is formed in situ from diiodomethane and a zinc-copper couple.[2] The alkene attacks the carbenoid, and in a single, stereospecific step, the cyclopropane ring is formed with the expulsion of zinc iodide.[5] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[6][7]
Caption: The Simmons-Smith mechanism involves the formation of a zinc carbenoid which reacts with the alkene via a concerted transition state.
Application to 4-Chlorophenyl Derivatives & Protocol
Due to the electrophilic nature of the zinc carbenoid, its reaction with the electron-deficient 4-chlorostyrene is often inefficient.[3] To overcome this limitation, modified procedures that generate more reactive carbenoids are employed. The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, is a significant improvement.[7]
Protocol 1: Modified Simmons-Smith Cyclopropanation of 4-Chlorostyrene
This protocol is adapted from established procedures for less reactive alkenes.[7][8]
Materials:
-
4-Chlorostyrene
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 12 mmol, 1.2 eq) to the stirred solvent.
-
Add diiodomethane (12 mmol, 1.2 eq) dropwise over 15 minutes. A white precipitate (EtZnCH₂I) may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-chlorostyrene (10 mmol, 1.0 eq) in anhydrous DCM (5 mL) dropwise to the carbenoid solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL), then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to yield 1-chloro-4-cyclopropylbenzene.
| Parameter | Value | Notes |
| Scale | 10 mmol | Can be scaled, adjust volumes accordingly. |
| Equivalents (Et₂Zn) | 1.2 | Excess ensures complete carbenoid formation. |
| Equivalents (CH₂I₂) | 1.2 | Stoichiometric with the zinc reagent. |
| Temperature | 0 °C to RT | Initial cooling controls exothermic reaction. |
| Typical Yield | 60-75% | Highly dependent on reagent quality and dryness. |
Transition Metal-Catalyzed Cyclopropanation: The Carbene Pathway
A more versatile and often higher-yielding approach for electron-deficient alkenes involves the use of transition metal catalysts to decompose diazo compounds, generating metal carbene intermediates in situ.[9] Rhodium and copper complexes are the most common and effective catalysts for this transformation.[10]
General Reaction Mechanism
The catalytic cycle involves several key steps:
-
Carbene Formation: The diazo compound (e.g., ethyl diazoacetate, EDA) coordinates to the metal catalyst.
-
Nitrogen Extrusion: The complex readily loses a molecule of dinitrogen (N₂), a thermodynamically favorable process, to form a highly reactive metal carbene (a metallo-carbenoid).[9][11]
-
Cyclopropanation: The electron-deficient carbene carbon is attacked by the nucleophilic alkene. The reaction proceeds via a concerted, though often asynchronous, transition state to form the cyclopropane ring and regenerate the active catalyst.[12]
Caption: The catalytic cycle involves catalyst activation of a diazo compound to form a metal carbene, which then reacts with an alkene.
Rhodium-Catalyzed Protocol
Dirhodium(II) carboxylates, particularly dirhodium(II) tetraacetate (Rh₂(OAc)₄), are exceptionally efficient catalysts for this reaction, often requiring very low catalyst loadings.[9] They are well-suited for reactions with electron-deficient alkenes.[13][14]
Protocol 2: Rh₂(OAc)₄-Catalyzed Cyclopropanation of 4-Chlorostyrene
Materials:
-
4-Chlorostyrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add 4-chlorostyrene (10 mmol, 1.0 eq), Rh₂(OAc)₄ (0.05 mmol, 0.5 mol%), and anhydrous DCM (20 mL).
-
Heat the solution to a gentle reflux (approx. 40 °C).
-
Using a syringe pump, add a solution of ethyl diazoacetate (12 mmol, 1.2 eq) in anhydrous DCM (10 mL) over 4-6 hours. Caution: EDA is toxic and potentially explosive; handle with care in a well-ventilated fume hood. Slow addition is crucial to control the concentration of the diazo compound and minimize side reactions like carbene dimerization.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours until TLC or GC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to separate the cis and trans diastereomers of the product.
| Parameter | Value | Notes |
| Catalyst Loading | 0.5 - 1.0 mol% | Rhodium catalysts are highly active. |
| EDA Addition | Syringe Pump | Essential for safety and to maximize yield. |
| Temperature | 40 °C (DCM) | Promotes controlled decomposition of EDA. |
| Diastereoselectivity | trans favored | The trans isomer is typically the major product. |
| Typical Yield | 85-95% | Generally higher than Simmons-Smith for this substrate. |
Copper-Catalyzed Protocol
Copper-based catalysts, such as copper(I) trifluoromethanesulfonate (CuOTf) or copper(II) acetylacetonate (Cu(acac)₂), offer a more economical alternative to rhodium, albeit sometimes requiring higher catalyst loadings or temperatures.[15][16]
Protocol 3: Cu(OTf)₂-Catalyzed Cyclopropanation
Materials:
-
4-Chlorostyrene
-
Ethyl diazoacetate (EDA)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous Toluene or DCE
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add 4-chlorostyrene (10 mmol, 1.0 eq), Cu(OTf)₂ (0.2 mmol, 2 mol%), and anhydrous toluene (20 mL).
-
Heat the solution to 80 °C.
-
Using a syringe pump, add a solution of ethyl diazoacetate (12 mmol, 1.2 eq) in anhydrous toluene (10 mL) over 4-6 hours.
-
After the addition is complete, maintain the temperature at 80 °C and stir for an additional 2-4 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, filter through a short plug of silica gel to remove the copper catalyst, and wash with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography as described in Protocol 2.
| Parameter | Value | Notes |
| Catalyst Loading | 1 - 5 mol% | Copper catalysts are generally less active than rhodium. |
| EDA Addition | Syringe Pump | Critical for safety and yield. |
| Temperature | 80 °C (Toluene) | Higher temperature may be needed for copper catalysts. |
| Diastereoselectivity | trans favored | Similar selectivity profile to rhodium. |
| Typical Yield | 75-90% | A cost-effective and efficient alternative. |
Summary and Recommendations
For researchers working on the synthesis of 4-chlorophenyl-containing cyclopropanes, the choice of method depends on project-specific requirements such as scale, cost, and functional group tolerance.
| Feature | Simmons-Smith (Modified) | Rhodium-Catalyzed | Copper-Catalyzed |
| Mechanism | Zinc Carbenoid | Metal Carbene | Metal Carbene |
| Reactivity w/ 4-Cl-Styrene | Moderate | Excellent | Very Good |
| Reagent Hazards | Pyrophoric Et₂Zn | Toxic/Explosive Diazo | Toxic/Explosive Diazo |
| Stereospecificity | High | High | High |
| Cost | Moderate | High (Catalyst) | Low |
| Typical Yield | 60-75% | >85% | 75-90% |
| Best For | Methylene (CH₂) transfer | Functionalized carbenes | Cost-sensitive synthesis |
Recommendation: For the highest efficiency and yield in the cyclopropanation of 4-chlorophenyl derivatives with functionalized carbenes (e.g., from EDA), rhodium-catalyzed methods are superior . For large-scale or cost-constrained syntheses, copper catalysis provides an excellent balance of cost and performance . The modified Simmons-Smith reaction is a viable option specifically for simple methylene group transfer, but lower yields should be anticipated compared to transition metal-catalyzed routes.
References
- Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. [Link]
- NROChemistry. Simmons-Smith Reaction. [Link]
- Kaur, N., & Kishore, D. (2014). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 19(11), 17563–17594. [Link]
- Organic Chemistry Tutor.
- Nowlan, D. T., Gregg, T. M., Tidwell, J. H., & Singleton, D. A. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 125(50), 15477–15486. [Link]
- Wikipedia. Simmons–Smith reaction. [Link]
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- Wikipedia.
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- Purdue University Graduate School. (2022).
- Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544–1547. [Link]
- Wiley Online Library. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]
- National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
- Organic Syntheses. cyclopropylbenzene. [Link]
- Master Organic Chemistry. (2023).
- ETH Zürich. (2018).
- YouTube. (2022). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). [Link]
- PubMed. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]
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- Wikipedia.
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- ChemRxiv. (2017).
- Royal Society of Chemistry. (2021). Photoredox/copper-catalyzed formal cyclopropanation of olefins. Organic Chemistry Frontiers. [Link]
- National Center for Biotechnology Information. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 2(9), 1792–1796. [Link]
- PubChem. 1-Chloro-4-cyclopropylbenzene. [Link]
- Royal Society of Chemistry. (2021). Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization. Organic Chemistry Frontiers. [Link]
- ResearchGate. (2021).
- ResearchGate.
- Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl)
- ACS Publications. (1986). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 86(5), 875–894. [Link]
- MDPI. (2014). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- Royal Society of Chemistry. (2022).
- ChemRxiv. (2024). Copper-Catalyzed Enantioselective [4π + 2σ] Cycloaddition of Bicyclobutanes with Nitrones. [Link]
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Catalytic Strategies for the Synthesis of Aryl Cyclopropanecarbonitriles: A Detailed Guide for Researchers
The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry and drug development, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. Among functionalized cyclopropanes, aryl cyclopropanecarbonitriles represent a particularly valuable subclass, serving as versatile building blocks for a range of pharmaceutical intermediates. This guide provides an in-depth overview of modern catalytic methods for the synthesis of aryl cyclopropanecarbonitriles, offering detailed application notes, experimental protocols, and mechanistic insights to aid researchers in this field.
Section 1: Transition Metal-Catalyzed Approaches
Transition metal catalysis remains a cornerstone for the efficient and selective construction of cyclopropane rings. Various metals have been successfully employed, each offering distinct advantages in terms of reactivity, substrate scope, and stereocontrol. The most common strategy involves the reaction of an alkene with a carbene precursor.
Iron-Catalyzed Cyclopropanation
Iron, being an earth-abundant and low-cost metal, has emerged as an attractive catalyst for cyclopropanation reactions.[1][2] Iron-catalyzed methods often proceed via carbene transfer from a diazo compound or an in-situ generated equivalent to an alkene.[3][4] These reactions are lauded for their operational simplicity and broad functional group tolerance.[5]
Mechanistic Insights: The catalytic cycle of iron-catalyzed cyclopropanation is believed to involve the formation of an iron-carbene intermediate. This intermediate then reacts with the alkene in a concerted or stepwise manner to furnish the cyclopropane product and regenerate the iron catalyst.
Figure 1: Proposed catalytic cycle for iron-catalyzed cyclopropanation.
Application Note: Iron catalysis is particularly well-suited for substrates that are sensitive to more oxophilic or Lewis acidic metals. The use of simple iron salts like FeCl₂ makes this an economically viable option for large-scale synthesis.[5] A key advantage is the ability to use non-stabilized carbenes derived from aliphatic aldehydes, significantly broadening the scope of accessible cyclopropane structures.[5]
Experimental Protocol: Iron-Catalyzed Synthesis of an Aryl Cyclopropanecarbonitrile Derivative
This protocol is adapted from general iron-catalyzed cyclopropanation procedures.[5]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add anhydrous iron(II) chloride (FeCl₂, 0.1 mmol, 10 mol%).
-
Reagent Addition: Add the aryl alkene (e.g., cinnamonitrile, 1.0 mmol, 1.0 equiv) and a suitable solvent (e.g., anhydrous dichloromethane, 5 mL).
-
Carbene Precursor: In a separate flask, prepare the carbene precursor. For example, an α-acyloxy halide can be generated from an aldehyde and an acyl halide.[1]
-
Reaction Execution: Slowly add the carbene precursor (1.2 mmol, 1.2 equiv) to the reaction mixture at room temperature over 1 hour using a syringe pump.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl cyclopropanecarbonitrile.
| Catalyst System | Alkene Substrate | Carbene Precursor | Yield (%) | Diastereoselectivity (dr) | Reference |
| FeCl₂ | Styrene | Aliphatic Aldehyde Derivative | High | >20:1 | [5] |
| Iron Porphyrin | Styrene | Diazoacetate | Up to 99:1 | High | [4] |
Copper-Catalyzed Cyclopropanation
Copper catalysts are widely used for the synthesis of cyclopropanes, including those bearing nitrile functionalities.[6] Copper-catalyzed reactions often employ diazo compounds as carbene precursors and exhibit excellent stereocontrol, particularly in asymmetric variants using chiral ligands.[7]
Mechanistic Insights: The reaction proceeds through a copper-carbene intermediate. The stereochemical outcome of the reaction is often dictated by the steric and electronic properties of the ligand coordinated to the copper center.
Figure 2: Simplified catalytic cycle for copper-catalyzed cyclopropanation.
Application Note: Copper catalysis is a robust method for the synthesis of optically active cyclopropanes when paired with a suitable chiral ligand, such as a bis(oxazoline) (BOX) ligand.[7] This is particularly relevant in drug development where specific stereoisomers are often required. The reaction conditions are generally mild, and a wide range of functional groups are tolerated.
Experimental Protocol: Enantioselective Copper-Catalyzed Synthesis of a Trifluoromethyl-Substituted Cyclopropyl Boronate
This protocol is adapted from a similar synthesis and can be modified for nitrile-containing substrates.[7]
-
Catalyst Preparation: In a glovebox, add [Cu(NCMe)₄]PF₆ (0.05 mmol, 5 mol%) and a chiral bis(oxazoline) ligand (e.g., tBuBOX, 0.055 mmol, 5.5 mol%) to a Schlenk tube. Add anhydrous solvent (e.g., dichloromethane, 2 mL) and stir for 1 hour.
-
Substrate Addition: Add the alkenyl boronate (1.0 mmol, 1.0 equiv).
-
Diazo Reagent Addition: Slowly add a solution of the trifluorodiazoethane (2.0 mmol, 2.0 equiv) in the same solvent over 6 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel.
| Catalyst System | Ligand | Substrate | Yield (%) | Enantioselectivity (er) | Reference |
| [Cu(NCMe)₄]PF₆ | tBuBOX | (E)-Styryl Pinacolboronate | 69 | 95:5 | [7] |
Palladium-Catalyzed Cyclopropanation
Palladium catalysis offers a distinct approach to cyclopropanation, often involving [2+1] annulation reactions.[8] These methods can utilize different carbene precursors, such as sulfoxonium ylides, and are effective for strained alkenes like norbornene derivatives.[8] The activation of C-C bonds in vinylcyclopropanes by palladium is also a well-established strategy for further functionalization.[9]
Application Note: Palladium catalysts are particularly useful for reactions involving strained or electronically unique alkenes. The ability of palladium to catalyze C-C bond activation also opens up possibilities for tandem reaction sequences.[9]
Section 2: Photoredox Catalysis Approaches
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under mild conditions.[10] This strategy has been successfully applied to the synthesis of cyclopropanes.
Mechanistic Insights: In a typical photoredox-catalyzed cyclopropanation, a photosensitizer (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) process with a suitable substrate to generate a radical intermediate, which subsequently participates in the cyclopropanation cascade.
Sources
- 1. Iron-catalyzed cyclopropanation of donor and acceptor alkenes with unstabilized aldehydes - American Chemical Society [acs.digitellinc.com]
- 2. Iron salts catalyse the creation of carbenes for cyclopropanation | Research | Chemistry World [chemistryworld.com]
- 3. Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopropanation through Photoredox Catalysis - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Laboratory-Scale Preparation of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
Introduction
1-(4-Chlorophenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry and drug development. The unique conformational constraints and electronic properties of the cyclopropyl group, combined with the presence of a chemically versatile nitrile moiety and a substituted phenyl ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides a detailed guide for the laboratory-scale preparation of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocol is based on the well-established phase-transfer catalyzed (PTC) cyclopropanation of an active methylene compound, offering a robust and scalable method for its synthesis.
Synthetic Methodology: A Rationale-Driven Approach
The chosen synthetic route for this compound is the reaction of 4-chlorophenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. This method is favored for its operational simplicity, mild reaction conditions, and the use of readily available and inexpensive reagents.
The Underlying Chemistry: Phase-Transfer Catalysis
The reaction involves two immiscible phases: an aqueous phase containing the base (sodium hydroxide) and an organic phase containing the substrate (4-chlorophenylacetonitrile) and the alkylating agent (1,2-dibromoethane). The key to this transformation is the phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB).
The mechanism proceeds as follows:
-
Deprotonation: The hydroxide ions in the aqueous phase deprotonate the acidic α-hydrogen of 4-chlorophenylacetonitrile at the interface of the two phases, forming a carbanion.
-
Ion-Pair Formation and Transfer: The quaternary ammonium cation from the PTC pairs with the newly formed carbanion, creating a lipophilic ion pair. This ion pair is soluble in the organic phase and is transported from the interface into the bulk of the organic phase.
-
Nucleophilic Attack and Cyclization: In the organic phase, the carbanion acts as a nucleophile and attacks one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction. This is followed by an intramolecular SN2 reaction where the newly formed carbanion displaces the second bromide, leading to the formation of the cyclopropane ring.
-
Catalyst Regeneration: The bromide ion, now paired with the quaternary ammonium cation, migrates back to the aqueous phase, where the cation is free to pick up another carbanion, thus continuing the catalytic cycle.
This PTC approach circumvents the need for strong, hazardous bases in anhydrous organic solvents, making it a greener and more practical choice for laboratory-scale synthesis.[1][2][3][4][5]
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Optimization of reaction parameters may be required to achieve maximum yield and purity.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Chlorophenylacetonitrile | C₈H₆ClN | 151.59 | 15.16 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 20.66 g (0.11 mol) | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 24.0 g (0.6 mol) | ≥97% | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 3.22 g (0.01 mol) | ≥98% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 200 mL | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | q.s. | - | VWR |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-chlorophenylacetonitrile (15.16 g, 0.1 mol), 1,2-dibromoethane (20.66 g, 0.11 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and dichloromethane (100 mL).
-
Preparation of Aqueous Base: In a separate beaker, carefully dissolve sodium hydroxide (24.0 g, 0.6 mol) in deionized water (100 mL). Caution: This process is highly exothermic. Use an ice bath to control the temperature.
-
Addition of Base: With vigorous stirring, slowly add the aqueous sodium hydroxide solution to the reaction mixture through the dropping funnel over a period of 30-45 minutes. An exothermic reaction will be observed. Maintain the reaction temperature between 25-30 °C using a water bath if necessary.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).
-
Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove any remaining sodium hydroxide and TBAB.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of the synthesis of this compound.
Results and Discussion
The expected outcome of this synthesis is this compound in a moderate to good yield. The purity of the final product should be assessed by standard analytical techniques.
Predicted Characterization Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.30 (m, 4H, Ar-H)
-
δ 1.65-1.55 (m, 2H, cyclopropyl-CH₂)
-
δ 1.40-1.30 (m, 2H, cyclopropyl-CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 138.0 (Ar-C)
-
δ 134.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 127.0 (Ar-CH)
-
δ 122.0 (CN)
-
δ 25.0 (C-CN)
-
δ 18.0 (cyclopropyl-CH₂)
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
~3050 (Ar-H stretch)
-
~2950 (C-H stretch)
-
~2240 (C≡N stretch)
-
~1600, 1490 (Ar C=C stretch)
-
~1090 (C-Cl stretch)
-
~1015 (cyclopropyl ring breathing)
-
-
Mass Spectrometry (EI, m/z):
-
[M]⁺ at 177/179 (due to ³⁵Cl/³⁷Cl isotopes)
-
Fragment ions corresponding to the loss of CN, Cl, and cleavage of the cyclopropane ring.
-
Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Reaction Mechanism Visualization
Caption: The catalytic cycle of the phase-transfer catalyzed synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Hydroxide: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Handle with extreme care. The dissolution of NaOH in water is highly exothermic.
-
1,2-Dibromoethane: This compound is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
4-Chlorophenylacetonitrile: This compound is toxic if swallowed or in contact with skin.
-
Tetrabutylammonium Bromide: May cause skin, eye, and respiratory irritation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Organic Syntheses, Coll. Vol. 6, p. 232 (1988); Vol. 55, p. 97 (1976). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0232]
- Makosza, M. Phase-Transfer Catalysis. A General and Simple Method for the Synthesis of Alkyl and Aryl Derivatives of Active Methylene Compounds. Pure and Applied Chemistry, 1975, 43(3-4), 439-462. [Link: https://www.degruyter.com/document/doi/10.1351/pac197543030439/html]
- Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 1971, 93(1), 195-199. [Link: https://pubs.acs.org/doi/abs/10.1021/ja00730a033]
- Sigma-Aldrich. Safety Data Sheet for 4-Chlorophenylacetonitrile. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/c28006]
- Fisher Scientific. Safety Data Sheet for 1,2-Dibromoethane. [Link: https://www.fishersci.com/store/msds?partNumber=AC116310025]
- Thermo Fisher Scientific. Safety Data Sheet for Tetrabutylammonium bromide. [Link: https://www.thermofisher.
- NIST Chemistry WebBook. [Link: https://webbook.nist.gov/chemistry/]
- BenchChem. Application Notes and Protocols for the Synthesis of Diphenylacetonitrile via Phase Transfer Catalysis. [Link: https://www.benchchem.
- JETIR. Phase Transfer Catalysts. [Link: https://www.jetir.org/papers/JETIR2204065.pdf]
- Macmillan Group. Phase-Transfer Catalysis (PTC). [Link: https://www.macmillan-group.net/lab-manuals/small-scale-organic-chemistry.pdf]
Sources
Application Notes and Protocols: 1-(4-Chlorophenyl)cyclopropanecarbonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)cyclopropanecarbonitrile, a versatile intermediate in pharmaceutical research and development. The document details its synthesis, physicochemical properties, and critical applications, with a focus on its role as a precursor to advanced intermediates for Central Nervous System (CNS) agents. Step-by-step protocols for its synthesis, subsequent hydrolysis to 1-(4-chlorophenyl)cyclopropanecarboxylic acid, and derivatization to a piperazine amide are provided. Furthermore, this guide outlines robust analytical methodologies for quality control and characterization, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The inclusion of a cyclopropyl moiety is a recognized strategy in medicinal chemistry to enhance metabolic stability and binding affinity, making this intermediate particularly valuable in the design of novel therapeutics.
Introduction: The Strategic Importance of the Cyclopropyl Moiety
The cyclopropyl group is a privileged structural motif in medicinal chemistry, often employed as a bioisostere for phenyl rings or gem-dimethyl groups. Its rigid, three-dimensional structure can impart favorable conformational constraints on a drug molecule, leading to enhanced binding affinity for its biological target. Moreover, the cyclopropyl group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism. This compound serves as a key building block for introducing this valuable functionality into potential drug candidates, particularly in the realm of CNS disorders where blood-brain barrier penetration and metabolic stability are critical considerations.[1][2] The presence of a 4-chlorophenyl group further modulates the lipophilicity of the molecule, a crucial parameter for CNS drug design.[2]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 64399-27-5 | [3] |
| Molecular Formula | C₁₀H₈ClN | [3] |
| Molecular Weight | 177.63 g/mol | [3] |
| Appearance | Off-white to yellow solid | |
| Melting Point | Not widely reported | |
| Boiling Point | Not widely reported | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood by trained personnel.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthetic Protocols
The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent conversion to a versatile pharmaceutical intermediate.
Synthesis of this compound
This protocol is adapted from established methods for the cyclopropanation of arylacetonitriles. The reaction involves the alkylation of 4-chlorophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.
Reaction Scheme:
Synthesis of this compound
Materials:
-
1,2-Dibromoethane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask to create a slurry.
-
Dissolve 4-chlorophenylacetonitrile (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride slurry at 0 °C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Hydrolysis to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid
The nitrile group can be readily hydrolyzed to a carboxylic acid under basic conditions, providing a key intermediate for further derivatization.[9]
Reaction Scheme:
Hydrolysis of the Nitrile to Carboxylic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A precipitate of 1-(4-chlorophenyl)cyclopropanecarboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Application in Pharmaceutical Intermediate Synthesis: Piperazine Amide Formation
The resulting carboxylic acid is a versatile intermediate for the synthesis of various pharmaceutical candidates. One common application is the formation of amides with piperazine derivatives, a scaffold frequently found in CNS-active compounds.[10][11][12][13]
Reaction Scheme:
Synthesis of a Piperazine Amide Intermediate
Materials:
-
1-(4-Chlorophenyl)cyclopropanecarboxylic acid
-
N-Methylpiperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a solution of 1-(4-chlorophenyl)cyclopropanecarboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add N-methylpiperazine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the pure piperazine amide.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound, adapted from methods for similar compounds.[14]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Predicted chemical shifts are provided below based on analogous structures.[15][16][17][18]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.30 (m, 4H): Aromatic protons of the 4-chlorophenyl group.
-
δ 1.75-1.65 (m, 2H): Cyclopropyl protons (CH₂).
-
δ 1.45-1.35 (m, 2H): Cyclopropyl protons (CH₂).
¹³C NMR (100 MHz, CDCl₃):
-
δ 138.0: Quaternary aromatic carbon attached to the cyclopropyl group.
-
δ 134.5: Aromatic carbon bearing the chlorine atom.
-
δ 129.5 (2C): Aromatic CH carbons ortho to the chlorine.
-
δ 127.0 (2C): Aromatic CH carbons meta to the chlorine.
-
δ 122.0: Nitrile carbon (-CN).
-
δ 25.0: Quaternary cyclopropyl carbon.
-
δ 18.0 (2C): Cyclopropyl carbons (CH₂).
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and subsequent conversion to key building blocks, such as the corresponding carboxylic acid and piperazine amides, make it an attractive starting material for the development of novel CNS agents and other therapeutic molecules. The protocols and analytical methods detailed in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important compound in their drug discovery and development endeavors.
References
- Organic Syntheses Procedure. cyclopropanecarboxylic acid.
- TCI Chemicals. 1H-NMR of 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
- 1 H (a) and 13 C NMR spectra of 4 (b).
- 4-Chlorophenylacetonitrile. Wikipedia.
- 1-(4-Chlorophenyl)cyclobutane carbonitrile | 28049-61-8 | SynZeal.
- ChemInform Abstract: Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Synthesis of sibutramine hydrochloride.
- Sibutramine - Synthesis.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Benchchem.
- Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Cyclopropanecarbonitrile | C4H5N | CID 79637. PubChem - NIH.
- Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- A common structural model for central nervous system drugs and their receptors. PubMed.
- 4-Chlorobenzyl Cyanide|Pharmaceutical Intermedi
- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- 1-(4-Chlorophenyl)cyclobutane carbonitrile.
- 1-(4-Chlorophenyl)cyclopropane carbonitrile. Oakwood Chemical.
- Synthesis of 4-chlorobenzyl cyanide. PrepChem.com.
- Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC.
- Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. PubMed.
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety
- 4-Chlorobenzyl cyanide ((4-Chlorophenyl)acetonitrile) | Biochemical Reagent. MedChemExpress.
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- Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society.
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Application Notes & Protocols: Strategic Derivatization of 1-(4-Chlorophenyl)cyclopropanecarbonitrile for Advanced Drug Discovery
Preamble: The Strategic Value of the 1-(4-Chlorophenyl)cyclopropane Scaffold
The 1-(4-chlorophenyl)cyclopropane moiety is a privileged scaffold in modern medicinal chemistry. The cyclopropane ring, often used as a rigid bioisostere for a carbon-carbon double bond or a gem-dimethyl group, imparts unique conformational constraints and metabolic stability to drug candidates.[1][2] Its incorporation can enhance binding affinity, improve pharmacokinetic profiles, and reduce off-target effects.[3] The nitrile group on 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5) is not merely a structural component but a versatile chemical handle, enabling a diverse array of synthetic transformations.[4][5]
This document provides researchers, scientists, and drug development professionals with a detailed guide to the key derivatization reactions of this valuable building block. The protocols herein are designed not just as procedural steps but as self-validating systems, complete with mechanistic rationales and field-proven insights to empower your research and development endeavors.
Chapter 1: Reductive Amination - Accessing the Primary Amine
The reduction of the nitrile group to a primary amine is a cornerstone transformation, yielding C-[1-(4-Chlorophenyl)cyclopropyl]methylamine. This primary amine is a critical intermediate for synthesizing compounds with potential applications as central nervous system agents, including antidepressants and anxiolytics.[1] The resulting aminomethyl group serves as a key pharmacophoric element and a point for further diversification.
Scientific Rationale:
The conversion of a nitrile to a primary amine requires a potent reducing agent capable of delivering multiple hydride equivalents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation due to its high reactivity.[6] The reaction proceeds via the formation of an intermediate imine, which is further reduced to the amine. Alternative reagents like borane complexes (e.g., BH₃-THF) or catalytic hydrogenation can also be employed, offering different chemoselectivity profiles.[7] We will focus on the widely-used LiAlH₄ method.
Experimental Workflow: Nitrile to Amine Reduction
Caption: Workflow for the reduction of the nitrile to a primary amine.
Detailed Protocol: Synthesis of C-[1-(4-Chlorophenyl)cyclopropyl]methylamine
-
Inert Atmosphere Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 150 mL).
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄) (1.2 eq.) in portions to the stirring THF. Causality Note: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is highly exothermic.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Introduction: Dissolve this compound (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for 18 hours to ensure complete conversion.[6]
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 1N Hydrochloric Acid (HCl) dropwise to quench the excess LiAlH₄ and hydrolyze the aluminum complexes. Safety Note: This is a highly exothermic step that generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
Extraction: Once the quenching is complete and the mixture is acidic, transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The target amine can be purified by vacuum distillation or column chromatography on silica gel.
Chapter 2: Nitrile Hydrolysis - Gateway to Carboxylic Acids and Amides
Hydrolysis of the nitrile functionality provides 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. This carboxylic acid is a pivotal intermediate, serving as the direct precursor for the synthesis of a vast array of esters and amides, which are prevalent in pharmacologically active molecules.[8][9]
Scientific Rationale:
Nitrile hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis, using a strong base like sodium hydroxide (NaOH) followed by acidic workup, is often preferred as it tends to minimize side reactions. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Experimental Workflow: Nitrile Hydrolysis
Caption: Workflow for the basic hydrolysis of the nitrile.
Detailed Protocol: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol (50 mL) and water (50 mL).
-
Reagent Addition: Add sodium hydroxide (NaOH) pellets (3.0 eq.) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Purification Wash: Dilute the remaining aqueous solution with water (100 mL) and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~2. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).
-
Drying: Dry the purified 1-(4-Chlorophenyl)cyclopropanecarboxylic acid in a vacuum oven to a constant weight. This product is often of sufficient purity for subsequent steps.[8]
Chapter 3: Amide Bond Formation via Coupling Chemistry
With the carboxylic acid in hand, a diverse library of amide derivatives can be synthesized. This is exemplified by the preparation of piperazine amides, which have been investigated for their antibacterial properties.[8]
Scientific Rationale:
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Modern organic synthesis circumvents this by using coupling agents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) are commonly used.[8] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.
Detailed Protocol: Synthesis of 1-(4-Chlorophenyl)cyclopropylmethanone
-
Initial Dissolution: Dissolve 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (1.0 eq.) in dry tetrahydrofuran (THF) (20 mL) in a round-bottom flask under a nitrogen atmosphere.[8]
-
Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.). Stir the mixture for 20 minutes at ambient temperature.
-
Base and Amine Addition: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) followed by the desired amine (e.g., tert-butyl piperazine-1-carboxylate, 1.0 eq.).[8] Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton released during amide formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired amide.[8]
Chapter 4: C-C Bond Formation with Organometallic Reagents
The nitrile group can also serve as an electrophile for strong carbon nucleophiles like Grignard or organolithium reagents. This reaction provides a direct route to ketones, which are themselves valuable synthetic intermediates.
Scientific Rationale:
Organometallic reagents, such as Grignard reagents (R-MgBr), add to the electrophilic carbon of the nitrile to form a magnesium salt of an imine.[10] This intermediate is stable and does not react with a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[11] This method is a powerful tool for constructing more complex carbon skeletons.
Detailed Protocol: Synthesis of 1-(1-(4-Chlorophenyl)cyclopropyl)ethan-1-one
-
Grignard Preparation/Source: In an oven-dried flask under nitrogen, add a solution of methylmagnesium bromide (CH₃MgBr) (1.2 eq., e.g., 3.0 M in diethyl ether).
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard solution at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a solid precipitate (the imine magnesium salt) is often observed.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the imine. Causality Note: Using a mild acid like NH₄Cl for hydrolysis is often preferred over strong mineral acids to avoid potential side reactions.
-
Extraction and Isolation: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ketone by flash column chromatography or distillation.
Summary of Derivatization Reactions
| Reaction Type | Reagents | Product Functional Group | Key Intermediate |
| Reduction | 1. LiAlH₄, THF2. H₂O/Acid Workup | Primary Amine (-CH₂NH₂) | C-[1-(4-Chlorophenyl)cyclopropyl]methylamine |
| Hydrolysis | 1. NaOH, EtOH/H₂O2. HCl Workup | Carboxylic Acid (-COOH) | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid |
| Amide Coupling | Carboxylic Acid, Amine, EDC, HOBt, DIPEA | Amide (-CONR₂) | methanone |
| Grignard Reaction | 1. R-MgBr, Ether2. H₂O/Acid Workup | Ketone (-COR) | 1-(1-(4-Chlorophenyl)cyclopropyl)alkan-1-one |
References
- ChemBK. C-[1-(4-CHLORO-PHENYL)-CYCLOPROPYL]-METHYLAMINE.
- MySkinRecipes. 1-(4-Chlorophenyl)cyclopropanamine.
- Patsnap Eureka. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- Padmashali, B., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116.
- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Wikipedia. Cycloaddition.
- PrepChem.com. Synthesis of c) 1-(4-Chlorophenyl)-1-(4-aminomethylphenyl)cyclopropane.
- Chad's Prep. 20.4 Reaction with Organometallic Reagents.
- Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- Study.com. Cycloaddition Reaction | Overview & Types.
- ChemTalk. Cycloaddition Reactions.
- Chemistry LibreTexts. 1.2: Cycloaddition Reactions.
- Syngene International Ltd. Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
- Datapdf.com. Cyclopropanones. XII. Cycloaddition Reactions of Cyclopropanones.
- ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds.
- Oakwood Chemical. 1-(4-Chlorophenyl)cyclopropane carbonitrile.
- Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- Chemistry LibreTexts. Carboxylic Derivatives - Reaction with Organometallic Reagents.
- Organic Chemistry Portal. Amine synthesis by nitrile reduction.
- Organic Chemistry Portal. Synthesis of cyclopropanes.
- MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
- YouTube. Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28.
- PubChem. 1-(4-chlorophenyl)-N-[[(2R)-4-(2,3-dihydro-1H-inden-2-yl)-5-oxomorpholin-2-yl]methyl]cyclopropane-1-carboxamide.
- Academic Journals. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
- Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents.
- MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide.
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Application Note: A Robust HPLC Method for the Analysis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
Abstract
This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 1-(4-Chlorophenyl)cyclopropanecarbonitrile. This compound is a valuable synthetic intermediate in medicinal chemistry and drug discovery, where its purity is critical.[1][2] The described reversed-phase HPLC method is designed for accuracy, precision, and high throughput, making it suitable for both in-process control and final product quality assessment. Additionally, a complementary method for chiral separation is discussed, addressing the need for enantiomeric purity analysis in pharmaceutical development.
Introduction and Scientific Principle
This compound is a substituted cyclopropane derivative. The molecule's structure, featuring a hydrophobic chlorophenyl group and a polar nitrile moiety, makes it an ideal candidate for reversed-phase HPLC.[3] The principle of this method is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.
The C18 (octadecylsilyl) stationary phase provides a hydrophobic surface that interacts with the chlorophenyl ring of the analyte through van der Waals forces. The mobile phase, a mixture of acetonitrile and water, acts as the eluent. By adjusting the ratio of acetonitrile (the organic modifier) to water, we can control the retention time of the analyte. A higher concentration of acetonitrile will decrease the retention time, while a lower concentration will increase it. The nitrile group on the analyte provides sufficient polarity to ensure good solubility in the mobile phase and contributes to a well-defined peak shape.
Detection is achieved using a UV-Vis spectrophotometer or a Photodiode Array (PDA) detector. The chlorophenyl group contains a conjugated π-electron system, which results in strong UV absorbance.[4] While the optimal wavelength (λ-max) should be determined experimentally, a wavelength of 230 nm is recommended as a starting point to ensure high sensitivity for the parent compound and related aromatic impurities.
Given that this compound possesses a chiral center, assessing its enantiomeric purity is often a critical requirement in pharmaceutical applications.[5] For this purpose, a normal-phase chiral HPLC method is also outlined, which utilizes a specialized chiral stationary phase (CSP) to differentiate between the enantiomers.
Experimental Workflow
The overall analytical workflow is designed for efficiency and reproducibility, from initial sample preparation to the final data analysis and reporting.
Caption: HPLC analytical workflow for this compound.
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with quaternary or binary pump, degasser, autosampler, column oven, and PDA/UV Detector. |
| Data System | Chromatography Data Station (CDS) software for instrument control, data acquisition, and processing. |
| Analyte Standard | This compound, reference standard (>99.5% purity). |
| Chemicals/Reagents | HPLC-grade Acetonitrile (ACN). |
| HPLC-grade Water (e.g., Milli-Q or equivalent). | |
| HPLC-grade Isopropanol (IPA) and n-Hexane (for chiral method). | |
| Labware | Analytical balance, volumetric flasks, pipettes, autosampler vials with caps. |
Detailed Protocols
Protocol 1: Achiral Analysis for Purity and Quantification
This reversed-phase method is suitable for determining the purity and concentration of the target analyte.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard stationary phase providing excellent hydrophobic retention and separation for a wide range of organic molecules. |
| Mobile Phase A | Water | The primary polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier used to elute the analyte from the C18 column. ACN often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B | A gradient ensures elution of the main peak with good shape while also detecting any late-eluting, more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 230 nm (or λ-max determined by PDA scan) | Provides high sensitivity for the chlorophenyl chromophore. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | ~15 minutes | Allows for complete elution of impurities and column re-equilibration. |
Sample Preparation:
-
Diluent: Use Acetonitrile.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard, using the sample to be analyzed.
Protocol 2: Chiral Separation for Enantiomeric Purity
This normal-phase method is designed to separate the enantiomers of this compound. The selection of a specific chiral stationary phase (CSP) may require screening, but polysaccharide-based columns are an excellent starting point for this class of compounds.[6][7]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 4.6 x 250 mm) | CSPs create a chiral environment, allowing for differential interaction with enantiomers, which is necessary for their separation.[5] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | A common non-polar mobile phase for chiral separations. The ratio may need optimization to achieve baseline resolution (e.g., trying 95:5 or 80:20).[6][8] |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate is often used for chiral separations to maximize interaction with the stationary phase and improve resolution. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; a stable, controlled temperature is crucial for reproducibility. |
| Detection | UV at 230 nm | Same as the achiral method, targeting the analyte's chromophore. |
| Injection Vol. | 10 µL | Standard injection volume. |
Sample Preparation:
-
Diluent: Use the mobile phase (n-Hexane/IPA mixture).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. A slightly higher concentration may be needed to detect minor enantiomeric impurities.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the analytical results, the following system suitability tests (SST) should be performed before any sample analysis.
System Suitability Criteria (for Achiral Method):
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability (RSD%) | ≤ 2.0% | Assesses the precision of the system based on 5-6 replicate injections. |
For a full validation according to regulatory standards (e.g., ICH Q2(R1)), parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) must be formally evaluated.
Expected Results
Under the proposed achiral conditions, a sharp, well-defined peak for this compound is expected to elute with a retention time of approximately 6-8 minutes. Impurities will be observed as separate peaks, and their percentage can be calculated based on the area percent relative to the main peak.
For the chiral method, two distinct, baseline-resolved peaks corresponding to the two enantiomers should be observed when analyzing a racemic standard. For an enantiomerically pure sample, only one major peak should be present, allowing for the quantification of the other enantiomer as a percentage of the total area.
References
- Pu, Q. L., Wang, L. R., & Li, M. (1999). Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography. Se Pu, 17(1), 43–45.
- SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived... [Diagram].
- Oakwood Chemical. (n.d.). 1-(4-Chlorophenyl)cyclopropane carbonitrile.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- McCabe Dunn, J. M., et al. (2014). Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles. Organic Letters, 17(1), 88-91.
- McCabe Dunn, J. M., et al. (2014). Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles. PubMed, PMID: 25474721.
Sources
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- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
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- 8. researchgate.net [researchgate.net]
Purity Assessment of 1-(4-Chlorophenyl)cyclopropanecarbonitrile: A Validated GC-MS Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, detailed protocol for the purity assessment of 1-(4-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This document outlines a robust method utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its high separation efficiency and definitive identification capabilities.[1][2][3] The protocol covers sample preparation, instrument configuration, data analysis, and essential method validation parameters, offering a self-validating system for reliable and reproducible results.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound (CAS No. 64399-27-5) is a chemical building block used in the synthesis of more complex molecules, including APIs. The purity of this starting material directly impacts the quality and impurity profile of the final drug product. Uncontrolled impurities, even at trace levels, can have unintended pharmacological effects or compromise the stability of the API.[4] Therefore, a precise and validated analytical method is essential for quality control in both research and manufacturing settings.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. It combines the powerful separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[1][3] This combination allows for the effective separation of the main compound from volatile and semi-volatile impurities, while providing mass spectral data for unambiguous identification based on molecular mass and fragmentation patterns.[1][2]
Principle of the GC-MS Method
The methodology relies on two core principles:
-
Gas Chromatography (GC): The sample, once vaporized, is transported by an inert carrier gas through a capillary column. The column contains a stationary phase, and separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.[3]
-
Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically ionized by electron impact (EI), causing the molecules to fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "chemical fingerprint" for identification.[3]
This hyphenated technique is ideal for analyzing this compound due to its expected volatility and thermal stability, allowing for direct analysis without complex derivatization.[5]
Experimental Workflow: From Sample to Result
The entire analytical process can be visualized as a systematic workflow, ensuring that each step is controlled and reproducible.
Caption: High-level workflow for GC-MS purity assessment.
Detailed Analytical Protocol
This protocol is designed for a standard capillary GC-MS system and can be adapted based on available instrumentation.
Reagents and Materials
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).
-
Volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
Preparation of Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the solvent. This standard is used for system suitability checks and initial method setup.
-
Test Sample Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard, non-polar column that provides excellent separation for a wide range of semi-volatile compounds.[6] |
| Carrier Gas | Helium (99.999% purity) | Inert gas standard for MS applications. |
| Flow Rate | 1.0 mL/min (Constant Flow mode) | Provides optimal column efficiency and is compatible with the MS vacuum system. |
| Injection Volume | 1 µL | Standard volume to avoid overloading the column. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading when analyzing a high-concentration main component, ensuring sharp peaks. A lower split ratio or splitless injection may be needed for trace impurity analysis.[7] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[6] |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Final Hold: Hold at 280 °C for 5 min. | The program is designed to separate lower-boiling impurities from the main analyte and then elute the main analyte efficiently, followed by a hold to clean the column of any high-boiling residues.[6] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for EI, providing consistent fragmentation and allowing comparison with commercial mass spectral libraries (e.g., NIST). |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation.[5] |
| MS Transfer Line Temp. | 280 °C | Must be high enough to prevent condensation of compounds as they elute from the GC column into the MS.[5] |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass of the parent ion (177.63 g/mol )[8] and its fragments, as well as potential lower and higher molecular weight impurities. |
| Scan Mode | Full Scan | Acquires a complete mass spectrum for each point in the chromatogram, which is essential for identifying unknown impurities. |
Data Analysis and Purity Calculation
-
Peak Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of the injected reference standard. The mass spectrum should show the molecular ion (M+) and characteristic fragment ions.
-
Impurity Search: Examine the total ion chromatogram (TIC) for any additional peaks.
-
Purity Calculation: For purity assessment, the area percent normalization method is commonly used. This method assumes that all compounds in the sample have a similar response factor in the detector.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This calculation provides a good estimate of purity, especially for routine quality control. For higher accuracy, especially for quantifying specific impurities, a reference standard for each impurity would be required to generate a calibration curve.
Method Validation: Ensuring Trustworthy Results
A trustworthy protocol must be a self-validating system. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters must be assessed to ensure the method is suitable for its intended purpose.[9][10]
Caption: Core parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or starting materials. This is demonstrated by the chromatographic resolution of all components and unique mass spectra.
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. Typically assessed over a range of 5-6 concentrations.[11]
-
Accuracy: The closeness of test results to the true value. Often determined by spike-recovery experiments.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] This is critical for controlling impurities at low levels.
Conclusion
The GC-MS protocol detailed in this application note provides a robust, reliable, and scientifically sound method for the purity assessment of this compound. By combining a detailed experimental procedure with an understanding of the underlying principles and the necessity of method validation, researchers and quality control analysts can confidently implement this workflow. This ensures the quality of pharmaceutical intermediates, contributing to the overall safety and efficacy of the final drug products.
References
- OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- American Pharmaceutical Review. Pharmaceutical Gas Chromatography Mass Spectrometers.
- Resolve Mass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Medistri SA. (2024). GC/MS Identification of Impurities.
- Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
- SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclopentanecarbonitrile.
- PubMed. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
- Semantic Scholar. (2014). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients.
- Patsnap Eureka. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- ResearchGate. (2025). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF.
- Impact Factor. A Review on GC-MS and Method Development and Validation.
- Contract Laboratory. (2025). Analytical Method Development and Validation in Pharmaceuticals.
- ResearchGate. (2018). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.
- Oakwood Chemical. 1-(4-Chlorophenyl)cyclopropane carbonitrile.
- SpringerLink. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- PubChem. Cyclopropanecarbonitrile.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- Semantic Scholar. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. labcompare.com [labcompare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Chlorophenyl)cyclopropane carbonitrile [oakwoodchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
Application Note: High-Purity Isolation of 1-(4-Chlorophenyl)cyclopropanecarbonitrile via Optimized Recrystallization Protocols
Abstract
1-(4-Chlorophenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex molecular architectures.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[2] This document provides a comprehensive guide to the purification of this compound using both single-solvent and two-solvent recrystallization methods, grounded in the fundamental principles of solubility and crystal lattice formation. It is intended for researchers, chemists, and process development professionals seeking a reliable method to obtain this compound in high purity.
Compound Profile & Safety Overview
Prior to handling, it is essential to be familiar with the properties and hazards of this compound.
| Property | Details | Reference |
| IUPAC Name | 1-(4-chlorophenyl)cyclopropane-1-carbonitrile | [3] |
| CAS Number | 64399-27-5 | [3][4] |
| Molecular Formula | C₁₀H₈ClN | [3][4] |
| Molecular Weight | 177.63 g/mol | [3][4] |
| Appearance | Solid; typically off-white to yellow when crude, white crystalline solid when pure. | [3][5] |
| Melting Point | 52-56 °C | [1] |
| Key Hazards | Causes serious eye irritation (H319), may cause skin and respiratory irritation (H315, H335), harmful if swallowed (H302), and harmful to aquatic life (H412). | [3][4] |
| Handling | Wear appropriate PPE (gloves, safety glasses/face shield). Handle in a well-ventilated area or chemical fume hood. Avoid dust generation. | [3][6] |
Part 1: The Science of Recrystallization - Foundational Principles
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[7][8]
The Ideal Recrystallization Process:
-
Dissolution: The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[8] Using the minimum volume is critical for maximizing recovery.
-
Filtration (Optional): If insoluble impurities are present, a hot gravity filtration is performed to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and without agitation. As the temperature decreases, the solubility of the target compound drops, and it begins to crystallize out of the solution, forming a pure crystal lattice that excludes the impurity molecules.[7]
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing & Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor (the solution from which the crystals formed) and then dried.[8]
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
-
Dissolve the target compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[8]
-
Either not dissolve impurities at all or keep them fully dissolved even when the solution is cold.[8]
-
Not react with the target compound.[8]
-
Have a boiling point below the melting point of the target compound to prevent "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
Part 2: Solvent System Selection
A preliminary solvent screen is the most reliable method to identify an optimal solvent system. The structure of this compound, with its aromatic ring and polar nitrile group, suggests solubility in moderately polar organic solvents.
Screening Protocol (Microscale):
-
Place ~20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different potential solvent (see table below) dropwise at room temperature, shaking after each drop, until the solid dissolves or up to ~1 mL is added. Note the solubility at room temperature.
-
If the solid is insoluble at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point. Observe if the solid dissolves.
-
If the solid dissolves when hot, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at room temperature, high solubility when hot, and form abundant, well-defined crystals upon cooling.
Table of Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Rationale & Notes |
| Isopropanol | 82.5 | An excellent general-purpose solvent for moderately polar compounds. Often provides a good balance of solubility. |
| Ethanol (95%) | 78 | Similar to isopropanol; a common and effective choice for recrystallizing aromatic compounds.[5][9] |
| Acetone | 56 | A more polar solvent that may dissolve the compound too well at room temperature. Often useful as the "soluble" component in a two-solvent system.[9] |
| Hexanes/Heptane | 69 / 98 | Non-polar solvents. Unlikely to dissolve the compound alone but are excellent candidates for the "anti-solvent" in a two-solvent system.[9] |
| Acetonitrile | 82 | Often effective for crystallizing compounds containing aromatic rings and nitriles.[10] |
Part 3: Standard Operating Protocol - Single-Solvent Recrystallization (Isopropanol)
This protocol assumes isopropanol has been identified as a suitable solvent.
Materials:
-
Crude this compound
-
Isopropanol, reagent grade
-
Erlenmeyer flask(s)
-
Hotplate/stirrer
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Preparation: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Dissolution: Add an initial 20 mL of isopropanol. Heat the mixture on a hotplate with gentle stirring. Add more isopropanol in small portions (~2-3 mL) until the solid completely dissolves at or near the boiling point. Causality Note: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, which is necessary for maximizing crystal yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (~100-200 mg) of activated charcoal. Re-heat the solution to boiling for 5-10 minutes. The charcoal adsorbs colored impurities.
-
Hot Filtration (If charcoal was used or insoluble impurities are present): Pre-heat a second flask and a gravity funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or other solids. Causality Note: This step must be done quickly and with pre-heated glassware to prevent premature crystallization on the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.
-
Isolation: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold isopropanol. Pour the cold slurry of crystals into the funnel and apply vacuum.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold isopropanol. Causality Note: The solvent must be cold to avoid dissolving the purified product crystals during the wash.
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a low temperature (~30-35 °C).
Part 4: Workflow Visualization
The following diagram illustrates the complete purification and isolation workflow.
Caption: Recrystallization workflow for this compound.
Part 5: Quality Control & Expected Outcomes
The success of the purification should be validated by analytical methods. The melting point is a powerful indicator of purity; a sharp melting point range close to the literature value indicates high purity, while a broad and depressed range suggests the presence of impurities.
| Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Single Solvent | Isopropanol | 75-85 | >99.0 | 54-56 |
| Two-Solvent | Acetone/Hexanes | 80-90 | >98.5 | 53-55 |
Note: Data are representative and may vary based on the initial purity of the crude material.
Part 6: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, causing it to melt rather than dissolve. / The solution is supersaturated. | Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent. / Try a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used. / The solution cooled too quickly. / The compound is very soluble even in cold solvent. | Boil off some of the solvent to re-concentrate the solution and cool again. / Try scratching the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound. / If all else fails, a two-solvent system may be necessary. |
| Low Recovery/Yield | Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. / Always use ice-cold solvent for washing. / Ensure filtration apparatus is pre-heated before hot filtration. |
| Crystals are Colored | Colored impurities were not fully removed. | Add activated charcoal to the hot solution before filtration (see Protocol Part 3, Step 3). |
Part 7: References
-
PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds. Retrieved from PMC. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from UCLA Chemistry. [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 1-(4-Chlorophenyl)cyclopentanamine. Retrieved from Chemcasts. [Link]
-
iChemical. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. Retrieved from iChemical. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Chemistry Insights. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization. YouTube. [Link]
-
Oakwood Chemical. (n.d.). 1-(4-Chlorophenyl)cyclopropane carbonitrile. Retrieved from Oakwood Chemical. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Chemistry Department. [Link]
-
PubChemLite. (n.d.). 1-(4-chlorophenyl)cyclopentanecarbonitrile. Retrieved from PubChemLite. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry Department. [Link]
-
ACS Publications. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from Organic Chemistry Portal. [Link]
-
Patsnap Eureka. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from Patsnap Eureka. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from Wikipedia. [Link]
-
Scribd. (n.d.). Use of Cyclopropanes and Their Derivatives in Organic Synthesis. Retrieved from Scribd. [Link]
-
University of Wollongong. (n.d.). 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile. Retrieved from UOW. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mt.com [mt.com]
- 3. aksci.com [aksci.com]
- 4. 1-(4-Chlorophenyl)cyclopropane carbonitrile [oakwoodchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Home Page [chem.ualberta.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
Application Note: High-Resolution Purification of 1-(4-Chlorophenyl)cyclopropanecarbonitrile via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(4-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a simple list of steps, this guide elucidates the underlying chemical principles governing the separation, empowering researchers to adapt and troubleshoot the methodology. We detail a robust normal-phase flash chromatography protocol, from initial method development using Thin-Layer Chromatography (TLC) to a fully automated flash chromatography workflow, ensuring high purity and recovery.
Introduction and Scientific Context
This compound (CAS 64399-27-5) is a synthetic building block whose structural motifs—a substituted aromatic ring and a strained cyclopropane ring—are prevalent in a variety of biologically active molecules.[1][2] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, complex downstream purification challenges, and compromised biological efficacy in final drug products.
The target molecule possesses distinct polarity characteristics derived from the electronegative chlorine atom and the polar nitrile group (-C≡N), contrasted with the nonpolar hydrocarbon backbone. This polarity profile makes it an ideal candidate for purification by normal-phase column chromatography, where separation is achieved based on differential adsorption to a polar stationary phase.
This guide is structured to provide not only a step-by-step procedure but also the scientific rationale for each decision, ensuring the protocol is both effective and adaptable.
Foundational Principles: Designing the Separation Strategy
The success of any chromatographic separation hinges on a thorough understanding of the analyte's interaction with the stationary and mobile phases.
Analyte Physicochemical Profile
-
Structure: this compound
-
Molecular Formula: C₁₀H₈ClN[1]
-
Molecular Weight: 177.63 g/mol [1]
-
Physical State: Solid[1]
-
Melting Point: 50-52°C[1]
-
Polarity: The molecule exhibits moderate polarity. The nitrile group is a strong dipole and can act as a hydrogen bond acceptor. The chlorophenyl group contributes to polarity and allows for π-π stacking interactions. A related compound, 1-(4-chlorophenyl)cyclopentanecarbonitrile, has a predicted XlogP of 3.6, indicating significant nonpolar character, which must be balanced against the polar functional groups during method development.[3]
Rationale for Normal-Phase Chromatography
Normal-phase chromatography, which utilizes a polar stationary phase and a nonpolar mobile phase, is the logical choice for this compound. The stationary phase, typically silica gel, features surface silanol groups (Si-OH) that can interact with the polar nitrile and chlorophenyl moieties of the analyte. Elution is controlled by modulating the polarity of the mobile phase. Nonpolar impurities will travel quickly through the column with a low retention time, while highly polar impurities will remain strongly adsorbed to the silica, allowing the target compound to be isolated effectively.
Protocol I: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, a rapid and inexpensive TLC analysis is essential to determine the optimal mobile phase composition. The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound, which generally translates well to flash column separation.
Safety First: this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Step-by-Step TLC Protocol
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude this compound in dichloromethane or ethyl acetate.
-
TLC Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of the sample solution onto the starting line. Keep the spot as small as possible for better resolution.
-
Chamber Preparation: Pour a pre-selected solvent system (see table below for suggestions) into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.
-
Development: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. The aromatic chlorophenyl ring will make the compound visible.
-
Rf Calculation: Calculate the Rf value for the desired compound spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio until the Rf value is in the target range of 0.25-0.35. Increasing the proportion of the polar solvent (ethyl acetate) will increase the Rf value.
Table 1: Suggested TLC Solvent Systems for Method Development
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Observation | Action |
| 1 | 95:5 | Rf is too low (<0.1). Compound is stuck at the baseline. | Increase mobile phase polarity. |
| 2 | 90:10 | Rf is approaching the target range (~0.2). | Slightly increase polarity. |
| 3 | 85:15 | Optimal Rf achieved (~0.3). Good separation from impurities. | Select this system for column chromatography. |
| 4 | 70:30 | Rf is too high (>0.6). Poor separation from nonpolar impurities. | Decrease mobile phase polarity. |
Protocol II: Preparative Flash Column Chromatography
This protocol is designed for an automated flash chromatography system but can be adapted for traditional glass column methods.
Materials and Reagents
-
Crude this compound
-
Silica Gel (40-63 µm particle size)
-
HPLC-grade Hexane
-
HPLC-grade Ethyl Acetate
-
Dichloromethane (for sample loading)
-
Flash chromatography system with UV detector
-
Appropriately sized pre-packed or self-packed column
-
Rotary Evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Purification Protocol
-
Column Selection and Equilibration:
-
Select a column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of sample mass to silica gel mass).
-
Equilibrate the column with the optimized mobile phase (e.g., 85:15 Hexane:Ethyl Acetate) for at least 5 column volumes or until the detector baseline is stable.
-
-
Sample Preparation (Dry Loading - Recommended):
-
Rationale: Dry loading introduces the sample in a concentrated band and avoids the use of strong solvents that can disrupt the column bed, leading to superior resolution compared to wet loading.
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Load this powder into an empty solid-phase sample cartridge or carefully onto the top of the equilibrated column bed.
-
-
Elution and Detection:
-
Run the column using an isocratic elution with the mobile phase determined from the TLC analysis.
-
Set the UV detector to monitor at 254 nm.
-
Collect fractions based on the UV detector signal, ensuring the peak corresponding to the product is collected cleanly.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to confirm which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical techniques such as NMR or HPLC.
-
Table 2: Summary of Optimized Chromatography Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | Automated Flash Chromatography System | Provides reproducible results, gradient capability, and automated fraction collection. |
| Stationary Phase | Silica Gel (40-63 µm) | Industry standard for normal-phase separation of moderately polar organic molecules. |
| Column Size | Dependent on sample mass (e.g., 40g column for 400mg - 1.2g crude) | Ensures sufficient resolving power without excessive solvent consumption. |
| Mobile Phase | Hexane:Ethyl Acetate (85:15 v/v) | Optimized via TLC to provide an ideal Rf of ~0.3 for efficient separation. |
| Elution Mode | Isocratic | Simplifies the run and is sufficient when impurities are well-separated from the product. |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) | Balances separation efficiency with run time. |
| Sample Loading | Dry Loading with Silica Gel | Maximizes resolution by preventing band broadening at the column inlet. |
| Detection | UV at 254 nm | The chlorophenyl group provides strong UV absorbance for sensitive detection. |
Conclusion
This application note provides a validated and scientifically grounded protocol for the purification of this compound. By first optimizing the mobile phase with TLC and then employing a dry loading technique with an automated flash chromatography system, researchers can consistently achieve high purity and yield. The principles and methodologies described herein are broadly applicable to the purification of other moderately polar small molecules, serving as a foundational guide for separation scientists in the pharmaceutical and chemical industries.
References
- Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4).
- Pillion, J., Rogers, G., & Kaplan, F. (1961). Gas Chromatographic Separation of Chlorophenylphenol Germicide Mixtures. Analytical Chemistry, 33(12), 1715-1716.
- Midha, K. K., et al. (1977). Gas-Liquid Chromatographic Determination of 2-(O-Chlorophenyl)-2-(P-Chlorophenyl)-Acetic Acid in Biological Fluids. Journal of Pharmaceutical Sciences, 66(11), 1576-1579.
- PubChem. 1-(4-chlorophenyl)cyclopentanecarbonitrile.
- Oakwood Chemical. 1-(4-Chlorophenyl)cyclopropane carbonitrile.
- Saeed, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306.
- Higashi, Y., & Fujii, Y. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-970.
- iChemical. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8.
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- Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2547-2557.
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Topic: A Robust, Scalable Phase-Transfer Catalysis Method for the Industrial Production of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
An Application Note for Industrial Scale Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-(4-Chlorophenyl)cyclopropanecarbonitrile is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries. Its efficient, safe, and cost-effective production on an industrial scale is paramount. This guide provides a detailed protocol for the synthesis of this target compound, focusing on a phase-transfer catalysis (PTC) approach. This method circumvents the need for hazardous and expensive reagents, offering high yields and operational simplicity suitable for large-scale manufacturing. We will first detail the synthesis of the key precursor, 4-chlorophenylacetonitrile, followed by the core cyclopropanation protocol. The causality behind experimental choices, process optimization, and critical safety considerations are discussed throughout.
Part 1: The Strategic Imperative: Phase-Transfer Catalysis (PTC)
For industrial synthesis, the choice of methodology is dictated by safety, cost, efficiency, and scalability. The formation of the cyclopropane ring in this compound involves the alkylation of a carbanion. Traditionally, generating such carbanions requires strong, anhydrous bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), which are expensive, moisture-sensitive, and pose significant handling risks on a large scale.
Phase-Transfer Catalysis (PTC) emerges as a superior strategy. It facilitates the reaction between reactants located in different immiscible phases—typically an aqueous phase and an organic phase.[1][2][3][4] For our synthesis, the PTC, usually a quaternary ammonium salt, transports the hydroxide anion (OH⁻) from a concentrated aqueous solution of sodium hydroxide into the organic phase.[2] This "solubilized" hydroxide is a powerful enough base to deprotonate the 4-chlorophenylacetonitrile, initiating the reaction.
Key Advantages of the PTC Approach:
-
Enhanced Safety: Eliminates the need for highly reactive and flammable bases like NaH.[5]
-
Cost-Effectiveness: Utilizes inexpensive reagents such as aqueous sodium hydroxide and catalytic amounts of the PTC.[5]
-
High Yields & Selectivity: Promotes high reaction rates and can minimize side reactions, leading to cleaner product profiles.[2][5]
-
Operational Simplicity: The biphasic system simplifies work-up procedures and is well-suited for standard industrial reactors.
Caption: General mechanism of Phase-Transfer Catalysis (PTC).
Part 2: Synthesis of Key Precursor: 4-Chlorophenylacetonitrile
A reliable and cost-effective industrial process begins with the efficient synthesis of its starting materials. 4-Chlorophenylacetonitrile (also known as p-chlorobenzyl cyanide) is the key precursor for our target molecule.[6][7] It is synthesized via a nucleophilic substitution reaction between 4-chlorobenzyl chloride and sodium cyanide.[6][8] This reaction is also an ideal candidate for PTC, which accelerates the reaction and improves yield.[5]
Caption: Workflow for 4-Chlorophenylacetonitrile synthesis.
Protocol 1: Synthesis of 4-Chlorophenylacetonitrile
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 4-Chlorobenzyl chloride | 104-83-6 | 161.03 | 1.0 | 644 g (4.0 mol) |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 1.0 | 196 g (4.0 mol) |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.01 | 12.9 g (40 mmol) |
| Water | 7732-18-5 | 18.02 | - | 660 mL |
Procedure:
-
Setup: Equip a 2 L multi-neck reactor with a mechanical stirrer, reflux condenser, dropping funnel, and internal thermometer.
-
Charge Reactor: Charge the reactor with sodium cyanide (196 g), tetrabutylammonium bromide (TBAB, 12.9 g), and water (660 mL).
-
Heating: Begin stirring and heat the mixture to 90°C.
-
Addition: Once the temperature is stable, add molten 4-chlorobenzyl chloride (644 g) dropwise via the addition funnel over approximately 1 hour. Maintain the internal temperature at 90-95°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 90°C for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to approximately 35-40°C.
-
Stop stirring and allow the phases to separate.
-
Separate the lower organic phase.
-
Wash the organic phase with water (2 x 200 mL) to remove any residual cyanide salts.
-
-
Purification: Purify the crude product by vacuum distillation to yield 4-chlorophenylacetonitrile as a colorless to light yellow solid/oil.[7] The expected yield is approximately 91%.[6]
Part 3: Core Protocol: Synthesis of this compound
The core of the industrial process is the cyclopropanation reaction. A carbanion is generated from 4-chlorophenylacetonitrile using a concentrated sodium hydroxide solution under PTC conditions. This carbanion then acts as a nucleophile, reacting with 1,2-dichloroethane in a double SN2 displacement to form the cyclopropane ring.
Caption: Reaction mechanism for cyclopropanation.
Protocol 2: Cyclopropanation via Phase-Transfer Catalysis
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 4-Chlorophenylacetonitrile | 140-53-4 | 151.59 | 1.0 | 151.6 g (1.0 mol) |
| 1,2-Dichloroethane | 107-06-2 | 98.96 | 1.2 | 118.8 g (1.2 mol) |
| Sodium Hydroxide (50% aq. w/w) | 1310-73-2 | 40.00 | 4.0 | 320 g (4.0 mol) |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.02 | 6.45 g (0.02 mol) |
| Toluene | 108-88-3 | 92.14 | - | 500 mL |
Procedure:
-
Setup: Equip a 2 L reactor with a high-torque mechanical stirrer, reflux condenser, dropping funnel, and internal thermometer.
-
Charge Reactor: To the reactor, add 4-chlorophenylacetonitrile (151.6 g), 1,2-dichloroethane (118.8 g), toluene (500 mL), and TBAB (6.45 g).
-
Heating & Base Addition: Begin vigorous stirring (essential for good phase mixing) and heat the mixture to 40°C. Once at temperature, slowly add the 50% aqueous sodium hydroxide solution (320 g) via the dropping funnel over 1-2 hours. A mild exotherm may be observed; maintain the temperature between 40-50°C using external cooling if necessary.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at 45-50°C for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 500 mL of water to dissolve the precipitated salts.
-
Stop stirring and transfer the mixture to a separatory funnel.
-
Separate the lower aqueous phase from the upper organic (toluene) phase.
-
Wash the organic phase with 1M HCl (1 x 200 mL) followed by brine (1 x 200 mL).
-
-
Purification:
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol/water) to yield the final product, this compound.[9]
-
Part 4: Process Optimization & Safety
For a seamless transition from laboratory to plant, several parameters require careful consideration.
Optimization Parameters:
-
Catalyst Choice: While TBAB is effective, other quaternary 'onium' salts or crown ethers can be screened for improved performance or cost-effectiveness.[1] The catalyst loading can often be reduced at scale without compromising the reaction rate.
-
Stirring Rate: In a biphasic system, the interfacial area is critical. The stirring rate must be sufficient to create a fine emulsion, maximizing the contact between phases. Baffles within the reactor can improve mixing efficiency.
-
Temperature Control: The reaction is exothermic, especially during the addition of the caustic solution. A robust cooling system is mandatory to prevent temperature runaways, which could lead to side reactions and compromise safety.[10]
-
Solvent: Toluene is a common choice, but other non-polar aprotic solvents can be evaluated based on product solubility, boiling point (for reflux control), and environmental/safety profiles.
Critical Safety Considerations:
-
Cyanide Handling: Sodium cyanide and 4-chlorophenylacetonitrile are highly toxic.[7][11] All handling must occur in a well-ventilated area (e.g., fume hood or closed system) with appropriate personal protective equipment (PPE), including cyanide-rated gloves. An emergency cyanide exposure kit should be readily available.
-
Corrosive Base: 50% sodium hydroxide is extremely corrosive and can cause severe burns. Use appropriate PPE, including face shields and chemical-resistant aprons. The addition should be controlled to manage the heat of dilution and reaction.
-
Waste Management: The aqueous waste will contain residual cyanide and high concentrations of NaOH. It must be treated as hazardous waste and neutralized/deactivated according to strict environmental regulations before disposal. For example, cyanide can be oxidized with bleach (sodium hypochlorite) under basic conditions.
Conclusion
The phase-transfer catalysis method detailed herein represents a green, efficient, and economically viable pathway for the industrial production of this compound.[1] By replacing hazardous reagents with safer, cheaper alternatives and operating under mild, controllable conditions, this protocol provides a robust foundation for scalable manufacturing in the fine chemical and pharmaceutical industries.
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Application Notes & Protocols: The Azetidine Scaffold as a Strategic Organic Building Block in Medicinal Chemistry
Section 1: The Azetidine Scaffold: An Emerging Privileged Structure in Modern Drug Discovery
Introduction: Beyond Flatland—The Rise of 3D Scaffolds
In the pursuit of novel therapeutics with improved efficacy and specificity, medicinal chemistry has progressively shifted its focus from flat, aromatic structures towards sp³-rich, three-dimensional scaffolds.[1] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in this paradigm shift.[2] Historically overshadowed by their more common five- and six-membered counterparts, pyrrolidines and piperidines, azetidines are now recognized as privileged structures.[3][4] Their growing prominence is due to a unique combination of physicochemical and structural properties that offer distinct advantages in drug design.[2][5]
The inherent ring strain and compact, rigid geometry of the azetidine ring provide a unique structural framework.[3] This conformational rigidity allows for precise three-dimensional positioning of substituents, enabling medicinal chemists to fine-tune ligand-target interactions and explore novel chemical space often inaccessible with larger, more flexible rings.[3][6]
Causality of Utility: Why Choose Azetidine?
The strategic incorporation of an azetidine moiety into a drug candidate is driven by its ability to favorably modulate key pharmacological properties:
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility, reduce lipophilicity (logP), and increase metabolic stability when compared to larger saturated heterocycles.[1][7] The nitrogen atom acts as a hydrogen bond acceptor, while its basicity (pKa) can be tuned by substitution, influencing interactions with biological targets.[3][8]
-
Bioisosteric Replacement: Azetidines serve as effective bioisosteres for common motifs like pyrrolidines, piperidines, and even phenyl rings.[3][9] This replacement allows for scaffold hopping and the optimization of potency and pharmacokinetic profiles, often leading to novel intellectual property.[3][10] For example, spiro-azetidine frameworks have been validated as effective "angular" surrogates for piperidines.[3][10]
-
Novel Exit Vectors: The constrained geometry of the azetidine ring provides unique exit vectors for substituents.[3] This allows for the exploration of different regions of a target's binding pocket, potentially leading to enhanced potency and selectivity.[7]
Comparative Physicochemical Properties
The decision to employ an azetidine scaffold is often made by comparing its properties to those of other common saturated heterocycles. The following table summarizes key data points that guide this selection process.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Design Consideration |
| pKa of Conjugate Acid | ~11.29 | ~11.27[11][12] | ~11.22[11][12] | All are strongly basic, with azetidine being slightly the most basic. This can be critical for salt formation and target engagement. |
| logP (Octanol/Water) | ~0.11 | ~0.46[11] | ~0.84[11] | Azetidine is significantly more hydrophilic than its larger counterparts, which can be leveraged to improve solubility and reduce off-target lipophilic interactions. |
| Ring Strain (kcal/mol) | ~25-26[1][13] | ~6 | ~0 | The high ring strain enhances reactivity for specific synthetic transformations but the ring remains significantly more stable and easier to handle than aziridines.[13] |
| Conformational Rigidity | High[2] | Moderate | Low (Chair-boat) | The rigid, puckered structure of azetidine provides a well-defined 3D framework, reducing the entropic penalty of binding to a target.[3][14] |
Section 2: Strategic Application Protocol: Bioisosteric Replacement of a Piperidine with Azetidine
This section outlines a general workflow for evaluating the replacement of a piperidine moiety with an azetidine in a lead compound to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Workflow for Bioisosteric Evaluation
Caption: Reaction workflow for N-Boc-3-iodoazetidine synthesis.
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-hydroxyazetidine (1.0 equiv), triphenylphosphine (1.5 equiv), and imidazole (1.5 equiv).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is crucial to control the exothermicity of the initial reaction upon addition of iodine and to minimize side reactions.
-
Iodine Addition: Add solid iodine (I₂) (1.5 equiv) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly. The solution will turn dark brown.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc-3-iodoazetidine.
Protocol: N-Arylation of Azetidine (Buchwald-Hartwig Amination)
This protocol describes the coupling of a secondary azetidine with an aryl bromide, a common transformation in medicinal chemistry to link the azetidine core to an aromatic scaffold.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Reagent Addition: Add the azetidine (1.2 equiv) and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours. Causality: The choice of catalyst, ligand, and base is critical. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination steps.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Section 4: Case Studies in FDA-Approved Drugs
The strategic value of the azetidine scaffold is underscored by its presence in several FDA-approved drugs, where it is often key to achieving the desired therapeutic profile. [2][3]
-
Cobimetinib (Cotellic®): An inhibitor of MEK1/2 used in the treatment of melanoma. [14]The azetidine-amide motif in cobimetinib is crucial for its activity and has a unique torsional profile compared to other tertiary amides, influencing its binding conformation. [15]* Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis. [2]The azetidine ring in baricitinib contributes to its overall physicochemical properties and helps occupy the target binding site effectively.
-
Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker used as an antihypertensive agent. [14]The azetidine moiety in this molecule helps to fine-tune its pharmacokinetic profile. [3] These examples demonstrate the real-world success of incorporating azetidine building blocks to enhance metabolic stability, receptor selectivity, and overall pharmacokinetics. [2][3]
Section 5: Conclusion and Future Outlook
The azetidine ring has firmly established itself as a valuable and privileged building block in medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for medicinal chemists to address common challenges in drug discovery, such as improving solubility, metabolic stability, and target potency. [3][19]As synthetic methodologies continue to advance, enabling more efficient and diverse functionalization of the azetidine core, its application in the design of next-generation therapeutics is expected to expand even further. [3][13]The strategic use of this strained yet stable heterocycle will undoubtedly continue to be a key element in the development of innovative medicines. [2]
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- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2025).
- Structures of some azetidine-based drugs. (n.d.).
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.).
- Azetidines of pharmacological interest. (2021). PubMed. [Link]
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry. [Link]
- Examples of azetidine-based bioisosters. (n.d.).
- Background and conceptual design a Aza-azetidine bioisostere of... (n.d.).
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. (n.d.).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]
- Functionalization of azetidine, pyrrolidine, piperidine, and azepane... (n.d.).
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
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- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library. [Link]
- Recent progress in synthesis of 3-functionalized azetidines. (2025).
- Methods for the synthesis of azetidines. (n.d.).
- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
- Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter. [Link]
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central. [Link]
- In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (n.d.).
- emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
Introduction: 1-(4-Chlorophenyl)cyclopropanecarbonitrile is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the cyclopropyl moiety imparts unique conformational rigidity and metabolic stability.[1] Its efficient synthesis is therefore of significant interest to researchers in drug development and fine chemical production. The most common and scalable route involves the cyclopropanation of 4-chlorophenylacetonitrile with a 1,2-dihaloethane. This guide focuses on optimizing this synthesis, particularly through the application of Phase-Transfer Catalysis (PTC), a robust technique for facilitating reactions between reactants in immiscible phases.[2][3] PTC offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, reduced reliance on anhydrous organic solvents, and improved reaction yields and safety profiles.[3][4]
This document serves as a comprehensive technical resource, providing detailed FAQs, troubleshooting guides, and optimized protocols to help you navigate the complexities of this synthesis and consistently achieve high yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound via Phase-Transfer Catalysis?
The reaction proceeds via a phase-transfer catalyzed nucleophilic substitution. The key steps are:
-
Deprotonation: A strong base (e.g., concentrated sodium hydroxide) resides in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports hydroxide ions (OH⁻) into the organic phase.
-
Carbanion Formation: The transported hydroxide ion is a potent base in the organic phase and deprotonates the 4-chlorophenylacetonitrile at the benzylic position, which is acidic due to the electron-withdrawing effects of both the phenyl ring and the nitrile group. This generates a reactive carbanion.
-
Nucleophilic Attack: The carbanion, stabilized as an ion pair with the catalyst's cation (Q⁺), performs a nucleophilic attack on one of the carbon atoms of 1,2-dibromoethane.
-
Intramolecular Cyclization: This is followed by a rapid intramolecular SN2 reaction, where the newly formed nucleophilic center attacks the second carbon of the ethane backbone, displacing the second bromide ion and forming the cyclopropane ring.
-
Catalyst Regeneration: The catalyst, now paired with a bromide ion (Q⁺Br⁻), returns to the aqueous interface to restart the cycle.
Caption: Proposed Phase-Transfer Catalysis (PTC) reaction mechanism.
Q2: Why is Phase-Transfer Catalysis (PTC) the recommended method for this synthesis?
PTC is highly recommended because it elegantly solves the problem of bringing the water-soluble base (like NaOH) into contact with the organic-soluble substrate (4-chlorophenylacetonitrile).[5][6] This avoids the need for hazardous and expensive reagents like sodium hydride or strong organometallic bases, and eliminates the requirement for strictly anhydrous and often volatile solvents like DMSO or THF.[2][7] The result is a process that is generally safer, more cost-effective, easier to scale up, and environmentally friendlier.[3]
Q3: What are the most critical parameters influencing the reaction yield?
The yield of this compound is highly sensitive to several factors:
-
Stirring Rate: Vigorous agitation is crucial to maximize the interfacial surface area between the aqueous and organic phases, which directly enhances the rate of catalyst transport and overall reaction speed.
-
Choice of Catalyst: The structure of the catalyst, particularly the lipophilicity of the alkyl groups on the quaternary ammonium cation, determines its efficiency in the organic phase.
-
Base Concentration: A sufficiently high concentration of the base (e.g., 50% w/w NaOH) is necessary to drive the deprotonation equilibrium towards the carbanion.
-
Temperature: While the reaction can proceed at room temperature, gentle heating (40-60°C) often increases the reaction rate. However, excessive temperatures can lead to catalyst degradation and increased side reactions.
-
Solvent: A non-polar organic solvent like toluene is typically used to dissolve the reactants and facilitate phase separation.
Q4: Which phase-transfer catalyst is most effective?
While many quaternary 'onium' salts can function as phase-transfer catalysts, the most effective ones for this type of reaction are typically those with sufficient lipophilicity to be soluble in the organic phase.[3] Tetrabutylammonium bromide (TBAB) and tetrabutylphosphonium bromide (TBPB) are excellent and commonly used choices. Their bulky, non-polar alkyl groups ensure the cation (Q⁺) remains in the organic phase where the reaction occurs.
Section 2: Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently below 50%, or I'm not seeing any product formation. What are the likely causes and how can I fix this?
A: Low yield is the most common issue and can stem from several factors. Systematically investigate the following possibilities:
-
Cause 1: Ineffective Deprotonation. The benzylic proton of 4-chlorophenylacetonitrile must be removed to initiate the reaction.
-
Solution: Ensure you are using a concentrated aqueous base, typically 50% (w/w) NaOH or KOH. A dilute base will not be effective. The base should be used in significant molar excess (3-5 equivalents).
-
-
Cause 2: Inefficient Catalyst or Catalyst Poisoning. The catalyst may not be effectively transporting the hydroxide ions, or it may have been deactivated.
-
Solution: Verify the integrity of your catalyst. Use a reputable supplier. Tetrabutylammonium bromide (TBAB) is a reliable starting point. Increase the catalyst loading from 1 mol% to 5 mol% to see if the rate improves. Certain impurities in the starting materials can "poison" the catalyst.
-
-
Cause 3: Insufficient Mixing. PTC reactions are critically dependent on the interfacial area between the two phases.
-
Solution: Use a mechanical overhead stirrer instead of a magnetic stir bar, especially for reaction volumes over 100 mL. Ensure the stirring is vigorous enough to create a fine emulsion, maximizing the contact area between the phases.
-
-
Cause 4: Sub-optimal Temperature. The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture to 40-50°C. Monitor the reaction progress by TLC or GC. Avoid temperatures above 70°C, which can cause catalyst degradation (Hofmann elimination for ammonium salts) and promote side reactions.
-
Problem 2: Formation of Significant Byproducts
Q: My crude product analysis (TLC, GC-MS) shows multiple spots/peaks besides the desired product. What are these impurities and how can I minimize them?
A: Side reactions can compete with the desired cyclopropanation, reducing yield and complicating purification.
-
Cause 1: Dimerization/Polymerization. The highly reactive carbanion of 4-chlorophenylacetonitrile can attack another molecule of the starting material or the product.
-
Solution: This is often caused by high local concentrations of the carbanion. Add the 1,2-dibromoethane slowly to the reaction mixture over a period of 30-60 minutes. This ensures that the carbanion, once formed, is more likely to react with the alkylating agent rather than another nitrile molecule.
-
-
Cause 2: Hydrolysis of the Nitrile Group. Under strongly basic conditions and elevated temperatures for prolonged periods, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid.
-
Solution: Keep the reaction temperature moderate (below 60°C) and monitor the reaction for completion to avoid unnecessarily long reaction times. Work up the reaction as soon as the starting material is consumed.
-
-
Cause 3: Formation of Vinyl Bromide. 1,2-dibromoethane can undergo elimination under basic conditions to form vinyl bromide, which is unreactive in this synthesis.
-
Solution: This is another reason to maintain a moderate temperature. Slow addition of the dibromoethane also helps to keep its instantaneous concentration low, favoring the substitution pathway over elimination.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 3: Difficulties in Product Isolation and Purification
Q: I'm struggling to get a clean product after workup. What is the recommended procedure?
A: A proper workup is critical for isolating the product and removing the base, catalyst, and salts.
-
Step 1: Quenching and Dilution. Once the reaction is complete, cool the mixture to room temperature. Dilute with water to dissolve any precipitated salts and to lower the viscosity.
-
Step 2: Phase Separation. Transfer the mixture to a separatory funnel. The organic layer (e.g., toluene) containing your product should be separated.
-
Step 3: Washing. Wash the organic layer sequentially with:
-
Water (2x) to remove the bulk of the base and catalyst.
-
Dilute HCl (e.g., 1M) to neutralize any remaining base.
-
Brine (saturated NaCl solution) to break any emulsions and begin drying the organic layer.
-
-
Step 4: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Step 5: Purification. The crude product, which is often an oil or a low-melting solid, can be purified.[1]
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective.
-
Column Chromatography: If the product is an oil or heavily contaminated, silica gel chromatography is the best option. Use a non-polar eluent system like hexanes/ethyl acetate.
-
Section 3: Optimized Experimental Protocol
This protocol is a guideline based on established phase-transfer catalysis principles for C-alkylation.[4][6]
Reagents & Equipment:
-
4-Chlorophenylacetonitrile (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Sodium Hydroxide (50% w/w aqueous solution, 4.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene
-
Round-bottom flask equipped with a mechanical overhead stirrer, condenser, and addition funnel.
| Parameter | Recommended Value | Rationale |
| Solvent | Toluene | Good solubility for organic reagents, immiscible with water. |
| Base | 50% (w/w) NaOH (aq) | High concentration drives the reaction; inexpensive. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Efficient and commercially available PTC. |
| Temperature | 45°C | Balances reaction rate against potential side reactions. |
| Stirring | >500 RPM (Mechanical) | Ensures high interfacial area for efficient catalysis. |
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and a thermometer, add 4-chlorophenylacetonitrile (15.1 g, 100 mmol) and toluene (100 mL).
-
Add Base and Catalyst: Add the 50% sodium hydroxide solution (32.0 g, 400 mmol) and tetrabutylammonium bromide (1.61 g, 5 mmol).
-
Heating and Stirring: Begin vigorous stirring (>500 RPM) and heat the mixture to 45°C.
-
Substrate Addition: Slowly add 1,2-dibromoethane (22.5 g, 120 mmol) via the addition funnel over 45 minutes, maintaining the internal temperature at 45-50°C.
-
Reaction Monitoring: Allow the reaction to stir at 45°C for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup:
-
Cool the reaction to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude oil/solid by recrystallization from ethanol or by silica gel column chromatography to yield pure this compound.[8]
References
- US Patent US9227900B2: Method for preparing 1-(4-chlorophenyl)
- PrepChem: Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. [Link]
- Patsnap Eureka: The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. [Link]
- Oakwood Chemical: 1-(4-Chlorophenyl)cyclopropane carbonitrile. [Link]
- National Institutes of Health (NIH): Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. [Link]
- Scientific Research Publishing: A Minireview of Phase-Transfer C
- ResearchGate: PHASE TRANSFER C
- Indo American Journal of Pharmaceutical Research: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- CRDEEP Journals: Phase-Transfer C
- MySkinRecipes: this compound. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. biomedres.us [biomedres.us]
- 3. iajpr.com [iajpr.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. 1-(4-Chlorophenyl)cyclopropane carbonitrile [oakwoodchemical.com]
Technical Support Center: Identification of Impurities in 1-(4-Chlorophenyl)cyclopropanecarbonitrile Samples
Welcome to the technical support center for the analysis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification. Here, we will address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the expertise to ensure the purity, safety, and efficacy of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my this compound sample?
A1: Impurities in your sample can generally be categorized into three main groups:
-
Process-Related Impurities: These originate from the synthetic route. Common examples include unreacted starting materials such as 4-chlorobenzyl cyanide and 1,3-dibromopropane, as well as by-products from side reactions.[1][2]
-
Degradation Products: These form due to the instability of the active pharmaceutical ingredient (API) under certain conditions. For a nitrile compound like this, hydrolysis is a primary degradation pathway, leading to the formation of the corresponding amide and carboxylic acid.[3][4][5][6][7] The strained cyclopropane ring can also be susceptible to opening under harsh acidic or basic conditions.[8][9][10][11]
-
Residual Solvents and Reagents: Solvents like dimethyl sulfoxide (DMSO) or reagents used in the synthesis may be present in trace amounts.[1]
Q2: I see an unexpected peak in my HPLC chromatogram. What is the first step I should take?
A2: The first step is to systematically gather more information about the peak. Begin by checking its retention time and comparing it to previous batches or reference standards if available. Next, evaluate the peak's UV-Vis spectrum using a photodiode array (PDA) detector. This can provide initial clues about the chromophore and help determine if it's structurally related to the main compound. If the impurity level is significant, proceeding to mass spectrometry (LC-MS) for molecular weight determination is the logical next step.[12][13][14]
Q3: How can I confirm the identity of a suspected hydrolysis impurity?
A3: To confirm a hydrolysis product, you can perform a forced degradation study.[15][16][17][18][19] Intentionally expose a sample of your pure this compound to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) at a slightly elevated temperature. Analyze these stressed samples by HPLC. If the peak in your original sample matches the retention time and mass of a peak that increases in the stressed samples, it strongly suggests it is a hydrolysis product. The expected hydrolysis products are 1-(4-chlorophenyl)cyclopropanecarboxamide and 1-(4-chlorophenyl)cyclopropanecarboxylic acid.[3][4][5][6][7]
Troubleshooting Guide
Issue 1: An unknown peak is observed in the HPLC-UV analysis with a similar UV spectrum to the main compound.
Plausible Cause: This suggests the impurity is structurally related to this compound, likely a by-product from the synthesis or a degradation product.
Troubleshooting Protocol:
-
LC-MS Analysis: The most critical step is to determine the molecular weight of the unknown impurity.[12][13][20] This will immediately help in proposing potential structures.
-
Evaluate Synthesis Route: Carefully review the synthetic pathway.[1][2][21] Consider potential side reactions. For instance, incomplete cyclization could lead to open-chain impurities.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide the exact mass and allow for the determination of the elemental composition, significantly narrowing down the possible structures.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information.[22][23] For example, the loss of a chlorine atom or fragmentation of the cyclopropane ring can be indicative of the impurity's structure.[24][25][26]
Issue 2: Poor resolution between the main peak and an impurity.
Plausible Cause: The impurity may be a stereoisomer or a very closely related structural analog, making separation challenging with the current HPLC method.
Troubleshooting Protocol:
-
Method Optimization: A systematic approach to HPLC method development is necessary.[14][27][28][29]
-
Mobile Phase pH: Varying the pH of the aqueous mobile phase can alter the ionization state of acidic or basic impurities, significantly impacting retention and selectivity.
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can change the elution order.
-
Column Chemistry: The choice of stationary phase is crucial for resolving closely eluting peaks.[30] If you are using a standard C18 column, consider trying a phenyl-hexyl or a polar-embedded phase column to exploit different separation mechanisms.[30]
-
Temperature: Adjusting the column temperature can also affect selectivity.
-
-
Gradient Modification: If using a gradient, try a shallower gradient to increase the separation between the peaks of interest.
Issue 3: Identification of inorganic or elemental impurities.
Plausible Cause: Catalysts, reagents, or leaching from manufacturing equipment can introduce inorganic impurities.[31]
Troubleshooting Protocol:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard technique for the detection and quantification of elemental impurities at very low levels.[32]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another suitable technique, though generally less sensitive than ICP-MS, it can be effective for quantifying higher levels of elemental impurities.[32]
-
Review of Manufacturing Process: A thorough review of the synthesis and purification steps can help identify potential sources of inorganic contaminants.
Data Presentation: Common Impurities and Analytical Data
| Potential Impurity | Plausible Origin | Expected m/z [M+H]⁺ | Analytical Notes |
| 4-Chlorobenzyl cyanide | Starting Material | 152.02 | Volatile, may also be analyzed by GC-MS. |
| 1-(4-Chlorophenyl)cyclopropanecarboxamide | Hydrolysis Degradant | 196.05 | Will increase in forced degradation under mild acid/base conditions.[3][5] |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | Hydrolysis Degradant | 197.04 | Retention time highly dependent on mobile phase pH.[4][6] |
| Unreacted intermediates | Side-reactions | Variable | Molecular weight will depend on the specific intermediate. |
| Dimeric species | Side-reactions | 355.11 | May form under certain reaction conditions. |
Experimental Workflow Visualization
Below is a generalized workflow for the identification of an unknown impurity in your this compound sample.
Caption: A stepwise workflow for impurity identification.
Caption: Troubleshooting poor HPLC peak resolution.
References
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Chemistry Steps.
- Clark, J. (2023). hydrolysis of nitriles. Chemguide.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). News-Medical.net.
- Hydrolysis of nitriles. (n.d.). Lumen Learning.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE.
- Chemistry of Nitriles. (2025). LibreTexts Chemistry.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review.
- Jain, D., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc.
- Shinde, V. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmaeli.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2021). MDPI.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025). ResearchGate.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals.
- Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. (n.d.). PrepChem.com.
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. (2014). Patsnap Eureka.
- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. (2016). Google Patents.
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2009). NIH.
- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
- 1-(4-Chlorophenyl)cyclopropane carbonitrile. (n.d.). Oakwood Chemical.
- Cyclopropane. (n.d.). Wikipedia.
- Stability of Cycloalkanes - Angle Strain. (2018). YouTube.
- Forced Degradation Studies for Biopharmaceuticals. (2015). BioPharm International.
- Stability of Cycloalkanes: Ring Strain. (2024). Chemistry LibreTexts.
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2005). ACS Publications.
- Stability of Cycloalkanes: Ring Strain. (2023). OpenStax.
- Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023). YouTube.
- Method for artificially synthesizing cyclopropanecarbonitrile. (2011). Google Patents.
- Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- fragmentation patterns in mass spectra. (n.d.). Chemguide.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). MDPI.
- Stereoselective Cyclopropanation Reactions. (1995). ACS Publications.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2012). Organic Chemistry International.
- Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018). ResearchGate.
Sources
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
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- 8. Cyclopropane - Wikipedia [en.wikipedia.org]
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- 11. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
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- 24. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. resolvemass.ca [resolvemass.ca]
- 32. alfachemic.com [alfachemic.com]
How to remove unreacted starting material from nitrile product
Technical Support Center: Purification of Nitrile Products
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers and developers, we understand that synthesizing a target molecule is only half the battle. The subsequent purification is often where the most significant challenges arise, directly impacting yield, purity, and the viability of a synthetic route. This is particularly true for nitrile synthesis, a cornerstone of organic chemistry for its versatility in creating carbon-carbon bonds.[1][2]
Unreacted starting materials are common impurities that can compromise downstream applications, from catalyst poisoning to undesired side reactions in drug development pathways. This guide is structured to provide not just procedural steps but the underlying chemical principles to empower you to make informed decisions. We will explore common scenarios encountered in the lab and provide robust, field-proven protocols to help you isolate your nitrile product with the highest possible purity.
Troubleshooting Guide: Purification Strategies
This section is designed in a question-and-answer format to address specific purification challenges based on the physical properties of your compounds.
Scenario 1: Volatile Starting Material & High-Boiling Nitrile Product
Question: My starting material (e.g., a low-boiling alkyl halide) has a significantly lower boiling point than my target nitrile. What is the most efficient purification method?
Answer: This scenario is ideal for vacuum distillation . The core principle is that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure with a vacuum pump, we can significantly lower the boiling points of both your starting material and product.[3][4] This allows for the selective removal of the more volatile starting material at a lower temperature, which is crucial for preventing the thermal decomposition of sensitive nitrile products.[3][5]
Key Causality: This method leverages differences in volatility (related to boiling points). According to the Clausius-Clapeyron relation, a reduction in pressure exponentially decreases the boiling point of a liquid, making it possible to separate compounds that would otherwise require high, potentially destructive, temperatures.[3]
-
System Assembly: Assemble a short-path distillation apparatus.[5] Ensure all glassware is free of cracks and ground glass joints are lightly greased and properly sealed to maintain a deep vacuum.
-
Sample Preparation: Place the crude reaction mixture into the distilling flask with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Turn on the condenser water flow and begin stirring. Slowly and carefully apply the vacuum.[5][6] You may observe initial bubbling as dissolved gases and highly volatile components are removed.[5]
-
Heating: Once the vacuum is stable, gradually heat the distilling flask using a heating mantle.
-
Fraction Collection: Collect the first fraction, which will be enriched in the lower-boiling starting material. As the temperature rises and stabilizes at the boiling point of your nitrile product (at that pressure), switch to a clean receiving flask to collect the purified nitrile.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting the vacuum to atmospheric pressure.
Scenario 2: Non-Volatile Starting Material & Product of Different Polarity
Question: How can I remove a non-volatile or high-boiling starting material (e.g., an aryl halide, alcohol, or amide) from my nitrile product?
Answer: When distillation is not feasible, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7][8] Compounds with different polarities will travel through the column at different rates, allowing for their separation.[8]
Key Causality: The principle of "like dissolves like" governs this separation. Silica gel is highly polar. Polar compounds in your mixture will adhere more strongly to the silica gel and elute (move down the column) more slowly. Less polar compounds will spend more time in the less polar mobile phase and elute faster. By carefully selecting the solvent system, you can achieve a clean separation.[8][9]
-
Solvent System Selection: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system will show good separation between your starting material and product spots, with the product having an Rf value of approximately 0.2-0.4.[9][10]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexanes) and pour it into the column.[7] Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Never let the column run dry.[7]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluting solvent.[9] Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[11]
-
Elution and Collection: Add the mobile phase to the column and apply gentle positive pressure (using air or nitrogen) to achieve a steady flow.[7][9] Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[9][12] Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified nitrile.
Scenario 3: Solid Product Contaminated with Solid Starting Material
Question: My synthesized nitrile is a solid, but it's contaminated with unreacted solid starting material. What is the best approach?
Answer: For purifying crystalline solids, recrystallization is a powerful and often preferred technique. It relies on the differences in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[13]
Key Causality: An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures.[13] The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor upon cooling). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, while impurities are excluded from the growing crystal lattice.[13][14]
-
Solvent Selection: Choose a suitable solvent or solvent pair. Test small amounts of your crude product in various solvents to find one that provides high solubility when hot and low solubility when cold.[14]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[13]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[13]
Workflow for Selecting a Purification Method
The following diagram provides a logical decision tree to guide your choice of purification technique.
Sources
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. Purification [chem.rochester.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Recrystallization [sites.pitt.edu]
- 14. mt.com [mt.com]
Technical Support Center: Optimizing Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Cyclopropanation Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to troubleshoot and optimize your cyclopropanation experiments. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and succeed in your specific research context.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is sluggish or failing completely. What are the most common causes?
A1: Low or no yield in a Simmons-Smith reaction is a frequent challenge. The primary culprits are often related to the activation of the zinc reagent and the purity of the starting materials.[1]
Here’s a breakdown of potential causes and solutions:
| Potential Cause | Underlying Reason & Explanation | Recommended Solution |
| Poor Zinc Activation | The reaction relies on the formation of an organozinc carbenoid on the surface of the zinc metal.[2] An oxide layer on the zinc surface can prevent this. The zinc-copper couple is often used to create a more active surface. | Activate the zinc dust prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, then drying under vacuum. The use of a zinc-copper couple is highly recommended for better reactivity.[1] Ultrasound can also be used to improve the rate of organozinc compound formation by cleaning the metal surface.[2] |
| Reagent Impurity | Commercial diiodomethane can contain impurities that inhibit the reaction.[1] | Purify diiodomethane by passing it through a short column of activated alumina or by distillation. |
| Presence of Moisture or Air | The Simmons-Smith reagent is sensitive to moisture and air.[1] | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Inadequate Stirring | In heterogeneous reactions involving a zinc-copper couple, efficient stirring is crucial to maintain good contact between the reagents.[1] | Use vigorous mechanical stirring. |
Q2: I'm observing significant byproduct formation in my metal-catalyzed cyclopropanation with a diazo compound. How can I improve selectivity?
A2: Byproduct formation in metal-catalyzed cyclopropanations, particularly those using diazo compounds, often stems from competing reaction pathways such as C-H insertion or dimerization of the carbene.
Here is a troubleshooting workflow to improve selectivity:
Caption: Decision tree for addressing catalyst deactivation.
In-depth Analysis:
-
Side Reactions with Carbene: The highly reactive metal carbene intermediate can sometimes react with the catalyst itself, leading to deactivation. [3]This is a form of mechanism-based inactivation.
-
Thermal Degradation: At elevated temperatures, the catalyst can degrade, leading to a loss of activity. [4]This can involve changes in the catalyst's structure or the active site.
-
Coordination of Inhibitors: Impurities in the starting materials or solvents can coordinate to the metal center and inhibit its catalytic activity. For example, amino groups in the substrate can coordinate to the metal and deactivate the catalyst. [5]
Issue 2: Poor Stereospecificity
Symptoms: Starting with a pure cis- or trans-alkene yields a mixture of diastereomeric cyclopropanes.
Possible Causes and Solutions:
-
Non-Concerted Mechanism: While many cyclopropanation reactions are concerted and stereospecific, some may proceed through a stepwise mechanism that allows for bond rotation and loss of stereochemistry. [6] * Solution: Choose a reaction known for its high stereospecificity, such as the Simmons-Smith reaction or many rhodium-catalyzed cyclopropanations. [7][6]* Isomerization of Starting Material: The reaction conditions may be causing isomerization of the starting alkene before cyclopropanation occurs.
-
Solution: Analyze the starting material at various time points during the reaction to check for isomerization. If this is occurring, a change in catalyst, solvent, or temperature may be necessary.
-
Section 3: Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple. [1] Materials:
-
Zinc dust
-
Copper(I) chloride
-
Cyclohexene
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under an argon atmosphere, add zinc dust. Slowly add a solution of copper(I) chloride in anhydrous diethyl ether while stirring. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether. Cool the mixture to 0 °C in an ice bath. Add a solution of cyclohexene in anhydrous diethyl ether, followed by the dropwise addition of diiodomethane.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. [1]5. Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Title: Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]
- Title: Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity Source: ACS Public
- Title: Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes Source: NIH URL:[Link]
- Title: Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc Source: Chemical Communic
- Title: Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol Source: ElectronicsAndBooks URL:[Link]
- Title: Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes Source: NIH URL:[Link]
- Title: Scheme 2 Optimization of the reaction conditions for the mechanochemical Simmons-Smith reaction and control experiments Source: ResearchG
- Title: Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions[a] Source: ResearchG
- Title: Cyclopropanation of Alkenes Source: Master Organic Chemistry URL:[Link]
- Title: A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing Source: ACS Public
- Title: Stereoselective Cyclopropanation Reactions Source: Docentes FCT NOVA URL:[Link]
- Title: Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)
- Title: CB-LSOP-diazomethane-4-18.docx Source: UConn URL:[Link]
- Title: Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: Diazomethane Source: Division of Research Safety | Illinois URL:[Link]
- Title: Catalytic Cyclopropanation Reactions | Request PDF Source: ResearchG
- Title: Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity Source: ChemRxiv URL:[Link]
- Title: Diazomethane - Wikipedia Source: Wikipedia URL:[Link]
- Title: Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane Prepared by: Christine Dunbar and Nargess Hosse Source: The West Group URL:[Link]
- Title: Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions Source: YouTube URL:[Link]
- Title: Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails Source: Journal of the American Chemical Society URL:[Link]
- Title: Challenging cyclopropanation reactions on non-activated double bonds of fatty esters Source: Royal Society of Chemistry URL:[Link]
- Title: Simmons-Smith Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Stereoselective Cyclopropanation Reactions Source: Docentes FCT NOVA URL:[Link]
- Title: Metal-catalyzed cyclopropanations - Wikipedia Source: Wikipedia URL:[Link]
- Title: 6.9: Cyclopropanation Source: Chemistry LibreTexts URL:[Link]
- Title: Cyclopropanation Reactions Source: Organic Chemistry - Pharmacy 180 URL:[Link]
- Title: Proton Guru Practice III.8: Cyclopropanation, Epoxidation and Alkene Reaction Practice Source: YouTube URL:[Link]
- Title: Catalyst deactiv
- Title: 11.3.5 Cyclopropanation of Alkenes Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion in aryl nitrile cyclopropanation
Technical Support Center: Aryl Nitrile Cyclopropanation
A Senior Application Scientist's Guide to Troubleshooting Low Conversion
Welcome to the technical support center for aryl nitrile cyclopropanation. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this valuable synthetic transformation. The inclusion of a nitrile group on a cyclopropane ring offers a versatile synthetic handle, but its electronic properties can introduce unique difficulties. This resource moves beyond simple procedural checklists to explore the causal relationships between reaction parameters and outcomes, empowering you to diagnose and solve issues with low conversion and yield.
Part 1: Initial Diagnosis & Quick Checks
Before delving into complex mechanistic problems, a systematic check of fundamental parameters can often resolve issues of low conversion. This section is designed as a first-pass diagnostic tool.
Q1: My reaction shows little to no conversion. What are the absolute first things I should verify?
A1: When a reaction fails to initiate, the cause is often a fundamental flaw in the setup or reagents rather than a complex mechanistic issue. Systematically verify the following points:
-
Reagent Integrity and Purity: Ensure all starting materials are pure and dry. Alkenes can form peroxides upon storage, and solvents can accumulate water. Both can poison sensitive catalysts and reagents. It is recommended to use freshly purified substrates and anhydrous solvents.[1] For transition-metal-catalyzed reactions, the purity of the alkene is especially critical.[1]
-
Inert Atmosphere: Many cyclopropanation catalysts, particularly those involving transition metals like rhodium, palladium, or copper, are oxygen-sensitive.[2][3] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction period.
-
Stoichiometry and Addition: Double-check all calculations. An incorrect limiting reagent or a mistake in the amount of catalyst, base, or additives can easily lead to reaction failure. For reactions involving slow addition (e.g., diazo compounds), verify the addition rate and concentration.
-
Temperature Control: Confirm the reaction temperature. Some reactions have a narrow optimal temperature window.[4] A deviation can halt the reaction or lead to decomposition pathways. For example, some base-promoted cyclizations show significantly diminished yields at higher or lower temperatures.[4]
Below is a logical workflow to follow when you first encounter low conversion.
Caption: Initial troubleshooting workflow for low conversion.
Part 2: Substrate and Reagent-Specific Issues
If the initial checks do not resolve the problem, the issue may lie with the specific properties of your aryl nitrile or other key reagents.
Q2: My starting materials are consumed, but the desired cyclopropane is not the major product. Could my aryl nitrile's electronic properties be the cause?
A2: Yes, the electronic nature of the aryl nitrile is a critical factor. The nitrile group is strongly electron-withdrawing, which deactivates the adjacent aromatic ring and can influence the reactivity of other functional groups.
-
For Metal-Catalyzed Carbene Transfer: If the aryl group is part of the alkene, the electron-withdrawing nitrile can make the double bond less nucleophilic and therefore less reactive towards electrophilic carbenes.[5]
-
For Michael-Initiated Ring Closure (MIRC): In this common pathway, a nucleophile adds to an electron-deficient alkene, followed by intramolecular cyclization.[6][7] If your aryl nitrile is the nucleophilic component (e.g., as a phenylacetonitrile derivative), electron-withdrawing groups on the aryl ring will increase the acidity of the α-proton, facilitating deprotonation and the initial Michael addition. Conversely, strong electron-donating groups could slow this step.
The mechanism below illustrates the MIRC pathway, which is highly dependent on the electronic properties of both the Michael acceptor and the nucleophilic nitrile.
Sources
- 1. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalyzed enantioselective cyclopropanation of nitriles with mono substituted allyl carbonates enabled by the bulky N-heterocyclic carbene ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05393D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(4-Chlorophenyl)cyclopropanecarbonitrile in Solution
Welcome to the technical support center for 1-(4-Chlorophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. This resource provides troubleshooting guides and frequently asked questions (FAQs) to empower you to design robust experiments and ensure the integrity of your results.
Introduction: Understanding the Stability Landscape
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structure, featuring a strained cyclopropane ring and a reactive nitrile group, presents specific stability considerations in solution. This guide will delve into the potential degradation pathways and provide practical strategies to mitigate these issues. While the compound is generally stable under recommended storage conditions (cool, dry, and dark), its stability in various solution-based experimental settings can be influenced by factors such as pH, solvent, temperature, and light.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
A1: The two primary sites of potential degradation are the nitrile group and the cyclopropane ring.
-
Nitrile Hydrolysis: The nitrile group can undergo hydrolysis to form an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid, 1-(4-chlorophenyl)cyclopropanecarboxylic acid. This process can be catalyzed by both acidic and basic conditions.[1][2][3][4]
-
Cyclopropane Ring-Opening: The strained cyclopropane ring is susceptible to opening, particularly in the presence of strong nucleophiles or under certain acidic conditions.[5][6][7][8][9][10][11] This can lead to a variety of linear chain products, depending on the reaction conditions and the nucleophiles present in the solution.
Q2: My solution of this compound turned cloudy over time. What could be the cause?
A2: Cloudiness, or precipitation, can arise from several factors:
-
Poor Solubility: The compound may have limited solubility in your chosen solvent system, and precipitation can occur over time, especially with temperature fluctuations.
-
Degradation Product Precipitation: The formation of degradation products, such as the carboxylic acid from nitrile hydrolysis, may result in a compound with lower solubility in your solvent system, leading to its precipitation.
-
Salt Formation: If your solution contains buffers or other ionic species, a salt of a degradation product might form and precipitate.
Q3: I suspect my compound is degrading during my experiment. How can I confirm this?
A3: The most effective way to confirm degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[12][13][14][15][16][17] A properly developed HPLC method will allow you to:
-
Separate the parent compound from any degradation products.
-
Quantify the decrease in the parent compound's concentration over time.
-
Detect the appearance and quantify the formation of new peaks corresponding to degradation products.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: To maximize the shelf-life of your solution, we recommend the following:
-
Use aprotic, neutral solvents whenever possible.
-
Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C), protected from light.
-
Prepare fresh solutions for critical experiments.
-
Avoid prolonged exposure to strong acids, bases, and oxidizing agents. [1]
Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results or Poor Reproducibility
If you are encountering inconsistent results, it is crucial to systematically investigate the stability of your compound under your specific experimental conditions.
Caption: A systematic workflow for investigating the stability of this compound.
Forced degradation studies are essential for understanding the potential degradation pathways and for developing a stability-indicating analytical method.[12][13][14][15][16][17]
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix with an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.[1][2][3][4]
-
Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample, neutralize if necessary, and analyze by HPLC.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
Guide 2: Developing a Stability-Indicating HPLC Method
A robust HPLC method is your primary tool for monitoring the stability of this compound. The goal is to achieve baseline separation of the parent compound from all potential degradation products.
| Parameter | Starting Conditions | Rationale & Optimization Tips |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar nature of the compound suggests a C18 column is a good starting point. If co-elution occurs, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity. |
| Mobile Phase | Acetonitrile and Water | A gradient elution is recommended to separate compounds with a range of polarities. Start with a shallow gradient (e.g., 50-90% acetonitrile over 20 minutes) and adjust based on the separation of the parent and degradation peaks. |
| pH Modifier | 0.1% Formic Acid or Phosphoric Acid | Adding a small amount of acid to the aqueous phase can improve peak shape and reproducibility. A low pH will also suppress the ionization of the potential carboxylic acid degradant, leading to better retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust as needed to optimize resolution and analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 230 nm | The chlorophenyl group should have a strong UV absorbance. Scan the UV spectrum of the parent compound to determine the optimal wavelength for detection. |
Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[12][18][19][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Potential Degradation Pathways
Understanding the likely chemical transformations of this compound is key to interpreting your stability data.
Hydrolysis of the Nitrile Group
Caption: Stepwise hydrolysis of the nitrile group to an amide and then a carboxylic acid.
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for water to attack.[3][4][21] In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[2][22][23] Mild basic conditions may favor the formation of the amide as the final product.[23]
Potential Cyclopropane Ring-Opening
The strained cyclopropane ring can be susceptible to nucleophilic attack, which would lead to ring-opening. This is more likely with strong nucleophiles or under conditions that can generate a carbocation intermediate.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Degradation Pathways of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Chlorophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experimental work related to the degradation of this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its stability, metabolic fate, and environmental degradation is critical for development and risk assessment.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of this compound, providing a foundational understanding of its expected behavior under various conditions.
Q1: What are the principal expected degradation pathways for this compound?
A1: The degradation of this compound is expected to proceed via three main routes, based on its chemical structure which features a nitrile group, a chlorophenyl ring, and a cyclopropane ring:
-
Chemical Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, typically proceeding through an amide intermediate (1-(4-chlorophenyl)cyclopropanecarboxamide) to the corresponding carboxylic acid (1-(4-chlorophenyl)cyclopropanecarboxylic acid).[2]
-
Metabolic Transformation: In biological systems, degradation is likely catalyzed by cytochrome P450 (CYP) enzymes.[3] Key pathways include oxidative attack on the aromatic ring, leading to hydroxylated and potentially dechlorinated products. While nitrile hydrolysis can occur, it is often a minor metabolic pathway for many pharmaceuticals.[4]
-
Environmental Degradation: In the environment, both photodegradation and microbial action are anticipated. Photodegradation may involve cleavage and oxidation of the chlorophenyl ring.[5][6] Microbial pathways in soil and water are expected to proceed via hydroxylation and subsequent ring cleavage, similar to the degradation of other chlorinated aromatic compounds.[5][7][8]
Q2: How stable is the nitrile group to hydrolysis?
A2: The stability of the nitrile group is condition-dependent. In forced degradation studies using strong acid or base and elevated temperatures, hydrolysis to the carboxylic acid is expected. However, in metabolic studies, the nitrile group can be relatively stable. For many nitrile-containing drugs, hydrolysis is a very minor metabolic pathway compared to other transformations like oxidation.[4] The presence of the nitrile as a para-substituent on the phenyl ring can also inductively polarize the ring, potentially making it less susceptible to oxidative metabolism.[4] Therefore, while hydrolysis is a key chemical liability to test, one should not assume it is the primary metabolic route without experimental evidence.
Q3: What are the likely metabolites of this compound in a biological system?
A3: Based on the metabolism of structurally related compounds, the primary metabolites are likely to be products of oxidation. The most probable metabolic pathways, primarily catalyzed by CYP3A4/3A5, include:[3]
-
Aromatic Hydroxylation: Oxidation of the 4-chlorophenyl ring to form various isomeric chlorophenol derivatives.
-
Nitrile Hydrolysis: Conversion of the nitrile to the carboxylic acid metabolite, 1-(4-chlorophenyl)cyclopropanecarboxylic acid. As noted, this may be a minor pathway.[4]
-
Sequential Metabolism: The initial hydroxylated metabolites can undergo further oxidation or conjugation (e.g., glucuronidation) to facilitate excretion.[9]
Q4: What is the likely environmental fate of this compound and its degradants?
A4: The environmental fate will be governed by its physical-chemical properties and susceptibility to abiotic and biotic degradation. With low water solubility and a tendency to sorb to organic matter, its mobility in soil may be limited.[10] Key environmental processes include:
-
Photodegradation: Sunlight can induce degradation, particularly in surface waters. This process often involves hydroxyl radicals and leads to hydroxylation of the aromatic ring, followed by cleavage into smaller aliphatic acids.[11][12][13]
-
Microbial Degradation: Aerobic microorganisms in soil and sediment can degrade the compound. The typical pathway for chlorinated aromatics involves initial attack by dioxygenase enzymes, leading to catechols which then undergo ortho- or meta-cleavage of the aromatic ring.[7][8]
-
Persistence: The presence of the chlorine atom and the cyclopropane ring may contribute to its persistence in the environment compared to simpler analogues. Assessing the formation and fate of transformation products is crucial for a complete environmental risk assessment.[14][15]
Q5: Are any of the degradation products known to be toxic?
A5: Yes, there is a significant reason for concern regarding the primary hydrolysis product, 1-(4-chlorophenyl)cyclopropanecarboxylic acid . Studies on the structurally similar cyclopropane carboxylic acid, a metabolite of the anxiolytic drug panadiplon, have shown that it can induce idiosyncratic hepatic toxicity.[16] The proposed mechanism involves the inhibition of mitochondrial fatty acid β-oxidation and depletion of hepatic coenzyme A and carnitine.[16] This can disrupt energy metabolism and render hepatocytes vulnerable to secondary stress, potentially leading to cell death. Therefore, any study on the degradation of this compound must include careful monitoring and toxicological assessment of this carboxylic acid degradant.
Section 2: Troubleshooting Guide for Degradation Studies
This guide provides solutions to common issues encountered during the experimental investigation of this compound degradation.
Issue 1: I am not observing any degradation of the parent compound in my forced hydrolysis study.
-
Potential Cause A: Insufficiently Harsh Conditions. The compound may be highly stable at neutral pH and ambient temperature. Forced degradation studies are designed to accelerate degradation by pushing conditions beyond normal storage.
-
Potential Cause B: High Stability of Nitrile and Cyclopropane Moieties. Both the nitrile group and the cyclopropane ring can be resistant to degradation under mild conditions.[4]
-
Suggested Solution:
-
Increase Stress: Gradually increase the severity of your conditions. For acid hydrolysis, start with 0.1 M HCl and escalate to 1 M HCl. For base hydrolysis, use 0.1 M to 1 M NaOH.
-
Introduce Heat: Perform the incubation at elevated temperatures, such as 50-80°C. Ensure you run a control sample in parallel (parent compound in solution at the same temperature) to distinguish thermal degradation from hydrolysis.
-
Extend Incubation Time: Increase the duration of the experiment from hours to days, with appropriate time points to monitor slow degradation.
-
Issue 2: My HPLC/LC-MS analysis shows a complex profile with multiple unexpected peaks.
-
Potential Cause A: Formation of Multiple Intermediates. Degradation is not always a simple A -> B conversion. You may be seeing the amide intermediate from nitrile hydrolysis, multiple hydroxylated isomers on the phenyl ring, or products of ring cleavage.[12]
-
Potential Cause B: Photodegradation. If samples are not protected from light during preparation, incubation, or analysis, unintended photodegradation can occur, creating additional peaks.[6]
-
Suggested Solution: Systematic Peak Identification Workflow
-
Protect from Light: Repeat the experiment with amber vials and minimal light exposure to rule out photodegradation.
-
High-Resolution Mass Spectrometry (HRMS): Use an LC-QTOF or Orbitrap MS to obtain accurate mass measurements for each peak. This allows you to propose elemental formulas.
-
MS/MS Fragmentation: Fragment the parent ion of each unknown peak. Compare the fragmentation patterns to the parent compound and to theoretical fragmentation of proposed structures. For example, a hydroxylated derivative should show a mass shift of +16 Da from the parent and may exhibit characteristic fragmentation patterns.
-
Reference Standards: If possible, synthesize or purchase potential degradants (like 1-(4-chlorophenyl)cyclopropanecarboxylic acid) to confirm peak identity by retention time and mass spectrum.[2]
-
Issue 3: I observe toxicity to my microbial culture during a biodegradation experiment.
-
Potential Cause: Parent Compound or Metabolite Toxicity. Chlorinated aromatic compounds can be toxic to microorganisms.[5] Furthermore, as discussed in FAQ #5, the carboxylic acid metabolite has a known mechanism for cellular toxicity which could affect microbial health.[16]
-
Suggested Solution:
-
Lower Initial Concentration: Start with a much lower concentration of the parent compound (e.g., 1-10 mg/L) to minimize toxic effects.
-
Acclimation Period: Use a microbial consortium from a relevant environment (e.g., industrial wastewater sludge) and acclimate it by gradually exposing it to increasing concentrations of the compound over several weeks. This can select for and induce the necessary degradative enzymes.
-
Monitor Toxicity: Use a viability assay (e.g., resazurin reduction, plate counts) in parallel with your degradation measurements to correlate the disappearance of the parent compound with microbial health.
-
Issue 4: I can't achieve good HPLC separation between the parent nitrile and the carboxylic acid degradant.
-
Potential Cause: Suboptimal Mobile Phase pH. The carboxylic acid degradant has a pKa around 4-5. At a mobile phase pH above its pKa, it will be deprotonated (anionic), while the parent nitrile remains neutral. At a pH below its pKa, it will be protonated (neutral). This change in ionization state dramatically affects its retention on a reverse-phase column.
-
Suggested Solution: pH Adjustment.
-
Acidify the Mobile Phase: Adjust the aqueous component of your mobile phase to a pH of ~2.5-3.0 using formic acid or phosphoric acid. At this pH, the carboxylic acid will be fully protonated and more retained on a C18 column, which should significantly increase its separation from the neutral parent compound.
-
Gradient Optimization: If co-elution persists, optimize the organic gradient (e.g., acetonitrile or methanol) to fine-tune the separation. A shallower gradient around the elution time of the two compounds can improve resolution.
-
Section 3: Protocols, Data, and Visualizations
Protocol 1: Standard Forced Hydrolysis Study
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Prepare Stress Solutions:
-
Acid: 0.1 M and 1 M Hydrochloric Acid.
-
Base: 0.1 M and 1 M Sodium Hydroxide.
-
Neutral: HPLC-grade water.
-
-
Initiate Experiment: In separate amber vials, add a small aliquot of the stock solution to each stress solution to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent from the stock is less than 5% of the total volume.
-
Incubation: Place the vials in a controlled temperature bath at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: Immediately neutralize the acid samples with an equivalent amount of NaOH and the base samples with HCl to stop the reaction.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or HPLC-MS method. Compare results to a control sample stored at 2-8°C.
Data Table 1: Predicted Degradation Products for Mass Spectrometry
| Product Name | Transformation | Molecular Formula | Exact Mass [M+H]⁺ | Exact Mass [M-H]⁻ |
| Parent Compound | - | C₁₀H₈ClN | 178.0418 | 176.0273 |
| Amide Intermediate | Nitrile Hydrolysis | C₁₀H₁₀ClNO | 196.0524 | 194.0380 |
| Carboxylic Acid | Nitrile Hydrolysis | C₁₀H₉ClO₂ | 197.0364 | 195.0220 |
| Monohydroxylated Derivative | Aromatic Oxidation | C₁₀H₈ClNO | 194.0368 | 192.0222 |
| Dihydroxylated Derivative | Aromatic Oxidation | C₁₀H₈ClNO₂ | 210.0317 | 208.0170 |
| Dechlorinated Parent | Dechlorination | C₁₀H₉N | 144.0808 | 142.0662 |
Visualization 1: Predicted Degradation Pathways
Caption: Primary degradation pathways of this compound.
Visualization 2: Troubleshooting Workflow for Unknown Peaks
Caption: Workflow for identifying unknown degradation products using LC-MS.
References
- BenchChem. (n.d.). Technical Support Center: Degradation of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Patsnap Eureka. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- Padmashali, B., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116.
- National Institutes of Health. (n.d.). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC.
- PubMed. (2011). Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers.
- White Rose eTheses Online. (2009). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products.
- Regulations.gov. (n.d.). ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER.
- Oakwood Chemical. (n.d.). 1-(4-Chlorophenyl)cyclopropane carbonitrile.
- MySkinRecipes. (n.d.). This compound.
- Figshare. (1999). Photocatalytic Degradation of 4-Chlorophenol. 1. The Hydroquinone Pathway.
- PubMed. (2013). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution.
- MDPI. (2022). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites.
- PubChem. (n.d.). 1-(4-chlorophenyl)-N-[[(2R)-4-(2,3-dihydro-1H-inden-2-yl)-5-oxomorpholin-2-yl]methyl]cyclopropane-1-carboxamide.
- MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- ScienceDirect. (n.d.). Toxicity, degradation and metabolic pathway of 4-chlorinephenol in Chlorella vulgaris.
- Eawag-BBD. (1999). 1,4-Dichlorobenzene Degradation Pathway.
- PubMed Central. (2018). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review.
- ResearchGate. (2004). Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography.
- CDC. (1998). ORGANONITROGEN PESTICIDES 5601.
- Bulgarian Chemical Communications. (2019). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- PubChemLite. (n.d.). 1-(4-chlorophenyl)cyclopentanecarbonitrile (C12H12ClN).
- EPA. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals.
- ITRC. (2020). Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane.
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- ResearchGate. (2014). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
- National Institutes of Health. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
- PubMed. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon.
- PubMed. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity.
- PubMed. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro.
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- 3. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Minimizing byproduct formation in Grignard-based cyclopropane synthesis
Technical Support Center: Grignard-Based Cyclopropane Synthesis
Welcome to the technical support center for Grignard-based cyclopropane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming cyclopropane rings using organomagnesium reagents. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind byproduct formation to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reagent formation is sluggish or fails to initiate. What's the primary cause?
A: The most common culprit is the passivation of the magnesium metal surface by a layer of magnesium oxide (MgO).[1] This inert layer prevents the oxidative addition of the organohalide. Additionally, even trace amounts of moisture in your glassware or solvent will quench the highly reactive Grignard reagent as it forms.[2]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) or oven-dried overnight at >120 °C. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers) or obtained from a commercial anhydrous source and used immediately.[1]
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods exist, with mechanical and chemical activation being the most common. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: I'm observing a significant high-boiling point byproduct. What is it and how can I prevent it?
A: This is likely a homocoupling product (R-R) from a Wurtz-type side reaction .[3] It occurs when a newly formed Grignard molecule (R-MgX) reacts with a molecule of the unreacted starting organohalide (R-X).[4][5] This side reaction is particularly prevalent with more reactive halides (iodides, bromides) and at higher temperatures.[1][6]
Mitigation Strategies:
-
Slow Halide Addition: Add the organohalide dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[3][7]
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can significantly accelerate the rate of Wurtz coupling.[6][7]
-
Solvent Choice: For certain substrates, like benzyl halides, solvents such as 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling more effectively than standard THF.[8]
-
Sufficient Magnesium Surface Area: Ensure you are using a sufficient excess of highly activated magnesium to promote rapid Grignard formation.[3]
Q3: My reaction involves an ester substrate (e.g., Kulinkovich reaction), but I'm getting a tertiary alcohol instead of the cyclopropanol. Why?
A: You are observing a classic double addition. The initial product of a Grignard addition to an ester is a ketone intermediate.[9] This ketone is often more reactive towards the Grignard reagent than the starting ester. If the Grignard reagent is not consumed or sterically hindered, it will rapidly attack the ketone to form a tertiary alcohol after workup.[10]
Solution: This is a fundamental challenge in using Grignard reagents with esters. For cyclopropanation, the Kulinkovich reaction cleverly circumvents this by using a titanium catalyst. The Grignard reagent (e.g., EtMgBr) reacts with the titanium(IV) alkoxide to form a titanacyclopropane intermediate.[11][12] This intermediate is what reacts with the ester in a concerted fashion to form the cyclopropanol, avoiding the formation of a free ketone intermediate.[13][14] Ensure your titanium catalyst is active and used in the correct stoichiometry.
Troubleshooting Guide: The Kulinkovich Reaction
The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters and Grignard reagents, catalyzed by titanium(IV) alkoxides like Ti(Oi-Pr)₄.[11][15] However, several side reactions can lower the yield.
Issue 1: Low yield of cyclopropanol and formation of ethene/ethane gas.
Root Cause: The formation of the active titanacyclopropane species from a Grignard reagent with β-hydrogens (like EtMgBr) proceeds via β-hydride elimination, which releases an alkane (ethane).[13][16] A non-productive side reaction can occur where the titanacyclopropane reacts with additional Ti(Oi-Pr)₄, leading to the formation of ethene and inactive Ti(III) species.[11]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Kulinkovich reaction.
Optimization Strategies:
-
Reagent Stoichiometry: The unproductive side reaction that generates ethene is most significant when the ratio of Ti(Oi-Pr)₄ to EtMgBr approaches 1:1.[11] Using an excess of the Grignard reagent (typically 2.5 to 3 equivalents relative to the ester) helps ensure the catalytic cycle proceeds efficiently.[16]
-
Temperature Control: While the reaction is often run in refluxing ether, for sensitive substrates, maintaining a lower temperature (0 °C to room temperature) can minimize decomposition pathways.
Issue 2: Poor diastereoselectivity with substituted esters.
Root Cause: The diastereoselectivity of the Kulinkovich reaction is influenced by the steric and electronic properties of the ester substrate and the Grignard reagent used.[11] The transition state involves the coordination of the ester's carbonyl group to the titanacyclopropane, and the substituents dictate the favored approach.[12]
Optimization Strategies:
-
Choice of Grignard Reagent: Using bulkier Grignard reagents (e.g., PrMgX, BuMgX) can lead to higher diastereoselectivity in some cases.[11]
-
Chiral Auxiliaries: For asymmetric synthesis, variations using chiral ligands on the titanium center have been developed to control enantioselectivity.[12]
Troubleshooting Guide: Grignard Reactions with Carbonyls
When the goal is cyclopropanation via a magnesium carbenoid reacting with an α,β-unsaturated carbonyl, or an intramolecular cyclization, the interaction of the Grignard functionality with the carbonyl group is critical.
Issue: My reaction with an α,β-unsaturated ketone gives 1,2-addition instead of the desired 1,4-addition needed for some cyclopropanation strategies.
Root Cause: Grignard reagents are considered "hard" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, they preferentially attack the "hard" electrophilic center of the carbonyl carbon (1,2-addition) rather than the "soft" electrophilic β-carbon (1,4-addition).[17][18]
Reaction Pathway Competition
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. Kulinkovich Reaction [organic-chemistry.org]
- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 13. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 14. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Enhancing Diastereoselectivity in Cyclopropanation Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for diastereoselective cyclopropanation. This guide is designed to provide you, the research scientist, with practical, in-depth solutions to common challenges encountered in the stereocontrolled synthesis of cyclopropanes. Cyclopropane rings are critical structural motifs in medicinal chemistry, often used to enhance potency, modulate metabolic stability, and refine the three-dimensional geometry of drug candidates.[1] Achieving precise control over their stereochemistry is therefore not just an academic exercise, but a critical step in the development of novel therapeutics.
This resource moves beyond simple protocols to explain the underlying principles governing diastereoselectivity. By understanding the "why" behind a given experimental outcome, you can more effectively troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges researchers face when aiming for high diastereoselectivity. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Poor Diastereoselectivity (Low d.r.)
You've run your reaction, and the NMR or chiral chromatography shows a mixture of diastereomers, with a diastereomeric ratio (d.r.) far from the desired >95:5.
-
Suboptimal Reaction Temperature: The energy difference between the transition states leading to the different diastereomers is insufficient at the current reaction temperature.
-
Incorrect Catalyst or Ligand Choice: The chiral environment provided by the catalyst-ligand complex is not effective for your specific substrate.[2]
-
Solvent Effects: The solvent may not adequately stabilize the more ordered, selective transition state or may interfere with catalyst-substrate interactions.
-
Steric or Electronic Mismatch: The inherent steric and electronic properties of your alkene or carbene precursor may favor the formation of multiple diastereomers.
-
Presence of Water or Other Impurities: Trace amounts of water can hydrolyze reagents or alter the catalyst's active state, while other impurities can act as inhibitors.[2]
-
Optimize Reaction Temperature: Lowering the temperature is often the most effective first step.[3] This increases the energy gap (ΔΔG‡) between the competing diastereomeric transition states, favoring the lower-energy pathway.
-
Action: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -50 °C, -78 °C) and analyze the d.r. at each point. Use a cryostat for precise temperature control.
-
-
Screen Catalysts and Ligands: The choice of catalyst and its associated chiral ligand is the most critical factor in catalyst-controlled reactions.[2]
-
Leverage Substrate Control with Directing Groups: For substrates containing coordinating functional groups like hydroxyls or amides, their ability to direct the reagent to one face of the alkene can provide powerful stereocontrol.[6][7] The Simmons-Smith cyclopropanation of allylic alcohols is a classic example where the hydroxyl group coordinates to the zinc carbenoid, ensuring delivery of the methylene group to the syn face.[8]
-
Action: If your substrate lacks a directing group, consider introducing one at a strategic position. This can often override the inherent facial bias of the alkene.
-
-
Solvent Screening: The polarity and coordinating ability of the solvent can have a profound impact.
-
Action: Test a range of solvents, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., DCM, THF, Et2O). Sometimes, a less intuitive choice may provide the best results due to specific solvation effects.
-
-
Ensure Anhydrous and Inert Conditions: Many cyclopropanation reagents and catalysts are sensitive to air and moisture.[2]
-
Action: Thoroughly oven- or flame-dry all glassware. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify reagents if their quality is suspect.
-
Caption: A workflow for systematically troubleshooting low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How exactly does lowering the temperature improve diastereoselectivity?
A: The diastereomeric ratio (d.r.) is determined by the difference in the free energies of activation (ΔΔG‡) for the two competing pathways that form the diastereomers. According to the Eyring equation, the ratio of the rate constants (k1/k2) is exponentially related to this energy difference and inversely related to temperature (T). By lowering the temperature, you make the reaction more sensitive to small differences in activation energy. The pathway with the slightly lower activation barrier becomes significantly more favored, leading to a higher d.r.
Q2: I am performing a Simmons-Smith reaction on an allylic alcohol. Why is it so selective?
A: The high diastereoselectivity arises from a substrate-directing effect.[6] The hydroxyl group of the allylic alcohol coordinates with the zinc atom of the iodomethylzinc iodide reagent (the "Simmons-Smith reagent").[8] This coordination event delivers the methylene group to the same face of the double bond as the hydroxyl group, leading to the syn diastereomer. This pre-coordination creates a rigid, well-defined transition state that is much lower in energy than the alternative transition state lacking this interaction.
Caption: Coordination of the hydroxyl group to the zinc carbenoid reagent.
Q3: My alkene is electron-deficient. Are there specific catalyst systems that work better for these substrates?
A: Yes, the electronic nature of the alkene is a critical consideration. Many traditional catalysts, particularly those used with diazoacetates, form electrophilic metallocarbenes that react sluggishly with electron-deficient olefins.[9] For these challenging substrates, consider the following:
-
Cobalt(II)-based Metalloradical Catalysis: These systems have shown efficacy for asymmetric cyclopropanation of donor-type diazo reagents with electron-deficient alkenes.[10]
-
Engineered Biocatalysts: Myoglobin-based carbene transferases have been engineered to effectively cyclopropanate electron-deficient alkenes with high efficiency and stereoselectivity, often through a radical-based mechanism.[9]
-
Corey-Chaykovsky Reaction: This method, using sulfur ylides, is a classic approach for the cyclopropanation of electron-deficient π-systems like α,β-unsaturated carbonyl compounds.[1]
Q4: What is the difference between a carbenoid and a free carbene, and how does it affect the reaction?
A: A free carbene is a neutral, divalent carbon species that is highly reactive and generally unselective. Reactions involving free carbenes, such as those generated from the thermal decomposition of diazo compounds without a metal catalyst, often give poor stereoselectivity.[11] A carbenoid , on the other hand, is a carbene equivalent where the carbenic carbon is complexed to a metal (e.g., Zn, Rh, Cu). This metal-carbon bond tames the reactivity of the carbene, making the transfer to an alkene more controlled and predictable. In catalytic asymmetric cyclopropanation, the chiral ligands on the metal create a specific steric and electronic environment that directs the approach of the alkene, enabling high levels of stereoselectivity.[6]
Data Reference Table
The selection of a chiral catalyst system is often empirical. The table below, compiled from representative literature, illustrates how catalyst choice can dramatically influence both diastereoselectivity and enantioselectivity for a model reaction.
Table 1: Catalyst Performance in the Cyclopropanation of Styrene with Methyl Phenyldiazoacetate [4]
| Entry | Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) |
| 1 | Rh₂(R-DOSP)₄ | >95:5 | 87 |
| 2 | Rh₂(S-PTAD)₄ | >95:5 | <60 |
| 3 | Rh₂(R-BNP)₄ | >95:5 | <60 |
Data shows that for this specific transformation, the Rh₂(R-DOSP)₄ catalyst is superior. However, for ortho-substituted aryldiazoacetates, Rh₂(S-PTAD)₄ often provides the highest levels of enantioinduction. This highlights the necessity of catalyst screening for each new class of substrate.[4]
Experimental Protocols
Protocol 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation
This protocol describes a typical procedure for the highly diastereoselective cyclopropanation of an allylic alcohol.
Materials:
-
Allylic alcohol (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 equiv)
-
Diiodomethane (CH₂I₂), (2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar and septum
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, add the allylic alcohol (1.0 equiv) to the round-bottom flask. Dissolve it in anhydrous DCM (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution for an additional 15 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (2.0 equiv) dropwise over 10 minutes. A white precipitate (zinc iodide) may form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation
This protocol outlines a general procedure for a dirhodium(II)-catalyzed reaction using a diazoacetate. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
Materials:
-
Alkene (e.g., Styrene) (5.0 equiv)
-
Chiral Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄) (0.01 equiv)
-
Diazoacetate (e.g., methyl phenyldiazoacetate) (1.0 equiv)
-
Anhydrous solvent (e.g., DCM)
-
Syringe pump
Procedure:
-
Setup: To an oven-dried flask under an inert atmosphere, add the chiral dirhodium(II) catalyst and the alkene dissolved in anhydrous solvent.
-
Slow Addition: Prepare a separate solution of the diazoacetate in the anhydrous solvent. Using a syringe pump, add the diazoacetate solution to the stirred catalyst/alkene mixture over a period of 4-8 hours. Note: Slow addition is crucial to keep the concentration of the diazo compound low, minimizing side reactions like dimer formation and improving selectivity.
-
Reaction: After the addition is complete, allow the reaction to stir at the designated temperature for an additional 1-2 hours or until TLC/GC-MS analysis shows full consumption of the diazoacetate.
-
Quenching: If necessary, quench any remaining diazo compound by adding a few drops of acetic acid.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.
References
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
- Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science, [Link]
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Deriv
- Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange, [Link]
- Stereoselective Cyclopropanation Reactions. Chemical Reviews, [Link]
- Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA, [Link]
- Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts.
- 48.2.3 Cyclopropanes (Update 2022).
- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society, [Link]
- Guide to Enantioselective Dirhodium(II)
- Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. Journal of the American Chemical Society, [Link]
- Stereoselective Cyclopropanation Reactions.
- Cyclopropan
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
Introduction
1-(4-Chlorophenyl)cyclopropanecarbonitrile is a molecule of significant interest in medicinal chemistry and materials science.[1] Its rigid cyclopropane scaffold, combined with the electronic properties of the chlorophenyl and nitrile groups, makes it a valuable building block in the synthesis of novel compounds.[1] Accurate structural confirmation is a critical, non-negotiable step in the research and development pipeline to ensure the compound's identity, purity, and downstream efficacy and safety.
This guide provides a comprehensive comparison of the primary analytical techniques used to elucidate and confirm the structure of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to provide researchers, scientists, and drug development professionals with a robust framework for structural verification.
The Gold Standard: A Multi-pronged Spectroscopic Approach
The unequivocal confirmation of a chemical structure rarely relies on a single technique. Instead, a synergistic application of multiple spectroscopic methods provides a self-validating system, where each technique offers a unique piece of the structural puzzle. For this compound, the core analytical triad consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In cases of ambiguity or for absolute configuration determination, X-ray Crystallography serves as the ultimate arbiter.[2][3]
Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized batch of this compound is outlined below. This workflow ensures a comprehensive and efficient analysis.
Caption: A typical workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A range of -2 to 12 ppm is appropriate.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
¹³C NMR Acquisition:
-
Instrument: The same spectrometer as for ¹H NMR.
-
Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C.
-
Spectral Width: A range of 0 to 200 ppm is standard.
-
-
Interpreting the Data: Expected vs. Observed
The following tables compare the expected chemical shifts for the protons and carbons of this compound with typical observed values.
Table 1: ¹H NMR Data Comparison
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale for Chemical Shift |
| Aromatic (H-2', H-6') | 7.3 - 7.5 | Doublet (d) | 2H | Ortho to the electron-withdrawing chlorine atom, resulting in deshielding. |
| Aromatic (H-3', H-5') | 7.2 - 7.4 | Doublet (d) | 2H | Meta to the chlorine atom. |
| Cyclopropyl (CH₂) | 1.2 - 1.8 | Multiplets (m) | 4H | The strained cyclopropane ring protons appear in a characteristic upfield region. The diastereotopic nature of the protons leads to complex splitting patterns. |
Table 2: ¹³C NMR Data Comparison
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Quaternary (C-1) | 20 - 30 | The quaternary carbon of the cyclopropane ring attached to the phenyl group and nitrile. |
| Nitrile (C≡N) | 115 - 125 | The characteristic chemical shift for a nitrile carbon. |
| Aromatic (C-1') | 135 - 145 | The ipso-carbon attached to the cyclopropane ring. |
| Aromatic (C-4') | 130 - 140 | The carbon atom bonded to the chlorine. |
| Aromatic (C-2', C-6') | 128 - 135 | Aromatic carbons ortho to the chlorine. |
| Aromatic (C-3', C-5') | 125 - 130 | Aromatic carbons meta to the chlorine. |
| Cyclopropyl (CH₂) | 15 - 25 | The methylene carbons of the highly shielded cyclopropane ring. |
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
MS Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution data.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Data Analysis: The Molecular Ion Peak
For this compound (C₁₀H₈ClN), the expected monoisotopic mass is approximately 177.0345 g/mol .[5] A key feature to look for is the isotopic pattern of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the M⁺ peak.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z (High Resolution) | Expected Isotopic Pattern |
| [M]⁺ (with ³⁵Cl) | ~177.0345 | Major peak |
| [M+2]⁺ (with ³⁷Cl) | ~179.0316 | Approximately 32% of the [M]⁺ peak intensity |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and straightforward method to identify the key functional groups present in a molecule.[6]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
IR Spectrum Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Key Vibrational Frequencies
The IR spectrum of this compound will exhibit characteristic absorption bands.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
| C≡N (Nitrile) | 2220 - 2260 | Stretching vibration of the nitrile group. This is a sharp and typically medium-intensity band.[7][8] |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C=C (Aromatic) | 1450 - 1600 | Ring stretching vibrations of the phenyl group. |
| C-H (Cyclopropyl) | ~3000 | C-H stretching vibrations of the cyclopropane ring. |
| C-Cl | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |
X-ray Crystallography: The Definitive Structure
When NMR, MS, and IR data are ambiguous, or when the absolute stereochemistry needs to be determined for a chiral analog, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state.[3][9][10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the compound, which is often the most challenging step.[9] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with an X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model to obtain precise bond lengths, bond angles, and atomic coordinates.
-
An X-ray crystal structure provides the ultimate confirmation of the connectivity and stereochemistry of this compound.[2][11]
Comparison with Alternatives
While the combination of NMR, MS, and IR is the standard for structural confirmation, alternative or complementary techniques can be employed.
-
Elemental Analysis: This classical technique provides the percentage composition of elements (C, H, N) in the compound. The experimental values should match the theoretical values calculated from the molecular formula.
-
UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule, particularly the aromatic system. However, it is less structurally informative than NMR or IR.
Conclusion
The structural confirmation of this compound is most reliably achieved through a synergistic combination of ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This multi-technique approach provides a self-validating system that confirms the carbon-hydrogen framework, molecular weight, and key functional groups. For definitive and unambiguous structural elucidation, especially in cases of stereochemical complexity, single-crystal X-ray crystallography is the gold standard. By following the detailed protocols and understanding the expected data outlined in this guide, researchers can confidently verify the structure of this important chemical entity.
References
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- PrepChem.com. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile.
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- The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.
- PubChemLite. (n.d.). 1-(4-chlorophenyl)cyclopentanecarbonitrile (C12H12ClN).
- MDPI. (2020). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies.
- ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b).
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- ResearchGate. (2006). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[12][12]octane.
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
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A Comparative Guide to the Spectroscopic Interpretation of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
This guide provides an in-depth analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Chlorophenyl)cyclopropanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the molecule's structural features through ¹H and ¹³C NMR spectroscopy. Furthermore, it presents a comparative overview of alternative analytical techniques, such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a comprehensive toolkit for the structural elucidation of this and similar small molecules.
Introduction: The Significance of Spectroscopic Analysis
This compound is a small organic molecule featuring a unique combination of a para-substituted aromatic ring, a strained cyclopropane ring, and a nitrile functional group. The precise characterization of such molecules is paramount in medicinal chemistry and materials science, where structure dictates function. NMR spectroscopy stands as a cornerstone technique for unambiguous structure determination, offering detailed insights into the chemical environment of each atom. This guide will dissect the spectral data, explaining the causality behind the observed chemical shifts and coupling patterns, thereby providing a robust framework for analysis.
Part 1: In-Depth NMR Spectral Interpretation
The structural complexity of this compound gives rise to a distinct and informative NMR spectrum. Understanding the electronic effects of the chloro, cyano, and cyclopropyl groups is key to an accurate interpretation.
¹H NMR Spectroscopy: Unraveling the Proton Environments
The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the diastereotopic protons of the cyclopropane ring.
-
Aromatic Region (δ 7.2-7.5 ppm): The para-substituted chlorobenzene ring gives rise to a characteristic AA'BB' system, which often appears as two sets of doublets.[1][2] The protons ortho to the chlorine atom (H-2' and H-6') are chemically equivalent, as are the protons meta to the chlorine (H-3' and H-5'). The electron-withdrawing nature of the chlorine atom and the cyclopropyl group influences the chemical shifts of these protons, typically causing them to resonate in the range of 7.14 to 7.43 ppm.[1][3]
-
Cyclopropane Region (δ 1.0-2.0 ppm): The cyclopropane ring protons are significantly shielded due to the ring's unique electronic structure, which induces a ring current.[4][5][6] This results in their signals appearing at unusually high fields (upfield). The four protons on the cyclopropane ring are diastereotopic due to the chiral center at C1. This means they are chemically non-equivalent and will appear as distinct signals. They are expected to show complex splitting patterns due to geminal (coupling between protons on the same carbon) and cis/trans vicinal (coupling between protons on adjacent carbons) couplings. The chemical shifts for unsubstituted cyclopropane protons are observed around 0.22 ppm.[4][5] However, the deshielding effects of the adjacent aromatic ring and nitrile group will shift these signals downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.
-
Aromatic Carbons (δ 125-135 ppm): The chlorobenzene ring will show four distinct signals.[7][8]
-
C1' (ipso-carbon attached to the cyclopropyl group): This quaternary carbon will be deshielded and its signal may be weak.
-
C2' and C6' (ortho to chlorine): These carbons are equivalent and will show a single resonance.
-
C3' and C5' (meta to chlorine): These carbons are also equivalent.
-
C4' (ipso-carbon attached to chlorine): This carbon's chemical shift is significantly influenced by the electronegative chlorine atom.[9] For chlorobenzene, the chemical shifts are approximately 134.3 ppm (C1), 128.6 ppm (C2, C6), 129.7 ppm (C3, C5), and 126.4 ppm (C4).[7]
-
-
Cyclopropane Carbons (δ 10-30 ppm): The carbon atoms of the cyclopropane ring are highly shielded, with unsubstituted cyclopropane resonating at -2.7 ppm.[10]
-
C1 (quaternary carbon): Attached to the aromatic ring and the nitrile group, this carbon will be significantly deshielded compared to the other cyclopropane carbons.
-
C2 and C3 (methylene carbons): These two carbons are equivalent by symmetry and will appear as a single signal in a shielded region of the spectrum.
-
-
Nitrile Carbon (δ 115-125 ppm): The carbon of the cyano group typically resonates in this downfield region.[11][12] Its signal is often of lower intensity due to the lack of directly attached protons and a longer relaxation time.
Predicted NMR Data Summary
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (H-2', H-6') | ~7.4 | Doublet | AA'BB' system |
| Aromatic Protons (H-3', H-5') | ~7.3 | Doublet | AA'BB' system |
| Cyclopropane Protons | 1.0 - 2.0 | Multiplets | Complex splitting due to diastereotopicity |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C1' (ipso-Aryl) | ~135-140 | Quaternary | |
| C2', C6' (ortho-Aryl) | ~129 | ||
| C3', C5' (meta-Aryl) | ~130 | ||
| C4' (ipso-Cl) | ~134 | ||
| C1 (Quaternary Cyclopropyl) | ~20-30 | Quaternary | |
| C2, C3 (Methylene Cyclopropyl) | ~10-20 | ||
| CN (Nitrile) | ~118-122 | Quaternary, weak signal |
Part 2: A Comparative Look at Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach often provides a more complete picture.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[15][16] For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₀H₈ClN. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[17] The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent tool for identifying functional groups within a molecule.[19][20]
-
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group conjugated with the aromatic ring.[21][22]
-
Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic bands for the para-substituted aromatic ring will be present in the fingerprint region (below 1500 cm⁻¹).
-
C-Cl Stretch: A stretching vibration for the carbon-chlorine bond is expected in the range of 800-600 cm⁻¹.
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Unambiguous structure determination. | Lower sensitivity, requires larger sample amounts. |
| MS | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, small sample size required.[13] | Does not provide detailed connectivity or stereochemistry. |
| FTIR | Presence of functional groups. | Fast, non-destructive, and relatively inexpensive. | Provides limited information on the overall molecular structure. |
Part 3: Experimental Protocols and Data Visualization
Standard NMR Sample Preparation and Acquisition
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
Experimental Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as its deuterium signal does not interfere with the sample signals, and its residual proton signal is well-characterized.[1][23]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7][23]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Visualization
Visualizing the relationships between the molecular structure and the expected spectral data is crucial for a clear understanding.
Caption: Molecular structure of this compound.
Caption: A typical workflow for the spectroscopic analysis of a small molecule.
Conclusion
The structural elucidation of this compound is a prime example of the power of modern spectroscopic techniques. While ¹H and ¹³C NMR provide the most detailed structural information, a comprehensive analysis is best achieved through the synergistic use of complementary methods like Mass Spectrometry and FTIR spectroscopy. This guide has provided a detailed framework for the interpretation of its NMR spectra, grounded in the fundamental principles of chemical structure and electronic effects. By following the outlined protocols and understanding the comparative strengths of each analytical technique, researchers can confidently and accurately characterize this and other novel small molecules.
References
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A Senior Application Scientist's Guide to the Synthesis of Substituted Cyclopropanecarbonitriles
Introduction: The Strategic Value of the Nitrile-Functionalized Cyclopropane Scaffold
The cyclopropane ring, a motif of deceptively simple structure, is a cornerstone in modern medicinal chemistry and organic synthesis.[1] Its unique conformational properties and strained three-membered ring allow it to act as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often leading to enhanced metabolic stability, improved binding affinity, and fine-tuned physicochemical properties. The incorporation of a nitrile group further elevates its synthetic utility, providing a versatile handle for transformation into amines, carboxylic acids, and various heterocyclic systems. Consequently, the development of efficient and stereoselective methods for constructing substituted cyclopropanecarbonitriles is of paramount importance to researchers in drug discovery and process development.
This guide provides an in-depth comparison of the three principal strategies for synthesizing these valuable building blocks: Michael-Initiated Ring Closure (MIRC), Transition-Metal-Catalyzed Cyclopropanation, and Simmons-Smith type reactions. We will dissect the mechanistic underpinnings of each route, evaluate their respective scopes and limitations, and provide representative experimental data and protocols to inform your synthetic planning.
Route 1: Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) represents one of the most direct and atom-economical approaches to highly functionalized cyclopropanecarbonitriles. This strategy relies on a tandem reaction sequence where a nucleophile undergoes a conjugate addition to a Michael acceptor, generating an enolate that subsequently participates in an intramolecular cyclization to forge the three-membered ring.[2][3]
Mechanistic Rationale and Causality
The success of the MIRC pathway is predicated on the careful selection of a substrate containing both a Michael acceptor and a suitable leaving group. A common and effective variant involves the reaction of a carbanion, generated from a deprotonated acetonitrile derivative, with an α-bromo-α,β-unsaturated nitrile.
The reaction proceeds via two key steps:
-
Michael Addition: A base, typically a non-nucleophilic one like cesium carbonate (Cs₂CO₃) or DBU, deprotonates the α-carbon of the donor acetonitrile, creating a nucleophilic carbanion. This carbanion then attacks the β-position of the electron-deficient α-bromoennitrile in a 1,4-conjugate addition.
-
Intramolecular Cyclization: The resulting enolate intermediate undergoes a rapid intramolecular SN2-type displacement of the bromide ion, closing the three-membered ring.
This method's primary advantage is its operational simplicity and the avoidance of toxic or unstable reagents like diazo compounds.[1] Furthermore, being a transition-metal-free process, it eliminates concerns about metal contamination in the final product, a critical consideration in pharmaceutical synthesis.[1]
Caption: General mechanism of the Michael-Initiated Ring Closure (MIRC).
Performance Data & Substrate Scope
The MIRC approach is particularly effective for the synthesis of dinitrile-substituted cyclopropanes.[1] The reaction exhibits broad functional group tolerance and generally proceeds in moderate to excellent yields.
| Entry | Acetonitrile Derivative (R¹) | α-Bromoennitrile (R²) | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | 95 | [1] |
| 2 | 4-Chlorophenyl | Phenyl | 93 | [1] |
| 3 | 2-Naphthyl | Phenyl | 91 | [1] |
| 4 | 2-Pyridyl | 4-Chlorophenyl | 85 | [1] |
| 5 | Phenyl | Ethyl | 75 | [1] |
Field-Proven Experimental Protocol: Synthesis of trans-2,3-diphenyl-1,1-dicyanocyclopropane
-
Reagents: 2-phenylacetonitrile (1.0 mmol), α-bromo-cinnamonitrile (1.2 mmol), Cesium Carbonate (Cs₂CO₃, 2.0 mmol), Acetonitrile (MeCN, 5 mL).
-
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenylacetonitrile and α-bromo-cinnamonitrile.
-
Add anhydrous MeCN followed by the addition of Cs₂CO₃.
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired product. The trans isomer is typically the major product.[1]
-
Route 2: Transition-Metal-Catalyzed Cyclopropanation
This route provides access to cyclopropanecarbonitriles through the reaction of an alkene with a carbene precursor, most notably diazoacetonitrile, catalyzed by a transition metal.[4] This method is powerful for its broad substrate scope and the high degree of stereocontrol achievable through catalyst design.[5]
Mechanistic Rationale and Causality
The catalytic cycle is initiated by the reaction of the diazo compound with the metal catalyst (e.g., rhodium or cobalt complexes) to form a highly reactive metal-carbene intermediate after the extrusion of dinitrogen gas.[4][6] This electrophilic carbene is then transferred to the alkene substrate.
The stereochemical outcome is a direct function of the catalyst's ligand architecture. Chiral ligands create a chiral environment around the metal center, which directs the approach of the alkene to the metal-carbene, enabling high diastereo- and enantioselectivity.[5] A significant advancement in this area is the use of engineered enzymes, such as myoglobin variants, which can catalyze this transformation with exceptional levels of stereocontrol.[5][7]
A primary consideration for this route is the hazardous nature of diazoacetonitrile, which is explosive and requires careful handling or in situ generation.
Sources
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A Tale of Two Rings: A Comparative Guide to 1-(4-Chlorophenyl)cyclopropanecarbonitrile and 1-(4-chlorophenyl)cyclobutanecarbonitrile in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug development, the judicious selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Small, strained carbocyclic rings, in particular, have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to lead compounds. This guide provides an in-depth comparative analysis of two such scaffolds: 1-(4-Chlorophenyl)cyclopropanecarbonitrile and 1-(4-chlorophenyl)cyclobutanecarbonitrile. Through a blend of synthetic protocols, physicochemical property analysis, and insights from medicinal chemistry, we aim to equip researchers with the knowledge to make informed decisions when incorporating these valuable building blocks into their synthetic endeavors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two molecules is the cornerstone of their effective application. The seemingly subtle difference of a single carbon atom in the cycloalkane ring gives rise to notable distinctions in their physical characteristics.
| Property | This compound | 1-(4-chlorophenyl)cyclobutanecarbonitrile |
| Molecular Formula | C₁₀H₈ClN | C₁₁H₁₀ClN |
| Molecular Weight | 177.63 g/mol [1] | 191.66 g/mol [2][3] |
| Boiling Point | Not explicitly available | 295 °C (lit.)[4][5][6] |
| Density | Not explicitly available | 1.137 g/mL at 25 °C (lit.)[4][5][6] |
| Refractive Index | Not explicitly available | n20/D 1.548 (lit.)[4][5][6] |
| CAS Number | 64399-27-5[1] | 28049-61-8[2][3] |
The lack of readily available experimental data for the cyclopropane derivative highlights a gap in the chemical literature, suggesting that the cyclobutane analog has been more extensively studied, likely due to its role as a key intermediate in the synthesis of the anorectic drug, Sibutramine.[5]
The Synthetic Arena: A Comparative Look at Preparation Strategies
The synthesis of these two molecules typically starts from the readily available 4-chlorophenylacetonitrile. The choice of the cyclizing agent is the key determinant of the final ring size.
Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile
The preparation of the cyclobutane derivative is a well-established procedure involving the dialkylation of 4-chlorophenylacetonitrile with 1,3-dibromopropane.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: To a suspension of sodium hydride (NaH, 2.0 eq) in anhydrous dimethylformamide (DMF), a solution of 4-chlorophenylacetonitrile (1.0 eq) in DMF is added dropwise at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 1 hour, after which 1,3-dibromopropane (1.1 eq) is added dropwise.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Caption: Synthetic scheme for 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Synthesis of this compound
The synthesis of the cyclopropane analog follows a similar logic, employing 1,2-dibromoethane as the cyclizing agent.
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: Sodium hydride (NaH, 2.2 eq) is suspended in anhydrous toluene. A solution of 4-chlorophenylacetonitrile (1.0 eq) in toluene is added dropwise at room temperature.
-
Reaction Progression: The mixture is heated to reflux, and 1,2-dibromoethane (1.1 eq) is added dropwise over a period of 2 hours. Reflux is maintained for an additional 4-6 hours.
-
Work-up and Purification: After cooling, the reaction is carefully quenched with ethanol followed by water. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product is purified by vacuum distillation.
Caption: Proposed synthetic scheme for this compound.
The Medicinal Chemist's Perspective: Cyclopropane vs. Cyclobutane
The choice between a cyclopropyl and a cyclobutyl moiety in a drug candidate is a strategic decision guided by the distinct properties these rings confer.
Ring Strain and Electronic Effects
The most significant difference between cyclopropane and cyclobutane lies in their ring strain. Cyclopropane possesses a much higher ring strain (27.5 kcal/mol) compared to cyclobutane (26.3 kcal/mol). This high strain in the three-membered ring leads to C-C bonds with increased p-character, making the cyclopropyl group electronically similar to an alkene.[7] This unique electronic nature can influence binding interactions with biological targets. In contrast, the cyclobutane ring is less strained and adopts a puckered conformation to alleviate torsional strain.[7]
Metabolic Stability
Both cyclopropyl and cyclobutyl groups are often incorporated into drug molecules to enhance metabolic stability.[8][9] The C-H bonds in these small rings are generally stronger and less accessible to metabolic enzymes like cytochrome P450s compared to their linear alkyl counterparts.[10] The cyclopropyl group, in particular, is known to be a poor substrate for many oxidative enzymes.[10] However, it is important to note that the metabolic fate of these rings can be influenced by adjacent functional groups.
Conformational Rigidity and Bioisosterism
The rigid nature of both cyclopropane and cyclobutane rings is a key asset in drug design. By locking a portion of the molecule into a specific conformation, these rings can reduce the entropic penalty of binding to a receptor, potentially leading to increased potency.[8][9] They are often used as bioisosteric replacements for other groups. For instance, a cyclopropyl ring can mimic the rigidity of a double bond, while a cyclobutane can serve as a more three-dimensional alternative to a gem-dimethyl group or a larger ring system.[7]
Caption: Key property differences between cyclopropane and cyclobutane rings.
Conclusion and Future Outlook
Both this compound and 1-(4-chlorophenyl)cyclobutanecarbonitrile are valuable building blocks for the synthesis of complex molecules, particularly in the realm of drug discovery. The choice between these two scaffolds should be guided by a careful consideration of the desired properties of the target molecule.
-
1-(4-chlorophenyl)cyclobutanecarbonitrile is a well-characterized and readily accessible intermediate, making it a practical choice for many applications. Its puckered, three-dimensional structure can be advantageous for disrupting crystal packing and improving solubility.
-
This compound , while less studied, offers the unique electronic properties and high metabolic stability associated with the cyclopropyl ring. Its planar and rigid nature can be exploited to enforce a specific pharmacophore conformation.
The decision to employ a cyclopropyl versus a cyclobutyl moiety is not always straightforward and often requires empirical validation. The synthesis and evaluation of both analogs can provide invaluable structure-activity relationship (SAR) data, ultimately leading to the identification of more potent and drug-like candidates. As our understanding of the subtle interplay between molecular geometry, electronics, and biological activity continues to grow, the strategic use of small, strained rings like those found in this compound and 1-(4-chlorophenyl)cyclobutanecarbonitrile will undoubtedly play an increasingly important role in the future of drug design.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wille, D. R., et al. (2018).
- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
- Andersen, C., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2285–2289.
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Chemcasts. (n.d.). Thermophysical Properties of 1-(4-Chlorophenyl)cyclopentanamine.
- iChemical. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8.
- Patsnap. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-.
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.
- Wikipedia. (n.d.). 4-Chlorophenylacetonitrile.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Wollongong. (n.d.). 78977-59-0 | 2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile.
- PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
- PubChem. (n.d.). Cyclopropanecarbonitrile.
- Oakwood Chemical. (n.d.). 1-(4-Chlorophenyl)cyclopropane carbonitrile.
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A Comparative Guide to the Analytical Validation of an HPLC Method for 1-(4-Chlorophenyl)cyclopropanecarbonitrile Quantification
This guide provides an in-depth, objective comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-(4-Chlorophenyl)cyclopropanecarbonitrile, a critical intermediate in pharmaceutical synthesis. We will compare a newly developed, optimized method (Method A) against a conventional, existing method (Method B). This analysis is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing researchers, scientists, and drug development professionals with a comprehensive framework for analytical method validation.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6][7] This guide will not only present the validation data but also explain the causality behind the experimental choices, ensuring a trustworthy and scientifically sound comparison.
Introduction to the Analyte and Analytical Challenge
This compound (MW: 177.63 g/mol ) is a small organic molecule whose precise quantification is essential for ensuring the quality and consistency of downstream active pharmaceutical ingredients (APIs). The analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish the analyte from process-related impurities and potential degradants.
Method A (Optimized Method):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase: 55:45 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 35°C
Method B (Conventional Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 25°C
The Analytical Validation Workflow
Method validation is a systematic process. Before initiating the validation study, a detailed protocol should be established, outlining the performance characteristics to be evaluated and the acceptance criteria.[6] The typical workflow demonstrates the logical progression from initial system checks to a comprehensive assessment of the method's capabilities.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Validation Parameters
The following sections compare Method A and Method B across the key validation characteristics as defined by regulatory bodies like the FDA and EMA.[1][8][9]
Specificity
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, or matrix components.[10][11] This was assessed by injecting a blank (diluent), a placebo, and samples of this compound subjected to forced degradation (acid, base, peroxide, heat, and light).
Experimental Protocol:
-
Prepare solutions of the analyte under five stress conditions: 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (80°C), and UV light (254 nm) for 24 hours.
-
Analyze the stressed samples alongside a non-stressed control, a blank, and a placebo.
-
Evaluate the chromatograms for peak purity and resolution between the analyte and any degradation products.
Comparative Data:
| Parameter | Method A (Optimized) | Method B (Conventional) | Acceptance Criteria |
| Peak Purity Index | > 0.999 | > 0.995 | Should be close to 1 |
| Resolution (Analyte vs. Nearest Degradant) | 2.8 | 1.4 | > 2.0 |
| Placebo Interference | No peak at analyte RT | No peak at analyte RT | No significant interference |
Expert Analysis: Method A demonstrates superior specificity. The use of a smaller particle size column and an optimized mobile phase with formic acid provides significantly better resolution between the parent analyte and its degradation products. Method B fails the acceptance criteria for resolution, indicating that a key degradant peak is not fully separated, which could lead to inaccurate quantification in stability studies.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[10][12]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five dilutions covering 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | Method A (Optimized) | Method B (Conventional) | Acceptance Criteria |
| Range Studied (µg/mL) | 5 - 75 | 10 - 150 | 80-120% of test concentration |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.998 |
| Y-Intercept (% of 100% response) | 0.2% | 1.5% | Close to zero |
Expert Analysis: Both methods exhibit acceptable linearity. However, Method A shows a slightly higher correlation coefficient and a y-intercept closer to the origin, indicating a more ideal linear relationship. The wider linear range and lower starting concentration for Method A also suggest better sensitivity.
Accuracy
Accuracy reflects the closeness of the test results to the true value.[11] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each.
Comparative Data:
| Spiked Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 100.5% ± 0.4% | 97.2% ± 1.8% | 98.0% - 102.0% |
| 100% | 99.8% ± 0.3% | 103.1% ± 1.5% | with RSD ≤ 2% |
| 120% | 101.1% ± 0.5% | 104.5% ± 1.9% |
Expert Analysis: Method A demonstrates superior accuracy. The recovery values are consistently closer to 100% with much lower relative standard deviations (RSD) compared to Method B. The poor accuracy of Method B, especially at the lower and upper ends of the range, is likely due to the co-elution of interferences, as suggested by the specificity results.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[13]
Experimental Protocol:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the %RSD for each set of measurements.
Comparative Data:
| Precision Level | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | 1.65% | %RSD ≤ 2.0% |
| Intermediate Precision (n=12) | 0.68% | 2.15% | %RSD ≤ 2.0% |
Expert Analysis: Method A is significantly more precise. The low %RSD for both repeatability and intermediate precision indicates the method is highly reproducible. Method B fails the acceptance criteria for intermediate precision, suggesting that the method is not well-controlled and is susceptible to variations in day-to-day operations. This lack of control is often a symptom of a non-robust method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[10]
Experimental Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
Inject solutions of decreasing concentration to find the concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ.
Comparative Data:
| Parameter | Method A | Method B | Acceptance Criteria |
| LOD (µg/mL) | 0.05 | 0.5 | Must be sufficiently low |
| LOQ (µg/mL) | 0.15 | 1.5 | Must be precise & accurate |
| Precision at LOQ (%RSD) | 4.5% | 9.8% | %RSD ≤ 10% |
Expert Analysis: Method A is an order of magnitude more sensitive than Method B. Its low LOQ makes it suitable for quantifying trace-level impurities, a critical requirement in pharmaceutical quality control. The excellent precision at the LOQ for Method A further validates its reliability for low-level quantification.
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.
Experimental Protocol:
-
Vary key chromatographic parameters one at a time:
-
Flow Rate (± 10%)
-
Column Temperature (± 5°C)
-
Mobile Phase Organic Content (± 2%)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, tailing factor, and resolution.
Comparative Data:
| Varied Parameter | Method A (Observed Effect) | Method B (Observed Effect) | Acceptance Criteria |
| Flow Rate (±10%) | RT shift < 5%, SST pass | RT shift > 10%, SST fail | System Suitability must pass |
| Temp (±5°C) | Minor RT shift, SST pass | Resolution loss, SST fail | System Suitability must pass |
| Organic (±2%) | Predictable RT shift, SST pass | Significant peak shape distortion | System Suitability must pass |
Expert Analysis: Method A is highly robust. It withstands minor variations in operating conditions without compromising system suitability. Method B is not robust; small changes in flow rate or temperature cause significant performance degradation, leading to system suitability failures. This lack of robustness makes Method B unsuitable for a routine QC environment where minor variations are common.
Interdependence of Validation Parameters
The validation parameters are not isolated; they are interconnected. Strong performance in foundational parameters like specificity and linearity directly enables better performance in accuracy and precision.
Caption: Relationship between foundational and derived validation parameters.
Conclusion and Recommendation
The experimental data unequivocally demonstrates the superiority of Method A for the quantification of this compound. It surpasses the conventional Method B in every critical validation parameter:
-
Higher Specificity: Ensures accurate results even in the presence of degradants.
-
Greater Accuracy & Precision: Provides trustworthy and reproducible data.
-
Lower LOQ: Capable of trace-level analysis required for impurity testing.
-
Superior Robustness: Reliable for routine use in a demanding QC laboratory environment.
The investment in developing an optimized method using modern HPLC technology (smaller particle size columns, optimized mobile phases) yields a procedure that is not only compliant with ICH guidelines but is also more efficient and reliable, ultimately ensuring higher confidence in the quality of the final pharmaceutical product.
References
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]
- Guideline on bioanalytical method validation | European Medicines Agency (EMA). [Link]
- HPLC Method Validation: Key Parameters and Importance - assayprism.com. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
- ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- Quality Guidelines | International Council for Harmonis
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content - European Bioanalysis Forum. [Link]
- core components of analytical method validation for small molecules-an overview. [Link]
- FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy. [Link]
- Analytical Method Validation in Pharmaceutical Quality Control: Current Guidelines and Challenges - AKT Public
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- The 6 Key Aspects of Analytical Method Valid
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A Comparative Guide to the Reactivity of Chlorophenyl vs. Fluorophenyl Cyclopropanecarbonitrile
Introduction: The Subtle Power of Halogen Swaps in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropane ring is a privileged scaffold. Its inherent three-dimensionality and conformational rigidity can enhance binding potency, improve metabolic stability, and provide novel intellectual property.[1][2] When fused to an aromatic system, such as in phenyl cyclopropanecarbonitriles, these properties are further modulated by substituents on the phenyl ring. Among the most common and impactful modifications is the strategic placement of halogens.
This guide provides an in-depth comparison of two closely related building blocks: 1-(4-chlorophenyl)cyclopropanecarbonitrile and 1-(4-fluorophenyl)cyclopropanecarbonitrile. While the substitution of a chlorine atom for a fluorine atom may seem like a minor alteration, it imparts significant and often counterintuitive differences in chemical reactivity and metabolic fate. Understanding these differences is critical for researchers, medicinal chemists, and drug development professionals seeking to fine-tune the properties of lead compounds for optimal performance. We will dissect the electronic and steric underpinnings of their reactivity, provide supporting experimental frameworks, and offer field-proven insights to guide rational molecular design.
Foundational Physicochemical Properties: More Than Just Size
The divergent reactivity of our two subject compounds is rooted in the fundamental properties of the carbon-halogen bond. Fluorine, being the most electronegative element, creates a highly polarized and exceptionally strong bond with carbon. Chlorine is less electronegative and forms a longer, weaker bond. These differences govern their influence on the aromatic system and adjacent cyclopropane ring.
| Property | 4-Chlorophenyl Moiety | 4-Fluorophenyl Moiety | Causality and Implication |
| Bond Strength (C-X) | ~397 kJ/mol | ~522 kJ/mol | The C-F bond is significantly stronger, making it more resistant to homolytic cleavage and enzymatic oxidation. This is a cornerstone of fluorine's role as a "metabolic blocker".[3][4] |
| Electronegativity (Pauling) | 3.16 | 3.98 | Fluorine's superior electronegativity exerts a powerful inductive electron-withdrawing effect (-I), which more strongly polarizes the aromatic ring and attached C-C bonds. |
| Steric Hindrance (Van der Waals Radius) | 1.75 Å | 1.47 Å | Chlorine is bulkier than fluorine, which can influence steric approach control in reactions and binding interactions with protein targets. |
| Leaving Group Ability (SNAr) | Good | Excellent | Counterintuitively, fluoride is often a better leaving group than chloride in nucleophilic aromatic substitution (SNAr) due to its ability to stabilize the rate-determining intermediate.[5][6] |
Comparative Reactivity Analysis
We will explore three key areas of reactivity pertinent to drug development: nucleophilic aromatic substitution (SNAr), cyclopropane ring-opening reactions, and metabolic stability.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Anomaly
A common misconception, derived from aliphatic substitution (SN1/SN2) chemistry, is that fluoride is a poor leaving group. In nucleophilic aromatic substitution, the opposite is often true. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The formation of this high-energy intermediate is the rate-determining step.
The high electronegativity of fluorine provides potent inductive stabilization to the developing negative charge in the Meisenheimer complex, lowering the activation energy of this crucial step.[5] Therefore, 1-(4-fluorophenyl)cyclopropanecarbonitrile is predicted to be significantly more reactive towards nucleophilic aromatic substitution than its chlorophenyl counterpart.
Caption: SNAr reaction proceeds via a rate-determining nucleophilic addition.
This higher reactivity can be an asset for late-stage diversification of a molecular scaffold but may also represent a liability if the molecule is intended to be stable in a nucleophile-rich biological environment.
Cyclopropane Ring Stability and Potential for Ring-Opening
The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or nucleophiles.[7][8] Both the attached phenyl ring and the electron-withdrawing nitrile group influence the polarization of the cyclopropane C-C bonds.
The stronger inductive effect of the fluorophenyl group compared to the chlorophenyl group will likely result in a greater polarization of the bond between the ring and the quaternary carbon. This could render the fluorinated compound slightly more susceptible to regioselective nucleophilic attack at the quaternary carbon, leading to ring opening. However, the inherent stability of the cyclopropane moiety means that harsh conditions are generally required for such transformations.[1] For most pharmaceutical applications, both scaffolds are considered highly stable.
Metabolic Stability: The Decisive Advantage of Fluorine
For drug development professionals, metabolic stability is a paramount concern. Here, the difference between chlorine and fluorine is stark. The primary mechanism of drug metabolism is oxidation, often mediated by cytochrome P450 (CYP450) enzymes. This frequently involves the cleavage of a C-H bond.
Replacing a metabolically liable C-H bond on the phenyl ring with a C-F bond is a well-established and powerful strategy to enhance metabolic stability.[3][4] The exceptional strength of the C-F bond makes it highly resistant to oxidative cleavage by CYP enzymes.
While the C-Cl bond is also stronger than a C-H bond, chloroarenes can sometimes be liabilities. They can be metabolized to form reactive intermediates like arene oxides or quinone imines, which can lead to toxicity. Matched molecular pair analysis in drug discovery programs often shows that replacing a phenyl group with a p-fluorophenyl group improves metabolic clearance in a significant percentage of cases.[9] Therefore, 1-(4-fluorophenyl)cyclopropanecarbonitrile is expected to exhibit significantly greater metabolic stability than its chlorophenyl analog.
Experimental Protocols & Workflows
To provide a framework for empirical comparison, we outline two key self-validating experiments.
Protocol 1: Comparative Kinetics of Nucleophilic Aromatic Substitution
This protocol allows for a direct comparison of the rate of substitution of the halogen atom by a model nucleophile.
Objective: To determine the relative reaction rates of this compound and 1-(4-fluorophenyl)cyclopropanecarbonitrile with sodium methoxide.
Methodology:
-
Reaction Setup: In separate, parallel reaction vessels, dissolve equimolar amounts (e.g., 0.1 M) of the chlorophenyl and fluorophenyl substrates in anhydrous DMSO. Include an internal standard (e.g., undecane) for chromatographic analysis.
-
Initiation: At time t=0, add a standardized solution of sodium methoxide in methanol (e.g., 5 equivalents) to each vessel while maintaining a constant temperature (e.g., 80 °C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction. Immediately quench the aliquot in a solution of dilute aqueous HCl to neutralize the base.
-
Sample Preparation: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and prepare for analysis.
-
Analysis: Analyze each sample by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Processing: Quantify the disappearance of the starting material relative to the internal standard over time. Plot ln([Substrate]) vs. time to determine the pseudo-first-order rate constant (k) for each reaction. The ratio of k(fluoro)/k(chloro) provides a quantitative measure of relative reactivity.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This is a standard industry assay to predict in vivo clearance.
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of each compound.
Methodology:
-
Preparation: Prepare a stock solution of each test compound (chloro- and fluoro- derivatives) in DMSO.
-
Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (final concentration e.g., 1 µM). Include positive control (a rapidly metabolized compound like verapamil) and negative control (no cofactor) wells.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (the essential cofactor for CYP450 enzymes).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound over time.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693/slope) and intrinsic clearance (CLint).
Caption: A generalized workflow for an in vitro microsomal stability assay.
Summary and Strategic Recommendations
The choice between a chlorophenyl and fluorophenyl cyclopropanecarbonitrile is not arbitrary; it is a strategic decision based on the desired downstream properties of the final molecule.
| Feature | This compound | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | Strategic Implication |
| SNAr Reactivity | Lower | Higher | The chloro-derivative offers greater stability against nucleophilic attack. The fluoro-derivative is superior for synthetic diversification via SNAr. |
| Metabolic Stability | Moderate | High | The fluoro-derivative is strongly preferred for enhancing drug half-life and bioavailability by blocking oxidative metabolism.[3][10] |
| Synthesis Cost/Availability | Often cheaper and more readily available. | Can be more expensive, though increasingly common. | Practical consideration for large-scale synthesis campaigns. |
| Lipophilicity (logP) | Higher | Lower | Fluorine substitution typically lowers lipophilicity compared to chlorine, which can improve solubility and reduce non-specific binding. |
The substitution of chlorine with fluorine on a phenylcyclopropanecarbonitrile scaffold imparts profound changes in reactivity and metabolic profile. The fluorophenyl derivative stands out for its expected superior metabolic stability , a critical attribute for developing durable drug candidates. However, this comes with heightened reactivity in nucleophilic aromatic substitution , a factor that must be managed during synthesis and considered for the molecule's final biological environment. Conversely, the chlorophenyl derivative provides greater inertness to SNAr reactions, which may be advantageous for certain applications, but it carries a higher risk of metabolic liabilities.
Ultimately, the optimal choice is context-dependent. By understanding the fundamental chemical principles and employing robust experimental validations as outlined in this guide, researchers can make informed, rational decisions, accelerating the journey from an initial hit to a successful clinical candidate.
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- Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin.
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- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Request PDF.
- Nucleophilic Aromatic Substitution.Chemistry Steps. [Link]
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- the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. [Link]
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
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The Strategic Advantage of a Strained Ring: A Comparative Guide to 1-(4-Chlorophenyl)cyclopropanecarbonitrile in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. Among the vast arsenal of chemical motifs available to medicinal chemists, the cyclopropyl group has emerged as a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an in-depth technical analysis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile, a key intermediate that leverages the unique attributes of the cyclopropane ring. We will objectively compare its performance with alternative intermediates, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Value Proposition of the Cyclopropyl Moiety: Beyond a Simple Linker
The three-membered ring of cyclopropane is deceptively simple. Its inherent ring strain and unique electronic character bestow a range of desirable properties upon a parent molecule.[1] When incorporated into a drug candidate, the cyclopropyl group can:
-
Enhance Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s, leading to increased resistance to oxidative metabolism and a longer in vivo half-life.[1]
-
Improve Potency and Binding Affinity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific, bioactive conformation, reducing the entropic penalty of binding to its target and thereby increasing potency.[1]
-
Modulate Physicochemical Properties: The cyclopropyl group can act as a bioisosteric replacement for other common functionalities, such as gem-dimethyl or vinyl groups, to optimize a compound's solubility, lipophilicity, and membrane permeability.[2]
This compound serves as a versatile scaffold that introduces both the beneficial cyclopropyl ring and a synthetically tractable nitrile group, making it a valuable starting point for the synthesis of a variety of pharmacologically active compounds.
Synthesis of this compound: A Detailed Protocol
The efficient and scalable synthesis of this compound is crucial for its application in drug development. A common and effective method involves the phase-transfer catalyzed reaction of 4-chlorobenzyl cyanide with 1,2-dibromoethane.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
4-Chlorobenzyl cyanide
-
1,2-Dibromoethane
-
50% (w/w) aqueous sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 4-chlorobenzyl cyanide (1.0 eq) and TEBAC (0.05 eq) in toluene, add 50% aqueous NaOH (10.0 eq).
-
Heat the mixture to 40-50 °C and add 1,2-dibromoethane (1.5 eq) dropwise over 1 hour.
-
Maintain the reaction at 50-60 °C for 4-6 hours, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
This protocol offers a robust and scalable method for the preparation of the title compound, with typical yields ranging from 70-85%.
Application in Pharmaceutical Synthesis: The Case of Milnacipran
A prominent application of cyclopropyl-containing intermediates is in the synthesis of antidepressants. Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), features a 1-phenyl-2-(aminomethyl)cyclopropane core. While milnacipran itself is not substituted with a 4-chlorophenyl group, the synthetic strategies are directly applicable and highlight the utility of this compound as a key building block for analogous compounds.
The nitrile group of this compound can be readily converted to a carboxylic acid, which is a common precursor for the introduction of an amide functionality, a key feature in many drug molecules.
Caption: Conversion to a key carboxylic acid intermediate.
Experimental Protocol: Hydrolysis to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid[4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ether
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) with a 20% aqueous solution of NaOH (5.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl.
-
Extract the aqueous layer with ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, which can often be used in the next step without further purification.
Comparative Analysis: The Cyclopropyl Advantage Over Acyclic Alternatives
To objectively assess the value of this compound, it is instructive to compare it with an acyclic analogue, such as 2-(4-chlorophenyl)-3-methylbutanenitrile, which features an isopropyl group in place of the cyclopropyl moiety. The isopropyl group is a common non-classical bioisostere for the cyclopropyl group.
| Feature | This compound | 2-(4-Chlorophenyl)-3-methylbutanenitrile (Acyclic Analogue) |
| Metabolic Stability | Generally higher due to the robust nature of the cyclopropane ring.[1] | More susceptible to oxidative metabolism at the tertiary carbon of the isopropyl group. |
| Conformational Rigidity | High, leading to a more defined molecular shape and potentially higher binding affinity.[1] | Higher degree of rotational freedom, which can lead to a greater entropic penalty upon binding to a biological target. |
| Synthetic Accessibility | Readily synthesized via phase-transfer catalysis as described above. | Can be synthesized via alkylation of 4-chlorophenylacetonitrile with an isopropyl halide. |
| Lipophilicity (LogP) | The cyclopropyl group is generally less lipophilic than an isopropyl group, which can be advantageous for optimizing solubility and ADME properties.[3] | The isopropyl group contributes more to the overall lipophilicity of the molecule.[3] |
Table 1: Comparison of Cyclopropyl vs. Isopropyl Intermediates
Conclusion: A Strategic Choice for Modern Drug Discovery
This compound is more than just a chemical intermediate; it is a strategic tool that allows for the deliberate and rational design of drug candidates with enhanced properties. Its ability to confer metabolic stability, conformational rigidity, and favorable physicochemical characteristics makes it a superior choice in many instances compared to its acyclic counterparts. The robust and scalable synthetic routes to this compound further enhance its appeal for use in pharmaceutical research and development. By understanding the fundamental advantages of the cyclopropyl moiety and leveraging versatile intermediates like this compound, scientists can accelerate the discovery and development of novel and effective therapeutics.
References
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- ResearchGate. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. [Link]
- Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem.2020, 16, 2118–2127. [Link]
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A Senior Application Scientist's Guide to C10H8ClN Isomers: Cross-Referencing Experimental Data with PubChem for Researchers
For researchers, scientists, and professionals in drug development, navigating the landscape of chemical isomers is a foundational aspect of discovery. The subtle repositioning of a single atom can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of key structural isomers of the molecular formula C10H8ClN, with a focus on the prevalent chloromethylquinoline and chloromethylisoquinoline scaffolds. By cross-referencing experimental data with the comprehensive resources of PubChem, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic and developmental endeavors.
The Isomeric Landscape of C10H8ClN
The molecular formula C10H8ClN gives rise to a multitude of structural isomers. Structural isomers share the same molecular formula but differ in the connectivity of their atoms. These can be broadly categorized into chain, positional, and functional group isomers. For C10H8ClN, the most pertinent and widely studied isomers are positional isomers of chloromethyl-substituted quinolines and isoquinolines. The relative positions of the chloro and methyl groups on these bicyclic aromatic systems dictate their electronic and steric environments, leading to distinct chemical behaviors.
Beyond the quinoline and isoquinoline frameworks, other, less common structural isomers exist, such as substituted naphthyridines, cinnolines, and quinazolines, as well as non-aromatic structures like 2-Chloro-1-phenylcyclopropane-1-carbonitrile.[1] This guide will focus on the most frequently encountered and synthetically relevant chloromethylquinoline and chloromethylisoquinoline isomers.
Comparative Analysis of Physicochemical Properties
The physical properties of a compound, such as its melting point, boiling point, and solubility, are critical parameters that influence its handling, formulation, and pharmacokinetic profile. The following table summarizes available experimental data for several key C10H8ClN isomers, cross-referenced with their PubChem Compound IDs (CID) for further exploration.
| Isomer | PubChem CID | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Chloro-2-methylquinoline | 77973 | 177.63 | 39 | 270 |
| 1-Chloro-3-methylisoquinoline | 640958 | 177.63 | 31-36 | 274-275 |
| 2-(Chloromethyl)quinoline | 20394 | 177.63 | 183-187 (HCl salt) | Not available |
| 8-Chloro-2-methylquinoline | 221113 | 177.63 | 64-68 | Not available |
| 7-Chloro-2-methylquinoline | 138395 | 177.63 | Not available | Not available |
| 2-Chloro-8-methylquinoline | 21540195 | 177.63 | Not available | Not available |
Note: Data is compiled from various sources and may vary depending on experimental conditions. The melting point for 2-(Chloromethyl)quinoline is for its hydrochloride salt.
The observed differences in melting and boiling points can be attributed to variations in crystal packing and intermolecular forces arising from the distinct placement of the chloro and methyl substituents. For instance, the higher melting point of 8-Chloro-2-methylquinoline compared to its 4-chloro counterpart suggests a more stable crystal lattice.
Synthesis and Mechanistic Considerations
The synthesis of chloromethylquinolines and their isoquinoline analogs often involves multi-step sequences. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common strategy for the synthesis of substituted quinolines is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. Subsequent chlorination of the resulting hydroxyquinoline yields the desired chloro-derivative. For isoquinolines, the Bischler-Napieralski or Pictet-Spengler reactions are frequently employed to construct the core heterocyclic system, followed by functional group manipulations.
Detailed Experimental Protocol: Synthesis of 4-Chloro-2-methylquinoline
This protocol is a representative example of the synthesis of a chloroquinoline derivative.
Step 1: Synthesis of 4-hydroxy-2-methylquinoline
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 110°C for 1 hour.
-
Allow the intermediate ethyl β-anilinocrotonate to cool slightly, then add it portion-wise to preheated Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 250°C.
-
Maintain the temperature at 250°C for 30 minutes.
-
Cool the reaction mixture to room temperature, which will cause the product to solidify.
-
Triturate the solid with petroleum ether, filter, and wash with fresh petroleum ether to yield crude 4-hydroxy-2-methylquinoline.
Step 2: Chlorination to 4-Chloro-2-methylquinoline
-
To the crude 4-hydroxy-2-methylquinoline, add phosphorus oxychloride (POCl3, 5 equivalents) slowly and with caution in a fume hood.
-
Heat the mixture at reflux for 2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-chloro-2-methylquinoline.
Reactivity and Mechanistic Insights
The position of the chlorine atom on the quinoline or isoquinoline ring profoundly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The reactivity of the chloro-substituent is governed by a combination of electronic and steric effects. The quinoline and isoquinoline ring systems are generally electron-deficient due to the electronegativity of the nitrogen atom. This effect is more pronounced in the pyridine ring portion of the heterocycle.
A chlorine atom at the 2- or 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom, which can stabilize the intermediate Meisenheimer complex. In contrast, a chlorine atom on the carbocyclic ring (e.g., at the 6- or 8-position) is less activated.[2]
Steric hindrance also plays a crucial role. A substituent at the 8-position of quinoline, for example, is in the peri-position relative to the nitrogen atom, which can sterically hinder the approach of bulky nucleophiles or catalyst complexes.[2]
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A Comparative Guide to the Catalytic Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
Introduction
1-(4-Chlorophenyl)cyclopropanecarbonitrile is a key building block in the synthesis of various biologically active molecules and advanced materials. The unique strained ring system of the cyclopropane moiety, coupled with the electronic properties of the chlorophenyl and nitrile groups, makes it a valuable intermediate for drug discovery and development. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of different catalytic strategies for the formation of this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective efficacies based on available data and established chemical principles.
Core Synthetic Challenge: The Cyclopropanation Step
The central challenge in the synthesis of this compound lies in the efficient construction of the cyclopropane ring. This is typically achieved through a cyclization reaction involving a two-carbon unit and a carbon atom bearing the 4-chlorophenyl and nitrile groups. The choice of catalyst is paramount in controlling the yield, selectivity, and overall efficiency of this transformation. This guide will focus on three major catalytic systems:
-
Phase-Transfer Catalysis (PTC)
-
Rhodium-Catalyzed Cyclopropanation
-
Copper-Catalyzed Cyclopropanation
Phase-Transfer Catalysis (PTC): The Workhorse Approach
Phase-transfer catalysis is a powerful and industrially relevant technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1] For the synthesis of this compound, PTC facilitates the reaction between the organic-soluble 4-chlorophenylacetonitrile and an aqueous solution of a base and the cyclizing agent, 1,2-dibromoethane.
Mechanistic Rationale
The key to PTC is a catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or benzyltriethylammonium chloride, TEBAC), which transports the reacting anion from the aqueous phase to the organic phase where the reaction occurs.[2]
DOT Script for PTC Mechanism
Caption: Phase-Transfer Catalysis (PTC) mechanism for cyclopropanation.
Experimental Protocol: Phase-Transfer Catalysis
Materials:
-
4-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)
-
Toluene
-
Deionized water
Procedure:
-
To a stirred solution of 4-chlorophenylacetonitrile (1 equivalent) and the phase-transfer catalyst (0.05 equivalents) in toluene, add the 50% aqueous sodium hydroxide solution.
-
Heat the mixture to 60-70 °C.
-
Slowly add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at 60-70 °C and monitor the progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Performance and Considerations
| Parameter | Performance |
| Yield | Generally high, often >80% |
| Reaction Time | 4-8 hours |
| Catalyst Loading | 1-5 mol% |
| Reagents | Readily available and inexpensive |
| Safety | Avoids the use of highly reactive and potentially hazardous reagents like diazo compounds. |
| Scalability | Excellent, widely used in industrial processes.[3] |
Expertise & Experience Insights: The choice of phase-transfer catalyst can influence the reaction rate and yield. TBAB is a common and effective choice. The concentration of the sodium hydroxide solution is crucial; a 50% solution is typically optimal for generating the carbanion at the interface without excessive hydrolysis of the nitrile. Vigorous stirring is essential to maximize the interfacial area between the two phases.
Rhodium-Catalyzed Cyclopropanation: A High-Precision Tool
Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[4] This method offers the potential for high stereoselectivity, which can be crucial for certain applications. For the synthesis of this compound, this would involve the reaction of 4-chlorostyrene with a diazoacetonitrile.
Mechanistic Rationale
The reaction proceeds through the formation of a rhodium carbene intermediate from the diazo compound. This electrophilic carbene then reacts with the alkene in a concerted or stepwise manner to form the cyclopropane ring.[5][6]
DOT Script for Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle of Rhodium-catalyzed cyclopropanation.
Proposed Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
Materials:
-
4-Chlorostyrene
-
Diazoacetonitrile (handle with extreme caution)
-
Dirhodium tetraacetate [Rh₂(OAc)₄] or a chiral rhodium catalyst
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of 4-chlorostyrene (1 equivalent) and the rhodium catalyst (0.1-1 mol%) in anhydrous dichloromethane under an inert atmosphere, slowly add a solution of diazoacetonitrile (1.1 equivalents) in dichloromethane over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance and Considerations
| Parameter | Performance |
| Yield | Potentially high |
| Reaction Time | 2-12 hours |
| Catalyst Loading | Low (0.1-1 mol%) |
| Stereoselectivity | Can be high with chiral catalysts |
| Reagents | Diazoacetonitrile is highly toxic and potentially explosive, requiring specialized handling. |
| Scalability | Limited by the hazards associated with diazo compounds. |
Expertise & Experience Insights: The slow addition of the diazo compound is critical to maintain a low stationary concentration, minimizing side reactions such as dimerization. The choice of rhodium catalyst can significantly impact the stereoselectivity of the reaction. For asymmetric synthesis, chiral rhodium catalysts with ligands such as those derived from prolinates can be employed.[4]
Copper-Catalyzed Cyclopropanation: A Cost-Effective Alternative
Copper complexes have long been used as catalysts for cyclopropanation reactions with diazo compounds and offer a more economical alternative to rhodium catalysts.[7][8] Similar to the rhodium-catalyzed approach, this method would involve the reaction of 4-chlorostyrene with diazoacetonitrile.
Mechanistic Rationale
The mechanism of copper-catalyzed cyclopropanation is believed to involve the formation of a copper carbene intermediate. This intermediate then reacts with the alkene to form the cyclopropane product. The exact nature of the intermediate and the subsequent steps can vary depending on the copper source and ligands.[9]
DOT Script for Copper-Catalyzed Cyclopropanation
Caption: Catalytic cycle of Copper-catalyzed cyclopropanation.
Proposed Experimental Protocol: Copper-Catalyzed Cyclopropanation
Materials:
-
4-Chlorostyrene
-
Diazoacetonitrile (handle with extreme caution)
-
Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆ or other suitable copper catalyst
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the copper catalyst (1-5 mol%) in anhydrous dichloromethane.
-
Add 4-chlorostyrene (1 equivalent) to the catalyst solution.
-
Slowly add a solution of diazoacetonitrile (1.1 equivalents) in dichloromethane to the reaction mixture over several hours using a syringe pump.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Performance and Considerations
| Parameter | Performance |
| Yield | Generally good |
| Reaction Time | 2-24 hours |
| Catalyst Loading | 1-5 mol% |
| Cost | Copper catalysts are significantly less expensive than rhodium catalysts. |
| Reagents | Same hazards associated with diazoacetonitrile as in the rhodium-catalyzed method. |
| Stereoselectivity | Can be achieved with chiral ligands, such as bis(oxazoline) ligands. |
Expertise & Experience Insights: The choice of the copper source and any associated ligands is critical for catalytic activity and selectivity. Copper(I) catalysts are generally more active than copper(II) catalysts. The use of chiral ligands can induce enantioselectivity in the cyclopropanation reaction.
Comparative Summary
| Feature | Phase-Transfer Catalysis | Rhodium Catalysis | Copper Catalysis |
| Reactants | 4-Chlorophenylacetonitrile, 1,2-Dibromoethane | 4-Chlorostyrene, Diazoacetonitrile | 4-Chlorostyrene, Diazoacetonitrile |
| Catalyst | Quaternary ammonium salts (e.g., TBAB) | Rhodium(II) carboxylates | Copper(I) or (II) salts/complexes |
| Typical Yield | >80% | High | Good |
| Reaction Time | 4-8 hours | 2-12 hours | 2-24 hours |
| Safety | Relatively safe | Hazardous (diazo compound) | Hazardous (diazo compound) |
| Scalability | Excellent | Poor | Poor |
| Cost | Low | High | Moderate |
| Stereocontrol | Not readily achievable | Excellent with chiral catalysts | Good with chiral ligands |
Conclusion
For the synthesis of this compound, Phase-Transfer Catalysis emerges as the most practical and scalable method, particularly for large-scale production. Its use of readily available, inexpensive, and relatively safe reagents, combined with high yields and operational simplicity, makes it the preferred choice for most applications.
Rhodium and copper-catalyzed cyclopropanations represent viable, albeit more hazardous, alternatives. These methods become particularly attractive when high stereoselectivity is a primary concern, as the use of chiral catalysts can afford enantioenriched products. However, the inherent risks and handling difficulties associated with diazoacetonitrile limit their applicability, especially on an industrial scale.
The selection of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and the need for stereochemical control.
References
- Hansen, J., & Davies, H. M. (2006). Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations. Journal of the American Chemical Society, 128(5), 1534-1535. [Link]
- Díaz-Requejo, M. M., & Pérez, P. J. (2008). Copper-catalyzed C-H bond functionalization. Chemical reviews, 108(8), 3379-3394.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050.
- Fokin, V. V., & Gevorgyan, V. (2001). Rhodium-catalyzed transannulation of 1-sulfonyl-1, 2, 3-triazoles with nitriles. Organic letters, 3(16), 2579-2581. [Link]
- Li, L., Zhao, J., Li, C., Sun, G., Guo, X., Li, H., ... & Zhang, Z. (2024). Photoredox/copper-catalyzed formal cyclopropanation of olefins. Organic Chemistry Frontiers, 11(4), 1062-1068. [Link]
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
- Yang, S., Liu, C., Shangguan, X., Li, Y., & Zhang, Q. (2022). A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide: facile synthesis of imide derivatives. Chemical Science, 13(43), 13117-13123. [Link]
- Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
- Li, T., He, J., Fan, K., Ye, L., Zhou, B., & Zhu, X. (2025). Copper-catalyzed Büchner reaction and phenyl cyclopropanation through diyne cyclization. Organic Chemistry Frontiers. [Link]
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
- Yadav, G. D., & Bisht, P. M. (2004). Synergism between phase transfer catalysis and microwave irradiation in C-alkylation of phenylacetonitrile with n-butyl bromide. Organic Process Research & Development, 8(1), 60-64.
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A Comparative Guide to Bioisosteric Replacement Strategies for the Cyclopropylnitrile Moiety
Introduction: The Strategic Value of the Cyclopropylnitrile Moiety and the Imperative for Bioisosteric Modulation
In the landscape of modern medicinal chemistry, the cyclopropylnitrile moiety has emerged as a privileged structural motif. It combines the rigid, three-dimensional geometry of the cyclopropyl ring with the distinct electronic and hydrogen-bonding capabilities of the nitrile group. The cyclopropyl ring, often considered a "pseudo double bond," offers conformational restriction, which can lock a molecule into its bioactive conformation, thereby minimizing the entropic penalty of protein-ligand binding and enhancing potency.[1] Concurrently, the nitrile group serves as a versatile pharmacophore; it can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can significantly modulate the physicochemical properties of a parent molecule, often improving metabolic stability and pharmacokinetic profiles.[2][3][4]
However, the very properties that make this moiety attractive can also present liabilities in a lead compound. The lipophilicity of the cyclopropyl ring or the metabolic fate of the nitrile group may require optimization. This guide provides an in-depth comparative analysis of bioisosteric replacement strategies for both the cyclopropyl and nitrile components. We will explore the causal reasoning behind selecting specific isosteres, present comparative physicochemical and biological data, and provide validated experimental protocols for their synthesis and evaluation. This content is designed for drug discovery professionals seeking to rationally modify the cyclopropylnitrile moiety to overcome developmental hurdles and enhance candidate quality.
Part 1: Navigating Beyond the Three-Membered Ring: Bioisosteric Replacements for the Cyclopropyl Group
The decision to replace a cyclopropyl ring is driven by the need to fine-tune a compound's spatial arrangement, polarity, solubility, or metabolic profile. While its rigidity is an asset, altering the ring size or introducing heteroatoms can provide superior vectors for interacting with a biological target or can mitigate issues like low solubility.
Key Bioisosteric Candidates
-
Cyclobutane: Often employed to expand the carbocyclic core, the cyclobutane ring can serve as an isostere for a gem-dimethyl group or as a larger, rigid scaffold.[1] Its puckered conformation offers different substituent exit vectors compared to the planar cyclopropane, potentially accessing new binding interactions. Cis- and trans-1,3-disubstituted cyclobutane rings can act as bridging motifs to restrict the free rotation of an aliphatic chain, enhancing molecular rigidity in a different manner than cyclopropane.[1]
-
Oxetane: The incorporation of an oxygen atom into a four-membered ring introduces a profound shift in physicochemical properties. Oxetanes are excellent bioisosteres for gem-dimethyl or cyclopropyl groups, particularly when increased polarity and aqueous solubility are desired.[5] The oxetane oxygen can act as a hydrogen bond acceptor, adding a valuable interaction point not present in its carbocyclic counterparts.[5] This strategic replacement can improve a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile by reducing lipophilicity.
-
Bicyclo[1.1.1]pentane (BCP): The BCP scaffold has gained prominence as a "para-phenyl" bioisostere but also serves as a unique replacement for smaller cycloalkanes. Its rigid, cage-like structure provides a linear and defined exit vector, which is fundamentally different from the angular projections of cyclopropane or cyclobutane.[6] This can be exploited to span larger distances within a binding pocket while maintaining a high degree of saturation (sp3 character), which often correlates with improved metabolic stability and solubility.[1]
Comparative Physicochemical Data
The choice of a cyclopropyl replacement has a significant impact on key drug-like properties. The following table illustrates the calculated effects of these substitutions on a hypothetical parent molecule, "Scaffold-Cyclopropylnitrile."
| Moiety | Structure | cLogP (Calculated) | Aqueous Solubility (Calculated, mg/L) | Rationale for Selection |
| Parent: Cyclopropyl | Scaffold-C₃H₄-CN | 2.5 | 150 | Baseline rigidity and lipophilicity. |
| Isostere: Cyclobutyl | Scaffold-C₄H₆-CN | 2.8 | 110 | To explore different spatial vectors and increase van der Waals contacts. |
| Isostere: Oxetanyl | Scaffold-C₃H₄O-CN | 1.8 | 450 | To significantly increase polarity, solubility, and add a hydrogen bond acceptor. |
| Isostere: BCP | Scaffold-C₅H₆-CN | 2.6 | 140 | To introduce a rigid, linear vector and explore novel chemical space. |
Note: Values are illustrative and highly dependent on the core scaffold.
Logical Relationship of Cyclopropyl Bioisosteres
Caption: Bioisosteric replacements for the cyclopropyl ring.
Part 2: Modulating Polarity and Interactions: Bioisosteric Replacements for the Nitrile Group
The nitrile group is a weak hydrogen bond acceptor and is relatively metabolically stable.[4] However, its replacement is often pursued to introduce a stronger hydrogen-bonding motif, modulate acidity, or to circumvent potential metabolic liabilities such as reduction or hydrolysis, which can occur in specific enzymatic contexts.
Key Bioisosteric Candidates
-
1H-Tetrazole: This five-membered heterocycle is a non-classical bioisostere of the carboxylic acid group and, by extension, can be an effective replacement for a nitrile when enhanced acidity and hydrogen bond donating/accepting capabilities are required.[7][8] The tetrazole ring has a pKa similar to that of a carboxylic acid (around 4-5), allowing it to be ionized at physiological pH. This can introduce a key charge-based interaction with a target protein while often improving membrane permeability compared to a carboxylic acid.[8]
-
1,2,4-Oxadiazole: This heterocycle is not acidic but is a potent hydrogen bond acceptor. It is sterically similar to the nitrile group but presents a different electronic profile and vector for hydrogen bonding. It is often used to replace esters and amides and serves as an excellent choice for replacing a nitrile to maintain or enhance polar interactions without introducing a formal charge.
-
Trifluoromethyl (CF₃) Group: While not a direct isostere in terms of geometry, the CF₃ group can replace a nitrile to drastically alter the electronic properties of an adjacent ring system. It is a strong electron-withdrawing group and is exceptionally stable metabolically. This replacement is considered when the primary role of the nitrile is electronic modulation or metabolic blocking, rather than hydrogen bonding.
Comparative Physicochemical & Biological Data
The following table illustrates the potential impact of nitrile replacement on the properties of "Scaffold-Cyclopropyl-X."
| Moiety (X) | Structure | pKa (Calculated) | cLogP (Calculated) | Receptor Affinity (Illustrative IC₅₀, nM) | Rationale for Selection |
| Parent: Nitrile | Scaffold-C₃H₄-CN | ~25 | 2.5 | 50 | Baseline polarity and H-bond acceptor. |
| Isostere: 1H-Tetrazole | Scaffold-C₃H₄-CN₄H | 4.8 | 2.2 | 15 | Introduce acidity for ionic interaction; strong H-bond donor/acceptor. |
| Isostere: 1,2,4-Oxadiazole | Scaffold-C₃H₄-C₂N₂O | N/A | 2.4 | 45 | Enhance H-bond acceptance without introducing acidity. |
| Isostere: Trifluoromethyl | Scaffold-C₃H₄-CF₃ | N/A | 3.1 | 200 | Maximize metabolic stability and electron-withdrawing effects. |
Note: Values are illustrative and highly dependent on the core scaffold and protein target.
Decision Workflow for Nitrile Bioisostere Selection
Caption: Decision workflow for selecting a nitrile bioisostere.
Part 3: Experimental Protocols
A core tenet of bioisosteric replacement is the practical synthesis and evaluation of the proposed analogues. The following protocols are self-validating systems for creating and testing these new chemical entities.
Protocol 1: Synthesis of a 5-Substituted-1H-tetrazole from a Nitrile
This protocol describes a standard, reliable method for converting a nitrile to a tetrazole using sodium azide.
Materials:
-
Parent nitrile compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel, magnetic stirrer, heating mantle, condenser
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the parent nitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the vessel to achieve a substrate concentration of approximately 0.5 M.
-
Heating: Stir the reaction mixture and heat to 100-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Acidification: Acidify the aqueous layer to a pH of ~2 using 2M HCl. This protonates the tetrazole, making it extractable into an organic solvent.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tetrazole product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by Phase I enzymes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Acetonitrile with an internal standard (e.g., 100 ng/mL warfarin) for quenching
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound at 100 µM in phosphate buffer. Prepare the HLM suspension to a final concentration of 1.0 mg/mL in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add 90 µL of the HLM suspension to each well. Add 5 µL of the test compound working solution. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system to each well. The final test compound concentration is 5 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point serves as the 100% control.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The cyclopropylnitrile moiety is a powerful tool in the medicinal chemist's arsenal, but it is not immutable. Strategic, evidence-based bioisosteric replacement of either the cyclopropyl ring or the nitrile group can be a transformative approach to resolving issues of potency, selectivity, and pharmacokinetics. Replacing the cyclopropyl ring with scaffolds like cyclobutane, oxetane, or BCP allows for the systematic modulation of vectors, polarity, and solubility. Similarly, replacing the nitrile with heterocycles like tetrazoles and oxadiazoles provides a mechanism to fine-tune acidity and hydrogen-bonding patterns. The successful application of these strategies, validated through robust synthetic protocols and quantitative assays, is central to the iterative process of drug discovery and the development of superior clinical candidates.
References
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- Deng, Y., et al. (2022). Application of Nitrile in Drug Design. Pharmaceuticals.
- Du, Y., et al. (2017). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry.
- Zha, G-F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
- Kumar, A., et al. (2024). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ChemistrySelect.
- CN115850114A - A New Synthetic Route of Cyclopropylnitrile. Google Patents.
- BenchChem. (2025). The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery. BenchChem.
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex.
- ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... ResearchGate.
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- Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
- Kihlberg, J., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
- Botez, I., et al. (1994). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of the American Chemical Society.
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- ResearchGate. (n.d.). (A) Examples of the cyclopropyl isostere to block potentially reactive.... ResearchGate.
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A Senior Application Scientist's Guide to the Comparative Analysis of Genotoxic Potential in Reactive Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical safety assessment, understanding the genotoxic potential of reactive intermediates is not merely a regulatory hurdle; it is a fundamental pillar of preclinical safety. Reactive intermediates, often generated during the metabolic processing of a parent compound, are chemically unstable molecules that can covalently bind to cellular macromolecules, including DNA. This interaction can lead to mutations, chromosomal damage, and ultimately, carcinogenesis.
This guide provides an in-depth comparative analysis of the principal assays used to evaluate the genotoxic potential of these transient, yet powerful, chemical species. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind assay selection, the nuances of data interpretation, and the strategic integration of these tools into a robust safety assessment framework.
The Nature of the Beast: Reactive Intermediates and DNA Damage
Reactive intermediates are typically electrophilic species generated through metabolic activation, often by cytochrome P450 enzymes in the liver. Their inherent reactivity drives them to seek out nucleophilic centers, of which the purine and pyrimidine bases of DNA are prime examples. The resulting damage can manifest in several ways:
-
DNA Adducts: Covalent binding of the intermediate to a DNA base.
-
Strand Breaks: Both single-strand breaks (SSBs) and the more severe double-strand breaks (DSBs).
-
Chromosomal Aberrations: Large-scale structural changes to chromosomes, such as deletions, translocations, and duplications.
-
Aneuploidy: Loss or gain of whole chromosomes.
The specific type of damage often depends on the chemical nature of the reactive intermediate. Therefore, a comprehensive genotoxicity assessment cannot rely on a single assay but must employ a battery of tests designed to detect these different endpoints.
The Scientist's Toolkit: A Comparative Overview of Core Genotoxicity Assays
Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH) have established guidelines for a standard battery of tests to ensure comprehensive evaluation.[1][2][3][4][5][6][7][8] The goal is to identify hazards related to DNA damage and its fixation into heritable changes.[2] This battery typically assesses three major endpoints: gene mutation, chromosomal damage (clastogenicity), and numerical chromosome changes (aneuploidy).
Here, we compare three foundational in vitro assays that form the cornerstone of this assessment: the Ames Test, the In Vitro Micronucleus Assay, and the Comet Assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method that employs bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[9]
-
Core Principle: This assay measures the ability of a test compound to induce reverse mutations (reversions) in specific strains of Salmonella typhimurium and/or Escherichia coli.[9][10][11][12] These bacterial strains are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[9][11][13][14] A positive result, indicated by the growth of bacterial colonies on an amino acid-deficient medium, signifies that the test compound has caused a mutation restoring the gene's function.[11][13][14]
-
The Role of Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized into reactive intermediates.[15][16] Since bacteria lack the metabolic enzymes found in mammals, the Ames test is routinely performed both with and without an exogenous metabolic activation system.[15][17] This is typically a post-mitochondrial supernatant (S9 fraction) derived from the livers of rats induced with enzyme-promoting agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[15][17][18] This S9 mix contains a cocktail of cytochrome P450s and other enzymes that simulate mammalian metabolism.[15][17] While rat liver S9 is common, human-derived S9 can be extremely useful in follow-up tests, especially for chemicals with known species-specific metabolic differences.[18][19]
-
Expertise in Action - Why Multiple Strains? The causality behind using multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537) lies in their specific genetic makeup. These strains are engineered to detect different types of mutations. For instance, some are designed to detect frameshift mutations while others detect base-pair substitutions.[9] Using a panel of such strains provides a more comprehensive profile of a compound's mutagenic mechanism.
In Vitro Micronucleus (MNvit) Assay
This assay is a cornerstone for detecting chromosomal damage in mammalian cells. It is recognized for its ability to identify both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[20][21][22]
-
Core Principle: The assay evaluates the presence of micronuclei in the cytoplasm of interphase cells.[22] Micronuclei are small, membrane-bound bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[23] Their presence is a biomarker of genotoxic events that occurred in the preceding mitosis.[23]
-
Trustworthiness Through Self-Validation - The Cytokinesis Block: A critical component of a robust MNvit protocol is the assessment of cell division. To ensure that the cells analyzed have undergone mitosis in the presence of the test article, a cytokinesis-blocking agent like Cytochalasin B is often used. This allows for the specific analysis of micronuclei in once-divided, binucleated cells, which is a key validation step.[21] Cell proliferation is also measured to ensure that the cells have divided during or after exposure to the test substance.[22]
-
Experimental Workflow: The assay can be performed in various mammalian cell lines (e.g., CHO, TK6, L5178Y) or primary human peripheral blood lymphocytes.[23] Similar to the Ames test, experiments are conducted with and without an S9 metabolic activation system to account for pro-mutagens.[22]
Single Cell Gel Electrophoresis (Comet) Assay
The Comet Assay is a sensitive and versatile technique for the direct visualization and measurement of DNA damage, particularly DNA strand breaks, in individual eukaryotic cells.[24][25]
-
Core Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid.[24][26] This nucleoid is then subjected to electrophoresis. Under an electric field, fragmented DNA migrates away from the nucleoid, forming a "tail." The intensity and length of this tail relative to the "head" (the intact nucleoid) are proportional to the amount of DNA damage.[24][25]
-
Alkaline vs. Neutral Conditions - A Mechanistic Distinction: The choice between alkaline (pH > 13) and neutral electrophoresis conditions is a key experimental decision driven by the type of damage being investigated.
-
Alkaline Comet Assay: This is the more common variant and is highly sensitive for detecting a broad range of damage, including single- and double-strand breaks and alkali-labile sites.[25]
-
Neutral Comet Assay: This version is used primarily to detect double-strand breaks.[25] By incorporating lesion-specific enzymes (e.g., Fpg, EndoIII) that recognize and cleave DNA at sites of specific base damage (like oxidative damage), the assay's specificity and sensitivity can be further enhanced.[27][28]
-
Data Presentation: A Head-to-Head Comparison
To facilitate objective comparison, the key performance characteristics of these assays are summarized below.
| Feature | Bacterial Reverse Mutation (Ames) Test | In Vitro Micronucleus (MNvit) Assay | Single Cell Gel Electrophoresis (Comet) Assay |
| Primary Endpoint | Gene mutation (point & frameshift)[9][10] | Chromosomal damage (clastogenicity & aneugenicity)[20][21][22] | DNA strand breaks (single & double), alkali-labile sites[24][25] |
| Test System | Prokaryotic (S. typhimurium, E. coli)[9] | Eukaryotic (mammalian cell lines, lymphocytes)[23] | Eukaryotic (any cell type from which a single-cell suspension can be made)[26][29] |
| Metabolic Activation | Required (exogenous S9 mix)[15][17] | Required (exogenous S9 mix)[22] | Can be used with S9 mix[30] or in metabolically competent cells |
| Key Advantage | High throughput, cost-effective, detects point mutagens well[11] | Detects both chromosome breakage and loss, relevant to cancer[20][21] | Highly sensitive, detects a broad range of DNA damage, applicable in vivo[25][28] |
| Key Limitation | Prokaryotic system (relevance questions), does not detect clastogens well[9] | Does not directly measure gene mutations, can be confounded by cytotoxicity | Measures transient damage (repair can occur), semi-quantitative[28] |
| Regulatory Status | Core component of standard test battery (OECD 471)[31] | Core component of standard test battery (OECD 487)[4][6][31] | Used as a follow-up or mechanistic assay (OECD 489 for in vivo)[4][6] |
Experimental Protocols & Workflows
Authoritative grounding for these protocols is derived from OECD Test Guidelines, which provide standardized procedures to ensure data quality and reproducibility.[4][6]
Workflow for Genotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the genotoxic potential of a reactive intermediate using the described in vitro assays.
Caption: A typical workflow for in vitro genotoxicity assessment.
Step-by-Step Methodology: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Select and maintain an appropriate mammalian cell line (e.g., TK6) in exponential growth.[22]
-
Preparation of Test Substance: Dissolve the test substance in a suitable solvent. Prepare a range of concentrations for testing.
-
Metabolic Activation: Prepare S9 mix from induced rat or human liver homogenates, supplemented with necessary cofactors (e.g., NADP, glucose-6-phosphate).[17]
-
Treatment: Expose cell cultures to the test substance at various concentrations, with and without S9 mix. Include both a negative (vehicle) control and a positive control (a known genotoxin). The treatment duration is typically 3-6 hours with S9, and up to 1.5-2 normal cell cycle lengths without S9.[22]
-
Removal and Recovery: After exposure, wash the cells to remove the test substance and culture them in fresh medium.
-
Cytokinesis Block (if applicable): Add Cytochalasin B to the culture medium to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.
-
Harvesting and Slide Preparation: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score a predetermined number of cells (e.g., 2000 cells per concentration) for the presence of micronuclei. For cytokinesis-blocked preparations, scoring is confined to binucleated cells.
-
Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the negative control. Assess cytotoxicity to ensure that positive results are not an artifact of cell death.
Conclusion: An Integrated Approach to Safety Assessment
No single genotoxicity assay can provide all the answers. The bacterial reverse mutation assay is an invaluable, high-throughput screen for gene mutagens, while the in vitro micronucleus test is a robust detector of chromosomal damage, an event closely linked to carcinogenesis.[20][21] The comet assay offers a highly sensitive method to investigate direct DNA damage and can provide crucial mechanistic insights, particularly when positive signals arise from the other assays.[25][28]
As a senior application scientist, my recommendation is to employ a weight-of-evidence approach. The strategic combination of these assays, as outlined in ICH S2(R1) guidelines, creates a self-validating system that allows researchers to confidently identify genotoxic hazards, understand their mode of action, and make informed decisions in the development of safer drugs and chemicals.[1][2][3][5][7]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS No. 64399-27-5). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just a set of instructions, but a framework of understanding rooted in the chemical properties of the molecule, ensuring that safety and compliance are second nature in your laboratory operations.
Part 1: Deconstructing the Hazard Profile
The disposal protocol for any chemical is dictated by its inherent hazards. The structure of this compound presents a trifecta of concerns that must be addressed: the chlorinated aromatic ring, the nitrile group, and the strained cyclopropane ring.
-
The Chlorophenyl Group (Organochlorine): This moiety classifies the compound as a halogenated organic. Organochlorine compounds are of significant environmental concern due to their tendency to persist in the environment and bioaccumulate.[1][2] Improper disposal can lead to the formation of persistent organic pollutants (POPs).[3] From a disposal perspective, halogenated wastes require specific handling and are typically managed through high-temperature incineration to ensure complete destruction.[4][5]
-
The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a key functional group. A critical and non-negotiable safety precaution is to never allow nitrile-containing compounds to come into contact with strong acids or bases. This can lead to the rapid generation of highly toxic hydrogen cyanide (HCN) gas.[6] Therefore, strict segregation from acidic waste streams is paramount.
-
The Cyclopropane Ring: This three-membered ring is a highly strained aliphatic structure. While the compound itself is a solid at room temperature, the presence of this ring contributes to its overall chemical reactivity and flammability profile under certain conditions.[7]
Summary of GHS Hazard Classifications
The Globally Harmonized System (GHS) provides a clear summary of the known hazards. While classifications may vary slightly between suppliers, the core hazards are consistent.
| Hazard Code | Classification | Implication for Handling and Disposal |
| H319 | Causes serious eye irritation | Eye protection (safety glasses, face shield) is mandatory.[8] |
| H412 | Harmful to aquatic life with long lasting effects | Must not be disposed of down the drain.[8] Requires containment and disposal as hazardous environmental waste. |
| H302 / H332 | Harmful if swallowed / Harmful if inhaled | Avoid creating dust or aerosols. Handle in a well-ventilated area or chemical fume hood.[9] |
| H315 | Causes skin irritation | Impervious gloves and a lab coat are required to prevent skin contact.[10] |
Part 2: The Cardinal Rule - Rigorous Waste Segregation
The single most important step in the safe disposal of this compound is proper segregation at the point of generation. Mixing hazardous waste streams is not only a violation of regulatory compliance but also creates significant safety risks and dramatically increases disposal costs.[11]
Waste Compatibility Protocol
This compound waste must be collected in a dedicated container labeled "HALOGENATED ORGANIC WASTE."
| Waste Stream | Compatibility | Rationale |
| Non-Halogenated Organics (e.g., Acetone, Hexanes, Methanol) | DO NOT MIX | Mixing complicates the disposal process. The entire mixture must be treated as more expensive halogenated waste.[11][12] |
| Aqueous Waste (Acids) | DO NOT MIX | Critical Danger. Potential for rapid generation of lethal hydrogen cyanide (HCN) gas.[6] |
| Aqueous Waste (Bases) | DO NOT MIX | Can cause hydrolysis of the nitrile group and other unintended reactions. |
| Solid Chemical Waste (Non-halogenated) | DO NOT MIX | Maintain clear and distinct waste streams to ensure proper final disposal. |
Part 3: Step-by-Step Disposal Workflow
This protocol outlines the standard operating procedure for collecting and preparing this compound for disposal by a licensed environmental waste management service.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields, at a minimum. A face shield is recommended if there is a splash risk.[13]
-
Hand Protection: Chemically resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[14][15]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
Step 2: Prepare the Waste Container
-
Select an Appropriate Container: Use a clean, dry, chemically compatible container, typically glass or polyethylene, with a secure, screw-top cap.[12]
-
Pre-Label the Container: Before adding any waste, the container must be clearly labeled.[12] The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Waste this compound"
-
A list of all constituents if it is a mixed waste (e.g., dissolved in a solvent).
-
The appropriate GHS hazard pictograms (e.g., Exclamation Mark, Environment).
-
The accumulation start date.
-
Step 3: Transferring the Waste
-
Location: Perform all transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Solid Waste: Use a dedicated spatula or scoop to transfer solid this compound into the designated waste container.
-
Solutions: If the compound is in solution, carefully pour the liquid into the waste container using a funnel.
-
Rinsate: Any container ("empty" flask, beaker) that held the compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). This rinsate is also considered hazardous and must be collected in the same halogenated organic waste container .
-
Secure the Container: After adding waste, securely close the container cap. Do not leave funnels in the container opening. Containers must remain closed unless actively adding waste.[12]
Step 4: Temporary Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Part 4: Disposal Pathways and Regulatory Framework
Disposal is more than just collection; it involves regulatory classification and thermal destruction.
Hazardous Waste Determination
As the waste generator, you are legally responsible for determining if your waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[8] Given its properties, this compound waste is classified as hazardous. While it is not explicitly listed by name, it falls under the category of halogenated organic compounds.[16] When profiling this waste for your disposal vendor, its identity as a chlorinated nitrile is the key information. Your institution's Environmental Health & Safety (EH&S) department will assign the appropriate EPA waste codes, which could include F-codes if mixed with listed solvents.[17][18]
Final Disposal Method: Incineration
The universally accepted and environmentally required method for destroying halogenated organic waste is high-temperature incineration.[4][13]
-
Process: The waste is injected into a specialized incinerator operating at temperatures exceeding 1,200°C.
-
Causality: These extreme temperatures, combined with a controlled oxygen supply, are necessary to break the strong carbon-chlorine bonds and destroy the organic molecule completely. The system is equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride (HCl) and prevent the formation of dioxins.[4][13]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Part 5: Emergency Procedures - Spill Management
In the event of a small spill within a fume hood:
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop up the absorbed material and place it into your pre-labeled hazardous waste container.[8]
-
Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to this comprehensive guide, you ensure that your critical research and development work is conducted with the highest commitment to safety, regulatory compliance, and environmental stewardship.
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Mastering the Safe Handling of 1-(4-Chlorophenyl)cyclopropanecarbonitrile: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of the researchers at the forefront of these discoveries. This guide provides a comprehensive, in-depth operational plan for the safe handling, use, and disposal of 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS No. 64399-27-5). Our objective is to empower you with the knowledge to not only follow protocols but to understand the rationale behind them, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with specific hazards that demand careful attention. According to its Safety Data Sheet (SDS), it is known to cause serious eye irritation and is harmful to aquatic life with long-lasting effects[1]. While comprehensive acute toxicity data is not fully available, skin contact may lead to inflammation, and inhalation can irritate the respiratory system[1]. The nitrile functional group also warrants caution due to the potential for hazardous decomposition products, such as nitrogen oxides and hydrogen chloride, under fire conditions[1].
Hazard Summary Table:
| Hazard Classification | Description | GHS Precautionary Statement |
| Eye Irritation (Category 2A) | Causes serious eye irritation[1]. | P264, P280, P305+P351+P338, P337+P313 |
| Acute Aquatic Toxicity (Category 3) | Harmful to aquatic life[1]. | P273 |
| Chronic Aquatic Toxicity (Category 3) | Harmful to aquatic life with long lasting effects[1]. | P273, P501 |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The principle of causality here is simple: creating an impermeable barrier between you and the chemical agent mitigates the risk of exposure.
Core PPE Requirements:
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile Gloves: Nitrile gloves are recommended due to their broad chemical resistance, particularly against solvents, oils, and a range of other chemicals[2][3][4][5]. They offer a durable barrier and are a safe alternative for individuals with latex allergies[2][6]. Procedure: Always inspect gloves for any signs of degradation or puncture before use. For prolonged operations, consider double-gloving. Remove gloves using the proper technique to avoid skin contact with a contaminated surface and wash hands thoroughly after removal. |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields: To prevent eye contact, which can cause serious irritation, chemical safety goggles are mandatory[1][7]. Face Shield: When there is a risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face. |
| Skin and Body Protection | Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from accidental spills. Ensure the coat is fully buttoned. |
| Respiratory Protection | Use in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any fumes or dust[1]. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary[8]. |
Operational Workflow: From Benchtop to Disposal
A self-validating protocol is one where safety is integrated into every step. The following workflow is designed to minimize exposure and prevent environmental release.
Preparation and Handling
-
Designated Work Area: Designate a specific area within a chemical fume hood for handling this compound. This area should be clearly marked.
-
Pre-use Inspection: Before starting any work, ensure that safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and operational.
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood to contain any dust. Use spark-proof tools and handle the container with care to prevent spills[9]. Keep the container tightly closed when not in use[1].
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Emergency Procedures: A Plan for the Unexpected
Rapid and correct response during an emergency is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Spill Response: For a small spill, and only if you are trained to do so, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's emergency response team.
Waste Disposal
Proper disposal is crucial to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal Protocol: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash[1].
Visualizing the Workflow: A Step-by-Step Diagram
To further clarify the operational procedure, the following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Conclusion: A Commitment to Safety
The responsible handling of chemical reagents like this compound is a testament to a laboratory's commitment to its personnel and the environment. By internalizing the principles outlined in this guide—from understanding the inherent hazards to implementing robust operational and disposal plans—you contribute to a safer and more effective research environment. This proactive approach to safety not only protects individuals but also upholds the integrity of the scientific process.
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- S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
